molecular formula AlClH3O2+ B1171100 ALUMINUM SESQUICHLOROHYDRATE CAS No. 173763-15-0

ALUMINUM SESQUICHLOROHYDRATE

Cat. No.: B1171100
CAS No.: 173763-15-0
M. Wt: 97.46 g/mol
InChI Key: YCLAMANSVUJYPT-UHFFFAOYSA-L
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Description

Aluminum sesquichlorohydrate is an aluminum salt used as an antiperspirant agent, cosmetic astringent and deodorant agent. It works by physically blocking eccrine sweat gland ducts.
See also: Aluminum Cation (has active moiety).

Properties

IUPAC Name

aluminum;chloride;hydroxide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.ClH.2H2O/h;1H;2*1H2/q+3;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLAMANSVUJYPT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[OH-].[Al+3].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlClH3O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1327-41-9, 173763-15-0
Record name Aluminum sesquichlorohydrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALUMINUM SESQUICHLOROHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCN889409V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of Aluminum Sesquichlorohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum sesquichlorohydrate (ASCH) is a complex inorganic polymer that serves as a key active ingredient in numerous antiperspirant and deodorant products. Its efficacy stems from its ability to form a temporary plug within the sweat duct, physically obstructing the flow of perspiration to the skin's surface. The performance of ASCH is intrinsically linked to its chemical composition, particularly the distribution of various polymeric aluminum species. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound can be broadly divided into two main stages: the preparation of a concentrated ASCH solution and an optional subsequent activation step to enhance its efficacy, resulting in activated this compound (AASCH).

Preparation of Concentrated this compound Solution

A common industrial method for producing concentrated ASCH involves the reaction of aluminum metal with hydrochloric acid. The stoichiometry of this reaction is crucial for controlling the final aluminum-to-chloride (Al:Cl) atomic ratio, which typically ranges from 1.26:1 to 1.90:1 for ASCH.

Experimental Protocol:

Materials:

  • Aluminum metal powder (high purity)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Equipment:

  • Jacketed glass reactor with an overhead stirrer and reflux condenser

  • Heating/cooling circulator

  • pH meter

  • Filter press or centrifuge

Procedure:

  • Reaction Setup: In the jacketed glass reactor, combine a specific molar ratio of aluminum metal and hydrochloric acid in deionized water. The precise ratio will determine the final Al:Cl ratio of the product.

  • Reaction: Heat the mixture to between 90°C and 100°C with controlled stirring. This exothermic reaction produces hydrogen gas, which must be safely vented.

  • Aging: After the initial reaction subsides, the solution is typically "aged" at an elevated temperature (e.g., 90-95°C) for 1 to 4 hours. This aging process influences the initial polymerization of the aluminum species.

  • Filtration: After aging, the hot solution is filtered to remove any unreacted aluminum and other insoluble impurities.

  • Cooling and Storage: The resulting concentrated ASCH solution is cooled and stored.

Synthesis_Workflow cluster_prep Preparation of Concentrated ASCH cluster_activation Activation of ASCH (Optional) prep_start Start: Al metal, HCl, Water reactor Jacketed Glass Reactor prep_start->reactor reaction Reaction (90-100°C) reactor->reaction aging Aging (90-95°C, 1-4h) reaction->aging filtration Filtration aging->filtration concentrated_asch Concentrated ASCH Solution filtration->concentrated_asch dilution Dilution (10-25% ASCH in Water) concentrated_asch->dilution Proceed to Activation heating Heating (Activation) (85-105°C, 0.5-5h) dilution->heating spray_drying Spray Drying heating->spray_drying aasch_powder AASCH Powder spray_drying->aasch_powder

Caption: Synthesis workflow for this compound.

Activation of this compound

To produce AASCH with enhanced antiperspirant efficacy, a controlled heating process is employed. This "activation" alters the distribution of aluminum polymers, favoring the formation of more effective species.

Experimental Protocol:

Materials:

  • Concentrated ASCH solution

  • Deionized water

Equipment:

  • Reaction vessel with heating and stirring capabilities

  • Spray dryer

Procedure:

  • Dilution: Dilute the concentrated ASCH solution with deionized water to a concentration of 10% to 25% by weight.[1][2]

  • Heating (Activation): Heat the diluted solution to a temperature between 85°C and 105°C for a period of 30 minutes to 5 hours.[2] Preferred conditions are often 90-95°C for 1 to 4 hours.[2] This step is critical for shifting the polymer distribution towards the more effective Band III and Band IV species.[1][2]

  • Drying: The activated solution is then dried to a powder, typically through spray drying.[1][2] The resulting AASCH powder should have an Al:Cl atomic ratio of approximately 1.60 to 1.90.[2]

Characterization of this compound

The efficacy of ASCH and AASCH is highly dependent on the size and distribution of the aluminum-containing polymers. Therefore, robust analytical characterization is essential. The two primary techniques employed are Size Exclusion Chromatography (SEC) and 27-Aluminum Nuclear Magnetic Resonance (²⁷Al NMR) spectroscopy.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, providing a profile of the polymer distribution. Larger polymers elute from the column before smaller ones.

Experimental Protocol:

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Size Exclusion Chromatography (SEC) column (e.g., silica-based or polymer-based suitable for aqueous solutions)

  • Refractive Index (RI) detector

Sample Preparation:

  • Dissolve the ASCH or AASCH powder in the mobile phase to a known concentration (e.g., 2% by weight of Aluminum).

Chromatographic Conditions:

  • Mobile Phase: A common mobile phase is a dilute aqueous acid solution, such as 0.01M nitric acid, to prevent interactions between the sample and the stationary phase.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Injection Volume: A small, precise volume (e.g., 100 µL) is injected.

Data Analysis: The resulting chromatogram displays a series of peaks, often referred to as "Bands," which correspond to different sizes of aluminum polymer species. The area under each peak is proportional to the amount of that species present.

  • Band I: Very large polymers or aggregates. For high-efficacy AASCH, this band should be minimized.

  • Band II: Large polymeric species.

  • Band III: Medium-sized polymers, including the highly effective Al₁₃ Keggin-ion. A higher concentration of Band III is desirable for enhanced efficacy.

  • Band IV: Smaller aluminum species, such as monomers and dimers. A certain level of Band IV is also considered beneficial for antiperspirant activity.

Characterization_Workflow cluster_sec Size Exclusion Chromatography (SEC) cluster_nmr 27Al Nuclear Magnetic Resonance (NMR) sec_sample ASCH/AASCH Sample sec_prep Sample Preparation (Dissolve in Mobile Phase) sec_sample->sec_prep hplc HPLC System with SEC Column sec_prep->hplc sec_analysis Chromatographic Separation hplc->sec_analysis sec_data Chromatogram (Bands I-IV) sec_analysis->sec_data sec_result Polymer Distribution Profile sec_data->sec_result nmr_sample ASCH/AASCH Sample nmr_prep Sample Preparation (Dissolve in D₂O) nmr_sample->nmr_prep nmr_spec NMR Spectrometer nmr_prep->nmr_spec nmr_analysis Spectral Acquisition nmr_spec->nmr_analysis nmr_data ²⁷Al NMR Spectrum nmr_analysis->nmr_data nmr_result Identification of Al Species nmr_data->nmr_result

Caption: Workflow for the characterization of this compound.

27-Aluminum Nuclear Magnetic Resonance (²⁷Al NMR) Spectroscopy

²⁷Al NMR is a powerful tool for identifying and quantifying the different aluminum species based on their coordination environment.

Experimental Protocol:

Instrumentation:

  • High-field NMR spectrometer

Sample Preparation:

  • ASCH or AASCH solutions are typically prepared in deuterium (B1214612) oxide (D₂O) to provide a lock signal for the spectrometer.

Data Analysis: The chemical shift in the ²⁷Al NMR spectrum is indicative of the coordination of the aluminum atom:

  • ~0 ppm: Octahedrally coordinated aluminum (e.g., [Al(H₂O)₆]³⁺).

  • ~62.5 ppm: Tetrahedrally coordinated aluminum, which is characteristic of the central aluminum atom in the Al₁₃ Keggin-ion.

By integrating the signals, the relative amounts of different aluminum species can be quantified.

Quantitative Data

The following table summarizes the characteristics of activated this compound powders produced with varying Al:Cl ratios, as detailed in patent literature.

% Al% ClAl:Cl Ratio% Moisture Content% Band I% Band III% Band IV
23.0518.981.6010.110.0023.4631.29
24.1018.781.698.920.0027.3529.19
24.0418.291.738.570.8132.1815.34

Source: Adapted from US Patent 10,526,210 B2[1]

Mechanism of Action and Polymer Species

The antiperspirant action of ASCH is primarily a physical blockage of the eccrine sweat gland ducts. The aluminum species in the ASCH solution react with sweat, leading to the formation of a gelatinous plug. The efficacy of this plug is dependent on the size and nature of the aluminum polymers present.

The Al₁₃ Keggin-ion, a key component of the desirable Band III fraction, is a highly stable and charged species with a central tetrahedrally coordinated aluminum atom surrounded by 12 octahedrally coordinated aluminum atoms. The activation process promotes the formation of these and other medium-to-large polymers, which are more effective at forming a durable and effective plug in the sweat duct.

Polymer_Species_Relationship cluster_species Aluminum Polymer Species cluster_sec SEC Bands monomers Monomers & Dimers ([Al(H₂O)₆]³⁺) band4 Band IV monomers->band4 Corresponds to keggin Al₁₃ Keggin-ion band3 Band III keggin->band3 Major component of large_polymers Large Polymers band2 Band II large_polymers->band2 Corresponds to aggregates Aggregates band1 Band I aggregates->band1 Corresponds to

Caption: Relationship between aluminum species and SEC bands.

References

The Chemical Properties of Aluminum Sesquichlorohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum sesquichlorohydrate (ASCH) is a complex inorganic polymer widely utilized as a primary active ingredient in antiperspirant and deodorant formulations. Its efficacy is rooted in its ability to form temporary, superficial plugs within the eccrine sweat gland ducts, physically obstructing the flow of perspiration. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a review of its mechanism of action. Quantitative data are presented in structured tables for clarity, and key processes are visualized using logical diagrams to support research and development in this field.

Chemical and Physical Properties

This compound is not a simple monomeric salt but a complex mixture of polyaluminum hydroxychlorides.[1] Its chemical behavior and efficacy are largely determined by the aluminum-to-chloride (Al:Cl) atomic ratio, which typically ranges from 1.26:1 to 1.90:1.[2][3] The general chemical formula can be represented as AlnCl(3n-m)(OH)m or more specifically as [Al2(OH)nCl6-n]m.[4]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative properties of this compound.

Parameter Value Reference
Chemical Name Tetraaluminium trichloride (B1173362) nonahydroxide[3]
INCI Name This compound[3]
CAS Number 11089-92-2[3]
Molecular Formula Al4Cl3H9O9 (representative)[3]
Molecular Weight 367.35 g/mol (representative)[3]
Aluminum to Chloride Atomic Ratio 1.26:1 to 1.90:1[2][3]

Table 1: Chemical Identification Parameters.

Property Description Reference
Physical Form White to off-white crystalline powder or aqueous solution.[2][3]
Solubility Soluble in water; freely soluble in alcohol.[2][5]
pH (15% aqueous solution) 3.0 - 5.0[2][3]
Density (48% solution) 1.36 g/cm³ at 20°C[4]
Odor Characteristic[2]

Table 2: Physical and Chemical Properties.

Mechanism of Action: Antiperspirant Efficacy

The primary function of this compound in antiperspirants is the physical blockage of sweat ducts.[6] This mechanism is initiated upon contact with sweat. The aluminum salts dissociate, and the polymeric aluminum cations interact with proteins and mucopolysaccharides within the sweat and the epithelial lining of the duct.[7][8] This interaction leads to the precipitation and aggregation of these biomolecules, forming a gelatinous plug that temporarily obstructs the duct, thereby reducing the flow of sweat to the skin's surface.[2][7]

cluster_skin Skin Surface & Sweat Duct cluster_result Physiological Result ASCH ASCH Applied to Skin DissolvedASCH Dissolves in Sweat (Release of Al Poly-cations) ASCH->DissolvedASCH Interaction Interaction with Sweat Proteins DissolvedASCH->Interaction Precipitation Precipitation & Aggregation Interaction->Precipitation Plug Gelatinous Plug Formation Precipitation->Plug Blockage Sweat Duct Blockage Plug->Blockage SweatReduction Reduced Sweat on Skin Surface Blockage->SweatReduction

Mechanism of Action: Sweat Gland Plug Formation.

Experimental Protocols

Accurate characterization and quantification of this compound are critical for quality control and regulatory compliance. The following sections detail the methodologies for synthesis and key analytical procedures.

Synthesis of this compound

A common industrial method for producing this compound involves the reaction of aluminum with hydrochloric acid.[9]

Materials:

  • Aluminum (metal powder or ingots)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Aluminum Hydroxide (optional, for pH adjustment)

Protocol:

  • Reaction Setup: In a suitable reaction vessel, charge deionized water and a defined amount of hydrochloric acid.

  • Aluminum Addition: Slowly add aluminum metal to the acid solution under controlled temperature and constant stirring. The reaction is exothermic and produces hydrogen gas, requiring appropriate ventilation and safety measures.

  • Reaction Control: The reaction is typically carried out at elevated temperatures (e.g., 90-100°C) to facilitate the dissolution of aluminum.[9][10]

  • Ratio Adjustment: Continue the reaction until the desired aluminum-to-chloride atomic ratio (1.26:1 to 1.90:1) is achieved. This can be monitored by periodic sampling and analysis.

  • Aging and Polymerization: The resulting solution is aged, often with heating, to promote the formation of the desired polymeric aluminum species.[4]

  • Purification: The solution is then cooled and filtered to remove any unreacted materials or impurities.

  • Final Product: The final product can be supplied as a concentrated aqueous solution or dried (e.g., spray-dried) to produce a powder.

start Start reactants Charge Reactor with Deionized Water & HCl start->reactants add_al Slowly Add Aluminum Metal reactants->add_al reaction Controlled Reaction (90-100°C, Stirring) add_al->reaction monitor Monitor Al:Cl Ratio reaction->monitor adjust Adjust Reactants monitor->adjust Ratio Incorrect age Age and Polymerize Solution monitor->age Ratio Correct adjust->reaction filter Cool and Filter age->filter product Final Product (Solution or Powder) filter->product

General Workflow for ASCH Synthesis.
Analysis of Polymeric Species by SEC-HPLC

Size Exclusion Chromatography (SEC) coupled with High-Performance Liquid Chromatography (HPLC) is the standard method for determining the molecular weight distribution of the polymeric species in this compound. The different sized polymers are often referred to as "Bands," with Band I being the largest and Band IV being the smallest (monomers and dimers).[11]

Instrumentation:

  • HPLC system with an isocratic pump and a refractive index (RI) detector.[11]

  • SEC columns, for example, a Phenomenex column (3.9x300 mm, 10 µm packing) and a Waters µPorasil Column (3.9x300 mm, 10 µm packing) connected in series.[11]

Reagents:

  • Mobile Phase: 0.01 N Nitric Acid.[11]

  • Deionized water for sample preparation.

Protocol:

  • Sample Preparation: Prepare a 2% by weight aluminum solution by dissolving the ASCH powder in deionized water.[11]

  • Chromatographic Conditions:

    • Mobile Phase: 0.01 N Nitric Acid

    • Flow Rate: 0.9 mL/min[11]

    • Injection Volume: 20 µL[11]

    • Detector: Refractive Index (RI)

  • Analysis: Inject the prepared sample into the HPLC system. The different polymer species will elute at different times, with the largest (Band I) eluting first.

  • Data Interpretation: The relative area of each peak (Band I, II, III, and IV) is determined to characterize the distribution of polymeric species.

Parameter Value Reference
Technique Size Exclusion Chromatography (SEC-HPLC)[11]
Columns Phenomenex (3.9x300mm) & Waters µPorasil (3.9x300mm) in series[11]
Mobile Phase 0.01 N Nitric Acid[11]
Flow Rate 0.9 mL/min[11]
Detector Refractive Index (RI)[11]
Sample Prep 2% by weight Al solution in DI water[11]

Table 3: SEC-HPLC Method Parameters for Polymeric Species Analysis.

Quantification of Total Aluminum

Zeeman Electrothermal Atomic Absorption Spectrometry (ZEAAS) is a highly sensitive method for quantifying the total aluminum content.

Protocol Outline:

  • Sample Digestion: Accurately weigh the sample and digest it using an appropriate acid mixture to bring the aluminum into solution. The specific digestion procedure will depend on the sample matrix (e.g., cream, roll-on).

  • Standard Preparation: Prepare a series of aluminum standards of known concentrations.

  • Instrumental Analysis: Analyze the prepared samples and standards using a ZEAAS instrument.

  • Quantification: Construct a calibration curve from the standards and determine the aluminum concentration in the samples. The method can achieve a limit of quantification (LOQ) of ≤ 3 µg/L.[12]

Titration offers a classic and reliable method for aluminum quantification.

Protocol Outline:

  • Sample Preparation: Prepare a solution of the sample in deionized water.

  • Titration: The method involves a back-titration.

    • Add a known excess of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the sample solution, which complexes with the aluminum ions.[13]

    • Adjust the pH to approximately 4.7 using an acetate (B1210297) buffer.[13]

    • Titrate the excess, unreacted EDTA with a standard solution of a metal ion (e.g., Bismuth(III) nitrate) using an indicator like xylenol orange.[13]

  • Endpoint Detection: The endpoint is determined by a color change (e.g., yellow to purple), which can be detected visually or with a photometric sensor (e.g., at 574 nm).[13][14]

  • Calculation: The amount of aluminum is calculated based on the amount of EDTA that was consumed by the aluminum in the sample.

cluster_aas AAS Method cluster_titration Titration Method start Start sample_prep Sample Preparation (Dissolution/Digestion) start->sample_prep aas_analysis Analyze by ZEAAS sample_prep->aas_analysis add_edta Add Excess EDTA sample_prep->add_edta aas_quant Quantify vs. Calibration Curve aas_analysis->aas_quant end End: Total Al Concentration aas_quant->end back_titrate Back-titrate with Bi(NO₃)₃ Solution add_edta->back_titrate titration_quant Calculate Al Content back_titrate->titration_quant titration_quant->end

Workflow for Total Aluminum Quantification.

Safety and Handling

While this compound is considered safe for use in cosmetic products at permitted concentrations (up to 25% in the US), standard laboratory safety protocols should be observed.[3] Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is recommended when handling the material in its pure or concentrated form.

Conclusion

This compound is a functionally critical, complex inorganic polymer. Its efficacy as an antiperspirant is directly related to its chemical properties, particularly its polymeric nature and reactivity with sweat components. A thorough understanding of its characteristics and the analytical methods used for its evaluation is essential for formulation scientists, researchers, and professionals in the drug development industry to ensure product quality, efficacy, and safety. The data and protocols presented in this guide serve as a foundational resource for these endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of Aluminum Sesquichlorohydrate in Antiperspirants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum sesquichlorohydrate is a cornerstone active ingredient in modern antiperspirant formulations. Its efficacy in reducing axillary sweat is primarily attributed to the formation of a temporary, physical plug within the eccrine sweat duct. This guide provides a comprehensive technical overview of the mechanism of action, detailing the physicochemical interactions between this compound and sweat components. It presents quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the key processes involved.

Core Mechanism of Action: Occlusion of the Eccrine Duct

The primary mechanism of action of this compound is the physical obstruction of the eccrine sweat gland duct. This is not a systemic physiological pathway but a localized action on the skin's surface. The process can be delineated into several key stages:

  • Application and Dissolution: Upon application to the skin, this compound, a polymeric aluminum hydroxychloride complex, dissolves in the sweat present in the axilla.[1]

  • Polymer Precipitation and Gel Formation: As the this compound dissolves, the polymeric aluminum complexes encounter the higher pH of sweat (typically pH 6-8) compared to the acidic pH of the antiperspirant formulation (around pH 4.5). This change in pH causes the aluminum salts to hydrolyze and precipitate, forming a gel-like substance.[2][3]

  • Interaction with Sweat Components: The precipitated aluminum hydroxide (B78521) gel interacts with mucopolysaccharides and proteins present in sweat, forming a larger, amorphous metal-protein complex. This aggregation is a critical step in the formation of a stable plug.[4][5]

  • Formation of the Physical Plug: This gelatinous aluminum-protein plug becomes lodged in the upper portion of the eccrine duct, creating a physical barrier that temporarily blocks the flow of sweat to the skin's surface.[6][7] The plug's formation is a dynamic process, with initial aggregation occurring at the walls of the sweat duct and expanding inwards.[8]

This reversible blockage is the cornerstone of the antiperspirant's efficacy. The plug remains in place for a period, gradually being exfoliated with the natural shedding of skin cells.

The Role of Polymeric Species

This compound is not a single molecule but a complex mixture of polymeric aluminum species. The distribution of these polymers is a critical factor in the efficacy of the antiperspirant. These species are often characterized by Size Exclusion Chromatography (SEC) and are categorized into different "Bands":

  • Band I: The highest molecular weight aluminum polymers.

  • Band II & III: Intermediate-sized aluminum complexes. A higher concentration of Band III polymers is often associated with enhanced antiperspirant efficacy.[9]

  • Band IV: The smallest species, including aluminum monomers and dimers.[9]

The smaller, more reactive species in Band IV are thought to more readily diffuse into the sweat duct and initiate the polymerization and plug formation process.

Quantitative Data

The efficacy of this compound has been quantified in numerous clinical studies. The following tables summarize key quantitative data.

Table 1: Clinical Efficacy of this compound
Active IngredientConcentrationFormulationSweat Reduction (%)Study Population
This compound20%Foam61%Patients with axillary and palmar primary hyperhidrosis[10]
This compound20%LotionSimilar efficacy to 20% Aluminum ChloridePatients with primary axillary hyperhidrosis[11]
This compound15%Not SpecifiedAs effective as 20% Aluminum ChloridePatients with axillary hyperhidrosis[5]
Table 2: Physicochemical Properties of this compound
PropertyValueSignificance
Aluminum-to-Chloride Atomic Ratio1.26:1 to 1.90:1[12]This ratio defines the specific type of aluminum salt and influences its reactivity and polymer distribution.
pH of Formulation (15% w/w solution)3.0 - 5.0[13]The acidic nature of the formulation maintains the stability of the aluminum polymers before application.
Axillary Skin Surface pH (Baseline)5.8 - 6.7[3]The higher pH of the skin and sweat triggers the precipitation of the aluminum salts.

Experimental Protocols

A variety of standardized methods are employed to evaluate the efficacy and mechanism of action of antiperspirants containing this compound.

Gravimetric Method for Efficacy Testing

This is the gold-standard method for quantifying sweat reduction and is recognized by regulatory bodies such as the FDA.

Objective: To measure the amount of sweat produced in the axilla after treatment with an antiperspirant compared to a control.

Methodology:

  • Subject Selection: A panel of subjects who are known to produce a consistent and sufficient amount of sweat are recruited.

  • Washout Period: Subjects undergo a washout period of at least 17 days where they refrain from using any antiperspirant or deodorant products.

  • Baseline Sweat Collection:

    • Subjects are placed in a controlled environment with elevated temperature and humidity (e.g., a sauna at 80°C) to induce sweating.[14]

    • Pre-weighed absorbent pads (e.g., Webril pads) are placed in each axilla for a defined period (e.g., 20 minutes).[15]

    • The pads are then removed and weighed to determine the baseline sweat production rate.

  • Product Application: The test antiperspirant is applied to one axilla, and a placebo or no treatment is applied to the contralateral axilla. Application is typically done once daily for a specified number of days.

  • Post-Treatment Sweat Collection: After the treatment period, sweat collection is repeated under the same controlled conditions as the baseline measurement.

  • Data Analysis: The percentage of sweat reduction is calculated for each subject by comparing the post-treatment sweat weight to the baseline sweat weight for the treated axilla, often normalized against the control axilla.

Skin Surface Biopsy for Plug Visualization

This technique allows for the direct visualization of the aluminum salt plugs formed within the sweat ducts.

Objective: To non-invasively collect and visualize the antiperspirant plugs from the eccrine ducts.

Methodology:

  • Sample Collection:

    • A drop of cyanoacrylate adhesive is placed on a glass slide.[6]

    • The slide is pressed firmly against the skin in the treated area (axilla or back) for approximately 90 seconds to allow the adhesive to polymerize.[6]

    • The slide is then carefully peeled from the skin. This process removes a thin layer of the stratum corneum and the contents of the follicular and sweat duct openings, including the antiperspirant plugs.

  • Staining: The collected sample on the slide is stained with a reagent that is sensitive to aluminum, such as aluminon (B213107) or chrome azurol S.

  • Visualization: The stained plugs can then be visualized and counted using light microscopy at magnifications ranging from 4x to 400x.[6]

Size Exclusion Chromatography (HPLC-SEC) for Polymer Distribution Analysis

This analytical technique is crucial for characterizing the distribution of different polymeric aluminum species in an this compound solution.

Objective: To separate and quantify the different sizes of aluminum polymers in an this compound sample.

Methodology:

  • Sample Preparation:

    • The this compound sample is dissolved in the mobile phase to a known concentration.

    • The sample is filtered through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic System:

    • An HPLC system equipped with a refractive index (RI) detector is used.[9]

    • A size exclusion column suitable for aqueous mobile phases is selected (e.g., silica-based or polymer-based).

  • Mobile Phase: A buffered aqueous solution (e.g., 0.01 M nitric acid) is typically used.[16]

  • Analysis:

    • The prepared sample is injected into the HPLC system.

    • The different polymer species are separated based on their size, with larger polymers eluting first.

    • The RI detector measures the concentration of the eluting species.

    • The resulting chromatogram shows a series of peaks (Bands I-IV), and the area under each peak is integrated to determine the relative percentage of each polymer size fraction.

Visualizations

Diagram 1: Mechanism of Sweat Duct Occlusion

Mechanism_of_Action cluster_skin Skin Surface & Sweat Duct cluster_reaction Chemical & Physical Interactions ASCH_Application This compound (ASCH) Applied Dissolution ASCH Dissolves in Sweat ASCH_Application->Dissolution Contact with Sweat Sweat_Duct Eccrine Sweat Duct Sweat Sweat (pH 6-8) + Proteins Sweat->Dissolution Hydrolysis Hydrolysis & Precipitation due to higher pH Dissolution->Hydrolysis Aggregation Aggregation with Sweat Proteins Hydrolysis->Aggregation Plug_Formation Formation of Gel-like Plug Aggregation->Plug_Formation Plug_Formation->Sweat_Duct Blocks Duct Gravimetric_Workflow Start Start: Subject Recruitment Washout 17-Day Washout Period Start->Washout Baseline Baseline Sweat Collection (Controlled Heat & Humidity) Washout->Baseline Application Daily Product Application (Test vs. Control Axilla) Baseline->Application Post_Treatment Post-Treatment Sweat Collection Application->Post_Treatment Analysis Data Analysis: Calculate % Sweat Reduction Post_Treatment->Analysis End End: Efficacy Determined Analysis->End Polymer_Efficacy ASCH This compound Solution Mixture of Polymeric Species SEC Size Exclusion Chromatography (SEC) Separation by Molecular Size ASCH->SEC Bands Polymer Bands Band I (Large Polymers) Band II Band III Band IV (Monomers/Dimers) SEC->Bands Efficacy Enhanced Antiperspirant Efficacy Bands:B4->Efficacy Correlates with Higher Efficacy Bands:B3->Efficacy Contributes to Efficacy

References

An In-depth Technical Guide to Aluminum Sesquichlorohydrate: Molecular Structure, Formula, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate is a complex inorganic polymer that serves as a primary active ingredient in antiperspirant and deodorant formulations. Its efficacy in reducing perspiration is attributed to its ability to form a temporary, gel-like plug within the eccrine sweat gland ducts, physically obstructing the flow of sweat to the skin's surface.[1][2] The performance of this compound is intrinsically linked to its chemical composition and the distribution of various polymeric aluminum species. This guide provides a comprehensive technical overview of its molecular structure, chemical formula, synthesis, and the experimental protocols for its characterization.

Molecular Structure and Formula

This compound is not a single, discrete molecule but rather a complex mixture of polymeric aluminum species. Its general chemical formula is often represented as Al₂Cl(OH)₅ .[3] More broadly, it belongs to a group of aluminum salts with the general formula AlₙCl(₃ₙ₋ₘ)(OH)ₘ .[4] A simplified molecular formula found in chemical databases is AlClH₃O₂⁺ .[2]

The fundamental structural unit of these poly-aluminum complexes is often described as being based on the Keggin ion structure .[3][5] This structure consists of a central tetrahedral aluminum atom surrounded by 12 octahedral aluminum atoms (Al₁₃ units).[3][6] These Al₁₃ units can then undergo further complex transformations to form larger polymeric species.[3] The distribution of these different-sized polymers is a critical factor in the antiperspirant efficacy of the material.[7]

The molecular structure is a complex arrangement of aluminum atoms coordinated with chloride and hydroxide (B78521) groups. A key characteristic is the aluminum-to-chloride (Al:Cl) atomic ratio, which typically ranges from 1.26:1 to 1.90:1 .[1] This ratio distinguishes it from other aluminum chlorohydrate compounds.

Data Presentation

The following tables summarize key quantitative data related to this compound.

Table 1: Chemical Identification and Properties

ParameterValueReference(s)
General FormulaAl₂Cl(OH)₅[3]
Polymeric FormulaAlₙCl(₃ₙ₋ₘ)(OH)ₘ[4]
Simplified FormulaAlClH₃O₂⁺[2]
Al:Cl Atomic Ratio1.26:1 to 1.90:1[1]
AppearanceWhite to off-white powder[2]
SolubilityWater-soluble[2]
pH (in solution)~9 (during synthesis)[1]

Table 2: Regulatory and Formulation Data

ParameterValueReference(s)
FDA Approved Concentration (Antiperspirants)Up to 25%[8]
EU Maximum Concentration20%[1]
Key ApplicationAntiperspirant, Deodorant[2][8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for research and development.

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis method.

Materials:

  • High-purity aluminum metal powder

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Jacketed glass reactor with an overhead stirrer and reflux condenser

  • Heating/cooling circulator

  • pH meter

  • Filter press or centrifuge

Procedure:

  • Reaction Setup: In the jacketed glass reactor, combine a specific molar ratio of aluminum metal and hydrochloric acid in deionized water. The precise ratio will determine the final Al:Cl ratio of the product.

  • Reaction: Heat the mixture to between 90°C and 100°C with controlled stirring.[9] This reaction is exothermic and produces hydrogen gas, which must be safely vented.

  • Aging: After the initial reaction subsides, "age" the solution at an elevated temperature (e.g., 90-95°C) for 1 to 4 hours. This aging step is critical for the formation of the desired polymeric aluminum species.[9]

  • Purification: Filter the resulting solution to remove any unreacted aluminum and other insoluble impurities.

  • Drying (Optional): If a powdered product is desired, the this compound solution can be spray-dried.

Synthesis of "Activated" this compound

"Activation" is a process to enhance the efficacy of this compound by increasing the proportion of higher molecular weight polymers.[7][10]

Procedure:

  • Dilution: Dilute a concentrated this compound solution to 10-25% by weight with deionized water.[7][10]

  • Heating: Heat the diluted solution to a temperature between 80°C and 100°C and maintain this temperature for a minimum of 30 minutes, with a preferred duration of 60-90 minutes.[7][9]

  • Drying: Dry the resulting activated solution, typically by spray drying, to form a powder.[7][9]

Characterization by Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC is used to determine the polymer distribution of this compound, which is often categorized into different "Bands" corresponding to different molecular weight ranges.[5][11]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Size Exclusion Chromatography (SEC) column suitable for inorganic polymers (e.g., Phenomenex and Waters µPorasil columns in series)[11]

  • Refractive Index Detector (RID)[11]

Procedure:

  • Sample Preparation: Dissolve the this compound powder in deionized water to create a solution containing 2% by weight of Aluminum.[9]

  • Mobile Phase: Use an aqueous solution, such as 0.01M nitric acid, as the mobile phase.[9][11]

  • Injection and Elution: Inject the prepared sample into the HPLC system and elute at a flow rate of approximately 0.9 mL/min.[11]

  • Data Analysis: The different polymer species will elute at different times, with the highest molecular weight species (Band I) eluting first, followed by intermediate sizes (Band II and Band III), and finally monomers and dimers (Band IV).[11] The relative area of each peak is determined to characterize the polymer distribution.

Determination of Aluminum Content by Complexometric Titration

This method is used to quantify the aluminum content in a sample.

Procedure:

  • Sample Preparation: Prepare a deodorant sample by dissolving it in a suitable solvent.

  • Complexation: Add a known excess of EDTA solution to the sample, along with a pH 4 buffer.[12]

  • Heating: Heat the mixture on a hot plate at approximately 150°C for 15-20 minutes to ensure complete complexation of aluminum with EDTA.[12]

  • Cooling and Indicator: Allow the solution to cool to room temperature and add Eriochrome Black T indicator.[12]

  • Back-Titration: Titrate the excess, unreacted EDTA with a standardized zinc sulfate (B86663) (ZnSO₄) solution until the endpoint is reached, indicated by a color change.[12] The amount of aluminum is calculated from the amount of EDTA that reacted.

Determination of Aluminum by Zeeman Electrothermal Atomic Absorption Spectrometry (ZEAAS)

ZEAAS is a highly sensitive method for determining trace amounts of aluminum.

Instrumentation:

  • Atomic Absorption Spectrometer with a Zeeman background corrector and a graphite (B72142) furnace atomizer.[13]

General Procedure:

  • Sample Preparation: Samples, such as serum, are typically diluted with a solution containing a matrix modifier (e.g., 0.1% nitric acid, 0.01% Triton X-100, and 0.2% Mg(NO₃)₂) to reduce interferences.[13]

  • Calibration: A multi-point calibration curve is constructed using aluminum standards of known concentrations.[13]

  • Analysis: A small volume of the prepared sample is injected into the graphite furnace. The furnace is heated in a programmed sequence of drying, pyrolysis (ashing), and atomization steps. During atomization at high temperatures (e.g., 2350°C), the aluminum is vaporized into free atoms.[14]

  • Measurement: The absorbance of light from an aluminum hollow cathode lamp by the free aluminum atoms is measured. The Zeeman background correction system is used to correct for non-specific absorption from the sample matrix. The concentration of aluminum in the sample is determined by comparing its absorbance to the calibration curve.

Visualizations

Mechanism of Action: Antiperspirant Effect

Antiperspirant_Mechanism cluster_skin Skin Surface & Sweat Duct ASCH_Application This compound (ASCH) Applied to Skin Mixing ASCH mixes with sweat ASCH_Application->Mixing Sweat Sweat Secretion Sweat->Mixing Gel_Plug Formation of a gel-like plug in the sweat duct Mixing->Gel_Plug Blockage Temporary blockage of the duct Gel_Plug->Blockage Reduced_Sweat Reduced sweat on skin surface Blockage->Reduced_Sweat

Caption: Logical flow of the antiperspirant mechanism of this compound.

Experimental Workflow: Synthesis and Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_activation Activation (Optional) cluster_characterization Characterization Reactants Aluminum Metal + HCl Reaction Reaction at 90-100°C Reactants->Reaction Aging Aging at 90-95°C Reaction->Aging Purification Filtration Aging->Purification ASCH_Solution ASCH Solution Purification->ASCH_Solution Dilution Dilute ASCH Solution ASCH_Solution->Dilution SEC_GPC SEC/GPC Analysis (Polymer Distribution) ASCH_Solution->SEC_GPC Titration Titration (Al Content) ASCH_Solution->Titration Heating Heat at 80-100°C Dilution->Heating Activated_ASCH Activated ASCH Heating->Activated_ASCH Activated_ASCH->SEC_GPC Activated_ASCH->Titration AAS ZEAAS (Trace Al) Titration->AAS Complementary Analysis

Caption: Workflow for the synthesis and characterization of this compound.

References

Toxicological Profile of Aluminum Sesquichlorohydrate for Cosmetic Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum sesquichlorohydrate is a common active ingredient in antiperspirant and deodorant products, valued for its efficacy in controlling perspiration. This technical guide provides a comprehensive overview of the toxicological profile of this compound for cosmetic applications. It covers physicochemical properties, toxicokinetics, and a detailed assessment of its safety across various toxicological endpoints, including dermal and systemic toxicity, irritation, sensitization, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The information presented is based on scientific literature and opinions from regulatory bodies such as the European Scientific Committee on Consumer Safety (SCCS). All quantitative data are summarized in structured tables, and key experimental protocols and cellular signaling pathways are detailed and visualized to provide a thorough understanding for researchers and professionals in the field.

Introduction

This compound is a complex inorganic salt that is a basic aluminum chloride. Its chemical formula is generally represented as Al₂(OH)₅Cl · nH₂O.[1] In cosmetic formulations, particularly antiperspirants, it functions by forming a temporary plug within the sweat duct, thus physically blocking the flow of sweat to the skin's surface.[1][2] This guide delves into the toxicological data available for this compound and related aluminum compounds to provide a robust safety assessment for its use in cosmetic products.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in cosmetic formulations and its potential for dermal absorption.

PropertyValueSource(s)
Appearance White to off-white powder[2]
Molecular Formula Al₂ClH₅O₅[2]
Molecular Weight ~174.45 g/mol [2]
Solubility Highly soluble in water[1][2]
pH (15% solution) 3.5 - 5.0[1][3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The systemic exposure to aluminum from the topical application of this compound is a key factor in its safety assessment.

Dermal Absorption

The dermal absorption of aluminum from cosmetic products is consistently reported to be very low.[4][5] The stratum corneum acts as a significant barrier to the penetration of aluminum ions.

Study TypeFormulationAbsorption RateSource(s)
In vivo, HumanAntiperspirant with 26Al-labeled aluminum chlorohydrate0.00052%[5][6][7][8]
In vitro, Human Skin"Aerosol" base (38.5% ACH)≤0.07%[9][10]
In vitro, Human Skin"Roll-on" emulsion (14.5% ACH)≤0.07%[9][10]
In vitro, Human Skin"Stick" (21.2% ACH)≤0.07%[9][10]

It is important to note that studies on stripped or damaged skin show significantly higher absorption, highlighting the importance of not applying antiperspirants to broken skin.[9][10]

Distribution, Metabolism, and Excretion

Once absorbed, aluminum is distributed throughout the body, with the highest concentrations found in bone, lung, liver, and brain.[5] Approximately 90% of aluminum in the plasma is bound to transferrin.[5] Aluminum is not metabolized in the body. The primary route of excretion for absorbed aluminum is via the kidneys into the urine.[3][5]

Toxicological Endpoints

Acute Toxicity

The acute oral toxicity of aluminum compounds is low.[4] Due to the very low dermal absorption, the acute dermal toxicity of this compound is also considered to be low.

Skin Irritation and Sensitization

This compound is generally not considered to be a skin irritant or sensitizer (B1316253) in the concentrations used in cosmetic products.[4][11] Clinical studies with a 20% this compound foam for hyperhidrosis reported no significant skin irritation.[12] While rare cases of irritation have been reported, particularly on freshly shaved skin, this is not a common occurrence.[3]

Repeated Dose Toxicity

Subchronic oral toxicity studies on aluminum compounds have been conducted to determine the No-Observed-Adverse-Effect Level (NOAEL).

StudySpeciesRouteNOAELSource(s)
28-day repeated doseRatOral (gavage)300 mg/kg bw/day (for AlCl₃)[13]

Given the extremely low dermal absorption of aluminum from cosmetic products, the systemic exposure is significantly lower than the established NOAELs from oral studies.

Genotoxicity

The genotoxic potential of aluminum compounds has been investigated in a range of in vitro and in vivo assays. The Scientific Committee on Consumer Safety (SCCS) has concluded that aluminum compounds are not classified as carcinogenic, mutagenic, or reprotoxic (CMR) substances of category 1A or 1B.[14]

Assay TypeTest SystemResultSource(s)
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium, E. coliNegative[14][15]
In vitro Micronucleus TestHuman lymphocytesPositive at high concentrations[16][17]
In vitro Chromosomal Aberration TestHuman lymphocytesPositive at high concentrations[18][19][20]
In vivo Micronucleus TestRodentsGenerally Negative[16][21]

While some in vitro studies at high, non-physiologically relevant concentrations have shown evidence of genotoxicity, the overall weight of evidence from in vivo studies suggests that this compound does not pose a genotoxic risk under the conditions of cosmetic use.

Carcinogenicity

Epidemiological studies have not confirmed a causal link between the use of aluminum-containing antiperspirants and an increased risk of breast cancer.[4] Regulatory bodies like the SCCS have concluded that the available evidence does not support a carcinogenic effect of aluminum in cosmetics.[4]

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of aluminum have been conducted, primarily through oral or parenteral routes of administration.

Study TypeSpeciesRouteKey FindingsSource(s)
Two-generation reproductive toxicityRatOral (drinking water)NOAEL of 600 ppm (8.06 mg Al/kg bw/day) for parental and developmental toxicity (for aluminum sulfate)[14]
Developmental toxicityMouseOral (gavage)No maternal or embryo/fetal toxicity at high doses of aluminum hydroxide[4][22][23]
Developmental toxicityMouseIntraperitonealFetal death, decreased body weight, and skeletal anomalies at high doses of AlCl₃[13][24]

While high parenteral doses of aluminum can induce developmental toxicity, the systemic exposure from cosmetic use is orders of magnitude lower and not considered to pose a risk to reproduction or development.[4][20][23]

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Dermal Absorption: In Vitro Method (OECD 428)

This test evaluates the absorption of a substance through the skin using excised human or animal skin in a diffusion cell.

OECD_428_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Sample Preparation (Human or Animal) cell_setup Franz Diffusion Cell Setup skin_prep->cell_setup Mounting application Application of Test Substance to Epidermal Surface cell_setup->application incubation Incubation at 32°C application->incubation sampling Periodic Sampling of Receptor Fluid incubation->sampling analysis Quantification of Substance in Receptor Fluid (e.g., HPLC, MS) sampling->analysis data_analysis Calculation of Absorption Rate and Flux analysis->data_analysis

In Vitro Dermal Absorption (OECD 428) Workflow.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This assay is used to detect gene mutations induced by chemical substances.

OECD_471_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis strain_prep Preparation of Bacterial Strains (e.g., Salmonella, E. coli) exposure Exposure of Bacteria to Test Substance (with and without S9) strain_prep->exposure s9_prep Preparation of Metabolic Activation System (S9 mix) s9_prep->exposure incubation Incubation exposure->incubation plating Plating on Minimal Agar incubation->plating colony_count Counting of Revertant Colonies plating->colony_count result Comparison to Control colony_count->result

Bacterial Reverse Mutation Test (OECD 471) Workflow.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus of erythroblasts.

OECD_474_Workflow cluster_animal Animal Phase cluster_sampling Sampling cluster_analysis Analysis animal_select Selection of Rodents (e.g., Mice, Rats) dosing Administration of Test Substance animal_select->dosing sampling Collection of Bone Marrow or Peripheral Blood dosing->sampling slide_prep Slide Preparation and Staining sampling->slide_prep scoring Microscopic Scoring of Micronucleated Erythrocytes slide_prep->scoring data_analysis Statistical Analysis scoring->data_analysis

In Vivo Micronucleus Test (OECD 474) Workflow.

Cellular Mechanisms and Signaling Pathways

Aluminum has been shown to induce cellular toxicity through several interconnected signaling pathways, primarily involving oxidative stress and apoptosis.

Aluminum-Induced Oxidative Stress and Apoptosis

Aluminum exposure can lead to an increase in reactive oxygen species (ROS), which in turn can trigger apoptotic pathways.

Aluminum_Toxicity_Pathway cluster_cellular Cellular Effects cluster_signaling Signaling Pathways cluster_outcome Cellular Outcome Al Aluminum Exposure ROS Increased Reactive Oxygen Species (ROS) Al->ROS Mito_Dys Mitochondrial Dysfunction Al->Mito_Dys MAPK MAPK Activation (p38, JNK) ROS->MAPK NFkB NF-κB Activation ROS->NFkB Bcl2_Bax Altered Bcl-2/Bax Ratio Mito_Dys->Bcl2_Bax Caspase Caspase Activation Mito_Dys->Caspase Cytochrome c release p53 p53 Activation MAPK->p53 Apoptosis Apoptosis NFkB->Apoptosis Pro/Anti-apoptotic effects p53->Bcl2_Bax Bcl2_Bax->Caspase Caspase->Apoptosis

Simplified overview of aluminum-induced signaling pathways.

Aluminum exposure can lead to oxidative stress through the generation of ROS.[25][26] This can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[8][21][25][27] Mitochondrial dysfunction is another key event, leading to an altered Bcl-2/Bax ratio and the release of cytochrome c, which subsequently activates caspases and induces apoptosis.[25][28][29] The tumor suppressor protein p53 can also be activated, further promoting the apoptotic cascade.[25]

Conclusion

Based on the available scientific evidence, this compound is considered safe for use in cosmetic products at the concentrations currently in use. Its toxicological profile is favorable, with very low dermal absorption, and no convincing evidence of skin irritation, sensitization, genotoxicity, carcinogenicity, or reproductive and developmental toxicity under the conditions of cosmetic use. The systemic exposure to aluminum from antiperspirants does not significantly contribute to the overall body burden of aluminum from other sources, such as diet.[4] This technical guide provides a consolidated resource for professionals to understand the comprehensive safety profile of this widely used cosmetic ingredient.

References

Environmental Fate and Impact of Aluminum Sesquichlorohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate is a key active ingredient in many antiperspirant and deodorant products, prized for its efficacy in reducing sweat. As a polymeric aluminum species, its interaction with the environment upon release from consumer use warrants a thorough examination. This technical guide provides an in-depth overview of the current understanding of the environmental fate and toxicological impact of this compound and related polyaluminum compounds. While specific data for this compound is limited in publicly available literature, this guide synthesizes existing information on closely related polyaluminum chlorides (PACs) to provide a comprehensive assessment for researchers, scientists, and drug development professionals.

Environmental Fate

The environmental journey of this compound begins when it is washed off the skin and enters wastewater streams. Its subsequent fate is governed by a series of physical and chemical processes, including hydrolysis, polymerization, precipitation, and sorption.

Hydrolysis and Speciation: In aqueous environments, this compound, a pre-polymerized aluminum salt, undergoes further hydrolysis. The pH of the receiving water body is a critical factor influencing the speciation of aluminum. In acidic conditions (pH < 6.0), the more bioavailable and potentially toxic monomeric aluminum species, such as Al³⁺ and its initial hydrolysis products (e.g., [Al(OH)]²⁺, [Al(OH)₂]⁺), are favored. As the pH approaches neutral (6.0-8.0), these species polymerize and precipitate as amorphous aluminum hydroxide (B78521) [Al(OH)₃], which is largely insoluble. This process is central to the function of aluminum-based coagulants in water treatment.

Sorption to Soil and Sediment: Should this compound or its hydrolysis products reach terrestrial or benthic environments, they are likely to exhibit strong sorption to soil and sediment particles. The affinity for sorption is influenced by soil properties such as pH, organic matter content, and clay content. In general, aluminum mobility in soils is low, particularly in non-acidic conditions.

Biodegradation: As an inorganic compound, this compound does not undergo biodegradation in the traditional sense. However, its interaction with microorganisms is a relevant consideration. Aluminum can impact microbial activity in soil and aquatic systems, and conversely, microbial processes can influence the speciation and bioavailability of aluminum.

Ecotoxicological Impact

The ecotoxicological effects of aluminum are highly dependent on its chemical form, with soluble, monomeric species generally exhibiting the highest toxicity. The data presented below is primarily for polyaluminum chloride (PAC), a closely related and structurally similar compound, and should be interpreted with caution as a proxy for this compound.

Aquatic Ecotoxicity

The aquatic environment is a primary recipient of aluminum compounds from personal care products. The toxicity to aquatic organisms is a key area of concern.

Table 1: Aquatic Ecotoxicity of Polyaluminum Chloride (PAC)

OrganismEndpointDurationConcentration (mg/L as Al³⁺)Reference(s)
Daphnia magna (Water Flea)EC5048 hours9.89 - 54.29[1]
Branchydanio rerio (Zebra fish)LC5048 hours>100 (as Aluminum Chlorohydrate)[2]

Note: The wide range in EC50 for Daphnia magna reflects the strong influence of water chemistry (e.g., pH, hardness, dissolved organic carbon) on aluminum bioavailability and toxicity.

Terrestrial Ecotoxicity

Information on the ecotoxicity of this compound to soil organisms is scarce. However, the known effects of aluminum on soil ecosystems provide some insight. In acidic soils where aluminum becomes more soluble, it can be toxic to plants, inhibiting root growth and nutrient uptake. The impact on soil invertebrates and microorganisms is less well understood but is an active area of research.

Experimental Protocols

A variety of analytical methods are employed to study the fate and effects of aluminum in the environment. The choice of method is critical for understanding the speciation and, therefore, the potential impact of the aluminum compound.

Analysis of Aluminum in Environmental Samples

Objective: To determine the concentration of different aluminum species in water and soil.

Methodology for Water Samples:

  • Sample Collection and Preservation: Collect water samples in clean, acid-washed polyethylene (B3416737) bottles. For analysis of dissolved aluminum, filter the sample through a 0.45 µm membrane filter immediately upon collection. Acidify the filtrate to pH < 2 with high-purity nitric acid to prevent precipitation and adsorption to container walls.

  • Speciation Analysis:

    • Ion Chromatography: Can be used to separate different monomeric and small polymeric aluminum species.

    • Ferron Assay: A colorimetric method that can differentiate between kinetically labile (more reactive) and non-labile aluminum species based on reaction time.

  • Total Aluminum Analysis:

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These are the preferred methods for determining the total aluminum concentration due to their high sensitivity and accuracy. Samples are typically digested with acid prior to analysis.

Methodology for Soil and Sediment Samples:

  • Sample Collection and Preparation: Collect soil or sediment samples using appropriate coring or grab sampling techniques. Air-dry the samples and sieve to remove large debris.

  • Extraction:

    • Exchangeable Aluminum: Extract with a neutral salt solution (e.g., 1 M KCl) to determine the fraction of aluminum that is readily available.

    • Total Recoverable Aluminum: Digest the sample using strong acids (e.g., EPA Method 3050B) to determine the total aluminum content.

  • Analysis: Analyze the extracts for aluminum concentration using ICP-MS or ICP-OES.

Visualizations

The following diagrams illustrate key concepts related to the environmental fate and analysis of this compound.

Environmental_Fate_Workflow ASCH This compound (in wastewater) Hydrolysis Hydrolysis & Speciation (pH dependent) ASCH->Hydrolysis Precipitation Precipitation (Al(OH)3) Hydrolysis->Precipitation Sorption Sorption to Soil/Sediment Hydrolysis->Sorption Aquatic_Biota Aquatic Biota Hydrolysis->Aquatic_Biota Bioavailability Sediment Sediment Precipitation->Sediment Sorption->Sediment Analytical_Workflow cluster_water Water Sample Analysis cluster_soil Soil/Sediment Sample Analysis Water_Sample Water Sample Filtration 0.45 µm Filtration Water_Sample->Filtration Total_Al_Water Total Aluminum Analysis (ICP-MS/OES) Water_Sample->Total_Al_Water Acid Digestion Acidification Acidification (pH < 2) Filtration->Acidification Dissolved_Al Dissolved Aluminum Acidification->Dissolved_Al Speciation Speciation Analysis (e.g., Ferron Assay, IC) Dissolved_Al->Speciation Soil_Sample Soil/Sediment Sample Extraction Extraction (e.g., 1M KCl) Soil_Sample->Extraction Total_Al_Soil Total Aluminum Analysis (Acid Digestion & ICP-MS/OES) Soil_Sample->Total_Al_Soil Exchangeable_Al Exchangeable Aluminum Extraction->Exchangeable_Al Analysis_Soil Analysis (ICP-MS/OES) Exchangeable_Al->Analysis_Soil

References

Navigating the Matrix: A Technical Guide to the Solubility and Stability of Aluminum Sesquichlorohydrate in Diverse Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum sesquichlorohydrate (ASCH), a cornerstone active pharmaceutical ingredient in antiperspirant and deodorant formulations, presents a complex chemical profile governed by its polymeric nature. Its efficacy and safety are intrinsically linked to its behavior in various solvent systems, making a thorough understanding of its solubility and stability paramount for formulation development, manufacturing, and regulatory compliance. This technical guide provides an in-depth analysis of the solubility and stability of this compound in aqueous and organic solvents, supported by detailed experimental protocols and visual representations of key processes. While quantitative data remains a developing area of research, this guide synthesizes available information to empower researchers and formulation scientists in harnessing the full potential of this versatile compound.

Introduction

This compound is a complex inorganic salt belonging to the polyaluminum chloride (PAC) family. It is a polymeric compound with the general formula Al (OH) (Cl) , where the ratio of aluminum to chloride is approximately 1.5:1. Unlike simple aluminum salts, ASCH exists as a distribution of various polymeric aluminum species in solution. This polymeric nature is central to its mechanism of action and dictates its physicochemical properties, including solubility and stability. This guide will delve into these critical attributes, providing a technical framework for scientists working with ASCH.

Solubility Profile of this compound

This compound is generally characterized by its good solubility in polar protic solvents, which is essential for its application in many pharmaceutical and cosmetic formulations.

Qualitative Solubility:

This compound is known to be soluble in a range of common solvents:

  • Water: Freely soluble, often forming a slightly turbid or colloidal solution.

  • Ethanol (B145695): Soluble. Clear solutions can be formed in formulations containing up to 50% ethanol by volume. At higher concentrations, precipitation of aluminum hydroxide (B78521) may occur.

  • Propylene Glycol: Soluble.

  • Dipropylene Glycol: Soluble.

  • Glycerin: Soluble.

  • Ether and Benzene: Also reported as being soluble.

Quantitative Solubility Data:

Specific quantitative solubility data for this compound (e.g., in g/100 mL at various temperatures) is not extensively available in peer-reviewed literature. This is likely due to the complex and variable polymeric nature of commercial ASCH products. However, to provide a frame of reference, the solubility of a related compound, aluminum chloride hexahydrate (AlCl₃·6H₂O) , in water is presented in Table 1. It is crucial to note that this data is for a different, though related, aluminum salt and should be used as an approximation with caution.

Table 1: Solubility of Aluminum Chloride Hexahydrate in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 g H₂O)
044.9
2045.6
4046.3
6047.0
8047.7

Data sourced from a publicly available solubility table. This data is for aluminum chloride hexahydrate and not this compound.

Stability of this compound

The stability of ASCH is a critical parameter influencing its shelf-life and efficacy. Degradation can involve changes in the distribution of polymeric species and the formation of less effective or potentially irritating byproducts.

General Stability Profile:

  • pH Dependence: The stability of polyaluminum chlorides, including ASCH, is significantly influenced by pH. They are generally most effective and stable in a pH range of 5 to 9. In highly acidic or alkaline conditions, the hydrolysis of the aluminum species can be affected, potentially leading to the precipitation of aluminum hydroxide (Al(OH)₃) at higher pH values.

  • Temperature Effects: Elevated temperatures can accelerate the hydrolysis of ASCH. While this is utilized in a controlled manner during the "activation" process to enhance antiperspirant efficacy by modifying the polymer distribution, prolonged exposure to high temperatures during storage can lead to the decomposition of the desired polymeric structures. Conversely, very low temperatures can also impact stability, with some polyaluminum chloride solutions losing activity below freezing.

  • Incompatibilities: this compound is known to be incompatible with many metals. Contact with certain metals can lead to corrosion and degradation of the ASCH.

  • Long-Term Stability: Some polyaluminum chloride products can exhibit instability over long storage periods, leading to the formation of precipitates, sometimes referred to as "PACl ice". This can result in clogging of equipment and a reduction in product efficacy.

Degradation Pathways:

The primary degradation pathway for ASCH in aqueous solution is hydrolysis . This process involves the reaction of the polymeric aluminum species with water, which can lead to changes in the size and structure of the polymers and, under certain pH conditions, the formation of insoluble aluminum hydroxide. The kinetics of this process are complex and depend on pH, temperature, and the initial polymer distribution.

Potential degradation mechanisms for polyaluminum chlorides also include:

  • Photodegradation: Exposure to UV radiation could potentially alter the chemical structure.

  • Microbial Transformation: In non-sterile formulations, microorganisms could potentially metabolize and alter the aluminum species.

Specific degradation products of ASCH are not well-documented in the literature. Analysis would likely reveal a shift in the distribution of polymeric species and the presence of monomeric aluminum ions and aluminum hydroxide.

Experimental Protocols

Accurate assessment of the solubility and stability of this compound requires robust analytical methodologies. The following sections detail key experimental protocols.

Determination of Aluminum Content by Complexometric Titration

This method is a standard approach for quantifying the total aluminum content in an ASCH sample, which is crucial for both solubility and stability studies.

Principle:

An excess of a standardized solution of ethylenediaminetetraacetic acid (EDTA) is added to the aluminum-containing sample. Aluminum forms a stable, colorless complex with EDTA. The unreacted EDTA is then back-titrated with a standardized solution of a metal ion (e.g., zinc sulfate) using a suitable indicator.

Reagents and Equipment:

  • 0.05 M EDTA solution, standardized

  • 0.05 M Zinc sulfate (B86663) solution, standardized

  • Acetate (B1210297) buffer (pH 4.0)

  • Ammonia (B1221849) solution

  • Eriochrome Black T indicator

  • Erlenmeyer flasks

  • Burette, pipette, and other standard laboratory glassware

  • Heating plate

Procedure:

  • Accurately weigh a sample of this compound (containing approximately 40-50 mg of Al) and transfer it to an Erlenmeyer flask.

  • Dissolve the sample in approximately 100 mL of distilled water.

  • Add a precise and excess volume of standardized 0.05 M EDTA solution (e.g., 50.00 mL).

  • If the solution is acidic, adjust the pH to approximately 3-4 with ammonia solution.

  • Add 20 mL of acetate buffer solution.

  • Heat the solution to boiling and maintain for 2-3 minutes to ensure complete complexation of aluminum with EDTA.

  • Cool the solution to room temperature.

  • Add a few drops of Eriochrome Black T indicator.

  • Titrate the excess EDTA with the standardized 0.05 M zinc sulfate solution until the color changes from blue to violet/wine-red.[1]

  • Record the volume of zinc sulfate solution used.

  • Perform a blank titration using the same procedure but without the ASCH sample.

  • Calculate the aluminum content in the original sample.

Analysis of Polymeric Species Distribution by HPLC-SEC

High-Performance Liquid Chromatography with Size Exclusion Chromatography (HPLC-SEC) is the primary technique used to characterize the distribution of different-sized polymeric aluminum species in ASCH solutions. This is critical for assessing stability, as changes in this distribution can indicate degradation.

Principle:

SEC separates molecules based on their hydrodynamic volume. Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules can enter the pores and have a longer retention time.

Instrumentation and Conditions:

  • HPLC System: An isocratic HPLC system with a refractive index (RI) detector.

  • Column: A size-exclusion column suitable for the separation of inorganic polymers (e.g., silica-based or polymer-based aqueous SEC column).

  • Mobile Phase: An aqueous solution, typically 0.01 M nitric acid, to ensure proper elution without altering the polymer structure.

  • Flow Rate: A constant flow rate, for example, 0.9 mL/min.

  • Injection Volume: Typically 20 µL.

Procedure:

  • Sample Preparation: Dissolve the ASCH powder in deionized water to create a solution with a known aluminum concentration (e.g., 2% by weight of Aluminum).[2]

  • System Equilibration: Equilibrate the HPLC-SEC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram.

  • Data Analysis: The resulting chromatogram will show a series of peaks, often categorized into "Bands" (e.g., Band I, II, III, and IV), where Band I represents the highest molecular weight polymers and subsequent bands represent progressively smaller species. The relative area of each peak is calculated to determine the percentage of each polymer band in the sample.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Principle:

The ASCH sample is subjected to stress conditions that are more severe than accelerated stability testing conditions. The degradation is then monitored over time using a suitable analytical method, such as HPLC-SEC.

Stress Conditions:

  • Acid Hydrolysis: Treat an aqueous solution of ASCH with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat an aqueous solution of ASCH with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat an aqueous solution of ASCH with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Store the solid ASCH powder or an aqueous solution at a high temperature (e.g., 80°C) for an extended period.

  • Photodegradation: Expose the ASCH solution to a controlled light source (e.g., UV and/or visible light) for a specified duration.

Procedure:

  • Prepare solutions of ASCH in the respective stress conditions.

  • At specified time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples using a stability-indicating method, such as HPLC-SEC, to monitor the decrease in the parent compound and the formation of degradation products (i.e., changes in the polymer band distribution).

  • Compare the results with a control sample stored under normal conditions.

Visualizations

Mechanism of Action: Sweat Duct Plug Formation

The primary function of this compound as an antiperspirant is the physical obstruction of sweat ducts. This is a localized action on the skin's surface rather than a systemic physiological pathway.

Sweat_Duct_Plug_Formation cluster_skin Skin Surface cluster_duct Sweat Duct ASCH This compound (ASCH) Applied Dissolution ASCH Dissolves in Sweat ASCH->Dissolution Sweat Sweat Secretion Sweat->Dissolution Precipitation Polymer Precipitation (pH rises) Dissolution->Precipitation Plug Gel-like Plug Formation Precipitation->Plug Blockage Sweat Duct Blockage Plug->Blockage Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) start_sol Prepare Saturated Solutions (Different Solvents & Temps) equilibrate Equilibrate for 24h start_sol->equilibrate filter_sol Filter to Remove Undissolved Solid equilibrate->filter_sol analyze_sol Analyze Supernatant (e.g., Complexometric Titration) filter_sol->analyze_sol calc_sol Calculate Solubility (g/100mL) analyze_sol->calc_sol start_stab Prepare ASCH Solutions stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start_stab->stress sample Sample at Time Points stress->sample analyze_stab Analyze Samples (HPLC-SEC) sample->analyze_stab kinetics Determine Degradation (Changes in Polymer Distribution) analyze_stab->kinetics Stability_Factors Stability ASCH Stability Polymer_Dist Polymer Species Distribution Polymer_Dist->Stability pH pH of Solution Hydrolysis Hydrolysis Rate pH->Hydrolysis Temp Temperature Temp->Hydrolysis Solvent Solvent System Solvent->Hydrolysis Time Storage Time Time->Hydrolysis Hydrolysis->Polymer_Dist

References

Methodological & Application

Application Note: HPLC Analysis of Aluminum Species in Antiperspirant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum salts are the primary active ingredients in antiperspirant formulations, functioning by forming a temporary plug within the sweat duct. The efficacy and potential biological interactions of these aluminum species are dependent on their size and chemical form. Aluminum can exist as monomers, small oligomers, or larger polymers, with smaller species generally considered to be more effective.[1] Consequently, accurate and robust analytical methods are crucial for the characterization and quantification of these aluminum species in various antiperspirant formulations. This application note details several High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) methods for the analysis of aluminum in antiperspirant creams and lotions. The protocols provided are intended to guide researchers in selecting and implementing the most suitable method for their specific analytical needs.

Analytical Approaches for Aluminum Speciation

Several chromatographic techniques can be employed for the analysis of aluminum in antiperspirants. The choice of method often depends on the specific information required, such as total aluminum content or the distribution of different polymeric species.

  • Reversed-Phase HPLC with Pre-Column Derivatization: This is a widely used technique for quantifying total aluminum. The aluminum ions are complexed with a chromogenic reagent prior to injection, allowing for detection with a standard UV-Vis detector.[2][3][4]

  • Ion Chromatography (IC): IC is a powerful technique for the direct determination of ionic species. For aluminum analysis, a post-column derivatization step is typically employed to enhance sensitivity and selectivity.[5][6]

  • Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is the primary method for characterizing the polymer distribution of aluminum species.[3][7][8] This technique separates molecules based on their size in solution, providing valuable information on the proportions of larger and smaller aluminum complexes, which has been correlated with antiperspirant efficacy.[1][8]

  • Reversed-Phase HPLC with Refractive Index Detection: A novel isocratic HPLC method utilizing a differential refractometer offers a cost-effective and rapid approach for quantifying aluminum.[9]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Pre-Column Derivatization using Quercetin (B1663063)

This protocol describes a validated method for the quantification of aluminum chlorohydrate in antiperspirant creams.[2][3][4]

1. Sample Preparation and Derivatization:

  • Accurately weigh an amount of antiperspirant cream equivalent to approximately 3.5 mg of aluminum chlorohydrate into a centrifuge tube.

  • Add 10 mL of a 0.01 M HCl solution and vortex for 2 minutes.

  • Centrifuge at 18,000 x g for 20 minutes.

  • Transfer 1 mL of the aqueous phase (bottom layer) to a new tube.

  • Add 500 µL of tert-butyl methyl ether, vortex for 2 minutes, and centrifuge at 18,000 x g for 15 minutes.

  • Discard the organic layer.

  • Take a 100 µL aliquot of the aqueous solution and add 500 µL of 1.0 M ammonium (B1175870) acetate-acetic acid buffer (pH 4.5) and 1.0 mL of a 500.0 µg/mL quercetin solution in methanol.

  • Vortex the solution for 1 minute and dilute to 10.0 mL with a mixture of acetonitrile-methanol (10:90, v/v).

  • Inject a 20 µL aliquot into the HPLC system.

2. HPLC Conditions:

ParameterValue
Column XTerra MS C18, 150 x 3.0 mm, 5 µm
Mobile Phase Acetonitrile:Water (15:85, v/v) containing 0.08% Trifluoroacetic Acid
Flow Rate 0.30 mL/min
Detector UV-Vis at 415 nm
Injection Volume 20 µL
Run Time Approximately 7 minutes

3. Quantitative Data:

ParameterResult
Linearity Range 3.7–30.6 µg/mL for aluminum
Limit of Quantitation (LOQ) 3.74 µg/mL for aluminum
Intra-assay Precision (%RSD) < 3.8%
Inter-assay Precision (%RSD) < 5.4%
Accuracy (% Recovery) 96% – 101%

Data sourced from a study on antiperspirant creams containing 11.0%, 13.0%, and 16.0% (w/w) aluminum chlorohydrate.[2][3]

Protocol 2: Ion Chromatography with Post-Column Derivatization

This protocol is suitable for the determination of total aluminum in over-the-counter antiperspirant products.[5][6]

1. Sample Preparation:

  • Accurately weigh 150 mg of a solid antiperspirant sample into a 25 mL volumetric flask.

  • Add 25 mL of 50 mM NaOH, cap, and shake vigorously for 5–10 minutes.

  • Sonicate the solution for 30 minutes.

  • Dilute the solution 20-fold with 50 mM NaOH.

  • Filter the solution through a syringe filter before analysis.

2. IC Conditions:

ParameterValue
Analytical Column Dionex IonPac™ CS10
Guard Column Dionex IonPac™ CG10
Eluent 0.75 M HCl
Post-Column Reagent Tiron™
Detector UV-Vis at 310 nm
Run Time 5 minutes

3. Quantitative Data:

ParameterResult
Sample Concentration Range Approximately 200–250 mg/L (before dilution)
Spike Recovery (Antacid) 99.9% - 100%
Spike Recovery (Antiperspirant) 74.7% - 104%

Data sourced from a Thermo Fisher Scientific application note.[6]

Protocol 3: Size Exclusion Chromatography (SEC) for Aluminum Polymer Distribution

SEC is used to separate aluminum species based on their hydrodynamic volume, providing a distribution of polymer sizes.[3][7][8] While a detailed universal protocol is formulation-dependent, the general principles and typical observations are outlined below.

1. General Principle:

A solution of the antiperspirant active is passed through a column packed with porous particles. Larger molecules are excluded from the pores and elute earlier, while smaller molecules penetrate the pores to varying extents and elute later. This results in a chromatogram with several peaks, each corresponding to a different size range of aluminum polymers.[10][11]

2. Typical Peak Designations:

Commercial aluminum chlorohydrate (ACH) and aluminum zirconium glycine (B1666218) (AZG) complexes typically show five distinct groups of polymer species in an SEC chromatogram.[7][8]

  • Peak 1: Larger Zirconium species (>60 Angstroms)

  • Peaks 2 & 3: Larger Aluminum species

  • Peak 4: Smaller Aluminum species (oligomers or small clusters), which has been correlated with enhanced antiperspirant efficacy.[1][8]

  • Peak 5, 6: Smallest Aluminum species

3. Sample Preparation (General Guidance):

  • For solutions, dilute with deionized water to a concentration of approximately 2.5% by weight of aluminum.

  • Disperse by sonication for 2 minutes.

  • Filter through a 0.025 µm membrane filter immediately prior to injection.

4. HPLC-SEC System (Illustrative):

ParameterGeneral Value/Type
Columns High-pressure SEC columns suitable for aqueous mobile phases
Mobile Phase Aqueous buffer (e.g., dilute acid or salt solution)
Detector Refractive Index (RI) or UV (if derivatized)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis start Antiperspirant Formulation weigh Weighing start->weigh dissolution Dissolution/ Extraction weigh->dissolution centrifugation Centrifugation/ Filtration dissolution->centrifugation derivatization Derivatization (if required) centrifugation->derivatization final_sample Prepared Sample derivatization->final_sample hplc_system HPLC/IC System final_sample->hplc_system separation Chromatographic Separation hplc_system->separation detection Detection (UV/RI) separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration quantification Quantification/ Speciation peak_integration->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for HPLC analysis of aluminum in antiperspirants.

analytical_options cluster_total_al Total Aluminum Quantification cluster_speciation Aluminum Speciation title Analytical Goal rp_hplc RP-HPLC with Pre-Column Derivatization title->rp_hplc ic Ion Chromatography with Post-Column Derivatization title->ic rp_hplc_ri RP-HPLC with RI Detection title->rp_hplc_ri sec Size Exclusion Chromatography (SEC/GPC) title->sec

Caption: Selection of analytical methods based on the desired information.

Conclusion

The choice of an appropriate analytical method for the analysis of aluminum species in antiperspirant formulations is critical for product development, quality control, and research. This application note provides detailed protocols for robust and validated HPLC and IC methods for the quantification of total aluminum. Furthermore, it introduces the principles of Size Exclusion Chromatography as the primary technique for elucidating the polymeric distribution of aluminum species, which is a key factor in antiperspirant efficacy. Researchers and scientists can utilize these methods and the provided data to effectively characterize and control the aluminum chemistry in their antiperspirant formulations.

References

Application Note: 27Al NMR Spectroscopy for the Characterization of Aluminum Sesquichlorohydrate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aluminum sesquichlorohydrate (ASC) is a complex inorganic polymer widely used in personal care products, such as antiperspirants, and in water treatment processes. Its efficacy is largely dependent on the distribution of various polyoxoaluminum species present in solution. 27Al Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for identifying and quantifying the different aluminum species in ASC, providing crucial insights into its chemical composition and reactivity. This application note provides a detailed protocol for the characterization of ASC polymers using 27Al NMR, including data presentation and interpretation.

The 27Al nucleus is a quadrupolar nucleus with 100% natural abundance, making it highly amenable to NMR studies.[1][2] The chemical shift of 27Al is highly sensitive to its coordination environment, allowing for the differentiation of various aluminum species. Generally, hexa-coordinated aluminum (AlO₆) resonates in the range of -30 to 30 ppm, while tetra-coordinated aluminum (AlO₄) appears at lower fields, typically between 50 and 80 ppm.[1][3][4]

Key Aluminum Species in this compound

The hydrolysis and polymerization of aluminum ions in ASC solutions lead to a variety of species, including:

  • Monomeric Aluminum: Predominantly the hexaaquaaluminum ion, [Al(H₂O)₆]³⁺, and its partially hydrolyzed forms.

  • Dimeric and Oligomeric Aluminum: Species such as [Al₂(OH)₂(H₂O)₈]⁴⁺ and other small oligomers.

  • The Keggin-ion Polymer (Al₁₃): A key species in many ASC formulations is the ε-Keggin ion, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺. This polymer is characterized by a central tetrahedrally coordinated aluminum atom surrounded by 12 octahedrally coordinated aluminum atoms.[5]

  • Larger Polymeric Species (e.g., Al₃₀): More complex and larger polyoxocations, such as the Al₃₀ polymer, can also be present, particularly in highly basic solutions.[6][7]

The relative abundance of these species is highly dependent on the OH/Al molar ratio, concentration, and aging of the solution.

Quantitative Data Presentation

The following table summarizes the characteristic 27Al NMR chemical shifts for the primary aluminum species observed in this compound solutions.

Aluminum SpeciesCoordination EnvironmentTypical Chemical Shift (δ) / ppmLinewidth
[Al(H₂O)₆]³⁺ (Monomer)Octahedral (AlO₆)0Sharp
[Al₂(OH)₂(H₂O)₈]⁴⁺ (Dimer)Octahedral (AlO₆)~3 - 5Broad
Other small oligomersOctahedral (AlO₆)~5 - 15Very Broad
[AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃) - Central AluminumTetrahedral (AlO₄)~62.5 - 63Sharp
[AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃) - Outer AluminumOctahedral (AlO₆)Broad, often not observedExtremely Broad (undetectable in liquid)
Al₃₀ Polymer - Tetrahedral AlTetrahedral (AlO₄)~70Sharp

Experimental Protocols

Sample Preparation
  • Accurately weigh the this compound sample.

  • Dissolve the sample in deuterium (B1214612) oxide (D₂O) to a final concentration of approximately 0.1-0.5 M aluminum.

  • Ensure the sample is fully dissolved by gentle vortexing. Avoid vigorous shaking to prevent the formation of bubbles.

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, adjust the pD of the solution using NaOD or DCl. Note that pD = pH + 0.4. The speciation is highly dependent on the pD.

27Al NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 9.4 T or higher) is recommended for optimal resolution and sensitivity.

  • Probe: A broadband probe tuned to the 27Al frequency.

  • Reference: An external reference of 1.1 M Al(NO₃)₃ in D₂O can be used, or the signal for [Al(H₂O)₆]³⁺ can be set to 0 ppm.

  • Temperature: Maintain a constant temperature, typically 298 K.

Acquisition Parameters (for quantitative analysis):

ParameterRecommended ValuePurpose
Pulse ProgramSimple one-pulse (e.g., zg)Standard acquisition for quantitative measurements.
Pulse Width (p1)Use a small flip angle (e.g., 30° or π/6)To ensure uniform excitation across the wide chemical shift range and for different relaxation rates.
Relaxation Delay (d1)≥ 5 * T₁ of the slowest relaxing signalTo allow for full relaxation of all aluminum species, crucial for accurate quantification.
Acquisition Time (aq)~0.1 - 0.2 sSufficient for resolving the sharp signals.
Number of Scans (ns)Dependent on sample concentrationSignal-to-noise ratio should be sufficient for accurate integration of broad signals.
Spectral Width (sw)~200 - 250 ppmTo cover the full range of expected aluminum species.
Data Processing and Analysis
  • Apply an exponential line broadening factor (e.g., 10-20 Hz) to improve the signal-to-noise ratio of the broader signals.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the distinct peaks. For overlapping signals, deconvolution is necessary.

  • Use a specialized software package (e.g., DMFIT, TopSpin) to perform deconvolution of the spectrum.[8] Fit the peaks using a Gaussian/Lorentzian lineshape model to determine the relative areas of each species.

  • The relative concentration of each aluminum species can be calculated from the corresponding integrated peak area.

Visualizations

logical_relationship Monomer Monomeric Al [Al(H₂O)₆]³⁺ Dimer Dimer [Al₂(OH)₂(H₂O)₈]⁴⁺ Monomer->Dimer Hydrolysis (Increasing OH/Al) Oligomers Small Oligomers Dimer->Oligomers Al13 Keggin-ion Al₁₃ Oligomers->Al13 Al30 Larger Polymers (e.g., Al₃₀) Al13->Al30 Further Polymerization

Caption: Relationship between aluminum species in ASC.

experimental_workflow Prep Sample Preparation (ASC in D₂O) NMR 27Al NMR Data Acquisition Prep->NMR Process Data Processing (FT, Phasing, Baseline Correction) NMR->Process Deconv Spectral Deconvolution Process->Deconv Quant Quantification of Al Species Deconv->Quant Report Characterization Report Quant->Report

Caption: 27Al NMR experimental workflow for ASC analysis.

Conclusion

27Al NMR spectroscopy is an indispensable tool for the detailed characterization of this compound polymers. By following the protocols outlined in this application note, researchers can effectively identify and quantify the various aluminum species present in their samples. This information is critical for understanding the structure-activity relationships of ASC in various applications, from personal care products to water treatment, and for ensuring product quality and performance. The use of high-field NMR and appropriate data analysis techniques, such as spectral deconvolution, allows for a comprehensive understanding of these complex inorganic polymer systems.

References

Application Notes and Protocols for the Formulation of Emulsions with Aluminum Sesquichlorohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of emulsions incorporating aluminum sesquichlorohydrate. The following protocols and data are intended to serve as a foundational resource for the development of stable and effective antiperspirant and deodorant products.

Introduction to this compound in Emulsions

This compound is a widely used active ingredient in antiperspirant products. Its efficacy stems from its ability to form a temporary, superficial plug within the sweat duct, thereby reducing the flow of perspiration to the skin's surface.[1] The incorporation of this aluminum salt into emulsion systems, such as oil-in-water (O/W) or water-in-oil (W/O) creams and lotions, presents several formulation challenges. The high salt concentration can destabilize the emulsion, leading to issues such as phase separation, changes in viscosity, and altered sensory properties. Careful selection of emulsifiers, stabilizers, and processing parameters is crucial for developing a cosmetically elegant and stable product.

Key Formulation Considerations:

  • Emulsion Type: Both O/W and W/O emulsions can be used. O/W emulsions are generally lighter and less greasy, while W/O emulsions can offer enhanced moisturization and water resistance.

  • Emulsifier Selection: The choice of emulsifier is critical for stability. For O/W emulsions, a combination of emulsifiers with an average Hydrophilic-Lipophilic Balance (HLB) of 7 to 9 is often effective.[2] For W/O emulsions, low HLB emulsifiers (typically 3-6) are required.[3] Polymeric emulsifiers can offer enhanced stability in the presence of high salt concentrations.

  • pH of the Formulation: this compound solutions are acidic, with a typical pH between 3 and 5.[4] The final formulation pH should be controlled to ensure both the stability of the active ingredient and skin compatibility.

  • Stability: The high ionic strength imparted by this compound can disrupt the interfacial film of the emulsion, leading to coalescence and breaking. The use of electrolytes like magnesium sulfate (B86663) in W/O emulsions can sometimes improve stability.[5]

Mechanism of Action of this compound

The primary mechanism of action for this compound as an antiperspirant involves the physical obstruction of the eccrine sweat gland duct.

Antiperspirant Mechanism of Action cluster_skin Skin Surface & Sweat Duct ASCH_Application Topical Application of This compound (ASCH) Emulsion ASCH_Dissolution ASCH dissolves in sweat and releases aluminum polycations ASCH_Application->ASCH_Dissolution Penetrates sweat duct Interaction Interaction with sweat components (proteins, mucopolysaccharides) ASCH_Dissolution->Interaction pH increase Gel_Formation Formation of an amorphous aluminum hydroxide (B78521) gel Interaction->Gel_Formation Duct_Blockage Physical plug formation in the acrosyringium (upper sweat duct) Gel_Formation->Duct_Blockage Sweat_Reduction Reduced sweat flow to the skin surface Duct_Blockage->Sweat_Reduction

Mechanism of Action of this compound.

Experimental Protocols

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion

This protocol outlines the preparation of a stable O/W roll-on emulsion containing 20% this compound solution.

Materials:

PhaseIngredientFunction% (w/w)
A (Water Phase) Deionized WaterVehicle45.0
This compound (50% solution)Active Ingredient40.0
Propylene (B89431) GlycolHumectant3.0
B (Oil Phase) Steareth-2Emulsifier3.0
PPG-15 Stearyl EtherEmollient4.0
Steareth-20Emulsifier1.8
C (Cool-down Phase) FragranceFragrance0.2
Preservative (e.g., Phenoxyethanol)Preservativeq.s.

Equipment:

  • Beakers

  • Homogenizer (rotor-stator type)

  • Water bath or heating mantle

  • Overhead stirrer

  • pH meter

Procedure:

  • Preparation of the Water Phase (A):

    • In a main beaker, combine the deionized water and propylene glycol.

    • Begin heating the mixture to 75-80°C with gentle stirring.

    • Once the temperature is reached, slowly add the this compound solution while maintaining temperature and stirring until uniform.

  • Preparation of the Oil Phase (B):

    • In a separate beaker, combine steareth-2, PPG-15 stearyl ether, and steareth-20.

    • Heat the oil phase to 75-80°C with stirring until all components are melted and homogenous.

  • Emulsification:

    • Slowly add the hot oil phase (B) to the hot water phase (A) under continuous homogenization at a moderate speed.

    • Increase the homogenization speed and mix for 10-15 minutes to form a fine emulsion.

  • Cooling and Final Additions (C):

    • Remove the emulsion from the heat source and begin cooling while stirring gently with an overhead stirrer.

    • When the temperature of the emulsion is below 40°C, add the fragrance and preservative.

    • Continue stirring until the emulsion is uniform and has reached room temperature.

  • Final Characterization:

    • Measure the final pH of the emulsion.

    • Perform viscosity measurements and other characterization tests as required.

Protocol for Preparation of a Water-in-Oil (W/O) Emulsion

This protocol details the preparation of a stable W/O emulsion with this compound.

Materials:

PhaseIngredientFunction% (w/w)
A (Oil Phase) Cetyl PEG/PPG-10/1 DimethiconeW/O Emulsifier3.0
C12-15 Alkyl BenzoateEmollient10.0
CyclopentasiloxaneVolatile Silicone15.0
B (Water Phase) Deionized WaterVehicle51.5
This compound (powder)Active Ingredient20.0
Magnesium SulfateStabilizer0.5
C (Cool-down Phase) PreservativePreservativeq.s.

Equipment:

  • Beakers

  • High-shear homogenizer

  • Water bath or heating mantle

  • Overhead stirrer

  • pH meter

Procedure:

  • Preparation of the Oil Phase (A):

    • In a beaker, combine Cetyl PEG/PPG-10/1 Dimethicone, C12-15 Alkyl Benzoate, and Cyclopentasiloxane.

    • Heat the oil phase to 70-75°C with stirring until uniform.

  • Preparation of the Water Phase (B):

    • In a separate beaker, dissolve the magnesium sulfate in deionized water.

    • Slowly add the this compound powder and stir until completely dissolved.

    • Heat the water phase to 70-75°C.

    • Measure and adjust the pH of the water phase if necessary before emulsification.[6]

  • Emulsification:

    • Place the oil phase (A) under the high-shear homogenizer.

    • Slowly add the hot water phase (B) to the hot oil phase (A) with continuous homogenization.

    • Continue homogenization for 10-15 minutes to ensure the formation of fine water droplets.

  • Cooling and Final Additions (C):

    • Begin cooling the emulsion with gentle overhead stirring.

    • Once the temperature is below 40°C, add the preservative.

    • Continue stirring until the emulsion reaches room temperature.

  • Final Characterization:

    • Visually inspect the emulsion for homogeneity.

    • Perform viscosity and particle size analysis.

Characterization and Stability Testing

A robust stability testing protocol is essential to ensure the quality and shelf-life of the final product.

Experimental Workflow for Emulsion Characterization

Emulsion Characterization Workflow cluster_char Characterization Parameters Formulation Emulsion Formulation (O/W or W/O) Initial_Characterization Initial Characterization (T=0) Formulation->Initial_Characterization Stability_Testing Accelerated Stability Testing Initial_Characterization->Stability_Testing Visual Visual Assessment (Appearance, Color, Odor) Initial_Characterization->Visual pH pH Measurement Initial_Characterization->pH Viscosity Viscosity Measurement Initial_Characterization->Viscosity Particle_Size Particle Size Analysis Initial_Characterization->Particle_Size Microbiological Microbiological Testing Initial_Characterization->Microbiological Analysis Analysis at Time Points (e.g., 1, 2, 4, 8 weeks) Stability_Testing->Analysis Data_Evaluation Data Evaluation and Shelf-Life Prediction Analysis->Data_Evaluation Analysis->Visual Analysis->pH Analysis->Viscosity Analysis->Particle_Size

Workflow for Emulsion Characterization and Stability.
Stability Testing Protocol

Objective: To assess the physical and chemical stability of the this compound emulsion under accelerated conditions.

Procedure:

  • Package the emulsion in its final intended packaging.

  • Store samples at the following conditions:

    • Room Temperature (25°C / 60% RH)

    • Accelerated Temperature (40°C / 75% RH)

    • Elevated Temperature (45°C)

    • Freeze-thaw cycling (-10°C to 25°C, 3 cycles)

  • Evaluate the samples at initial (T=0), 1, 2, 4, 8, and 12-week time points for the following parameters:

ParameterMethodAcceptance Criteria
Appearance, Color, Odor Visual and Olfactory AssessmentNo significant change from initial assessment. No phase separation, creaming, or discoloration.
pH pH meterWithin ± 0.5 of the initial pH.
Viscosity Rotational ViscometerWithin ± 20% of the initial viscosity.
Particle Size Laser Diffraction or Dynamic Light ScatteringNo significant increase in mean particle size, indicating no coalescence.
Microbiological Purity Plate Count (Total Aerobic, Yeast & Mold)Meets specified limits (e.g., <100 CFU/g).
Representative Stability Data (O/W Emulsion)

The following table presents illustrative data for an O/W emulsion containing 20% this compound solution stored at 40°C.

Time (weeks)pHViscosity (cP)Mean Particle Size (µm)Observations
0 4.235002.5Homogeneous, white, opaque
1 4.134502.6No change
2 4.134002.7No change
4 4.033002.9Slight decrease in viscosity
8 3.931003.5Slight increase in particle size
12 3.829004.2Further decrease in viscosity

Sensory Evaluation Protocol

Objective: To assess the sensory characteristics of the this compound emulsion during and after application to the skin.

Panel: A trained panel of 10-15 individuals.

Procedure:

  • Panelists cleanse their forearms and allow them to dry completely.

  • A standardized amount of the product (e.g., 0.1 g) is applied to a designated area on the forearm.

  • Panelists evaluate the product based on the attributes listed in the table below, immediately after application and after 5 minutes.

  • A 5-point rating scale is used, where 1 = Very Low and 5 = Very High.

Sensory AttributeDescriptionTime of Evaluation
Appearance on Skin Visual assessment of whitening or residue.Immediate
Spreadability Ease of spreading the product on the skin.Immediate
Absorption Rate at which the product is absorbed into the skin.Immediate
Stickiness Tacky or sticky feeling on the skin.Immediate & 5 min
Greasiness Oily or greasy feeling on the skin.Immediate & 5 min
Smoothness Smoothness of the skin after application.5 min
Dryness Feeling of dryness on the skin after application.5 min
Overall Feel Overall pleasantness of the product on the skin.5 min

Data Analysis: The mean scores for each attribute are calculated and can be used to compare different formulations.

Troubleshooting Common Formulation Issues

Troubleshooting_Emulsion_Instability Instability Emulsion Instability Observed (Phase Separation, Viscosity Change) Check_Emulsifier Review Emulsifier System Instability->Check_Emulsifier Check_Processing Review Processing Parameters Instability->Check_Processing Check_Stabilizers Review Stabilizer Concentration Instability->Check_Stabilizers Check_Oil_Phase Review Oil Phase Composition Instability->Check_Oil_Phase Solution1 Adjust HLB or Increase Emulsifier Concentration Check_Emulsifier->Solution1 Solution2 Optimize Homogenization (Speed, Time) Check_Processing->Solution2 Solution3 Increase Thickener or add Electrolyte (for W/O) Check_Stabilizers->Solution3 Solution4 Modify Oil Polarity Check_Oil_Phase->Solution4

Troubleshooting workflow for emulsion instability.

References

Application Notes and Protocols: Aluminum Sesquichlorohydrate in the Treatment of Hyperhidrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperhidrosis, a condition characterized by excessive sweating beyond thermoregulatory needs, can significantly impact a patient's quality of life. Topical aluminum salts are a first-line treatment, with aluminum sesquichlorohydrate emerging as a well-tolerated and effective option. These application notes provide a comprehensive overview of the use of this compound in hyperhidrosis treatment, including its mechanism of action, comparative efficacy, and detailed protocols for clinical and preclinical evaluation.

Mechanism of Action

This compound exerts its antiperspirant effect by forming a temporary, physical blockage within the eccrine sweat gland duct.[1][2] Upon application to the skin and in the presence of sweat, the this compound dissociates. The resulting aluminum ions interact with proteins and mucopolysaccharides in the sweat and the epithelial lining of the sweat duct.[3][4] This interaction leads to the precipitation and aggregation of these biomolecules, forming a gelatinous plug that physically obstructs the duct and prevents sweat from reaching the skin's surface.[4] This process is reversible, and normal sweat gland function returns with the natural shedding of skin cells.[1]

Signaling Pathway of Sweat Production and Intervention by this compound

The following diagram illustrates the cholinergic signaling pathway that stimulates sweat production and the point of intervention by this compound.

G cluster_0 Neural Stimulation cluster_1 Eccrine Sweat Gland cluster_2 Topical Intervention Sympathetic Nerve Terminal Sympathetic Nerve Terminal Acetylcholine (B1216132) (ACh) Acetylcholine (ACh) Sympathetic Nerve Terminal->Acetylcholine (ACh) releases Muscarinic Receptor (M3) Muscarinic Receptor (M3) Acetylcholine (ACh)->Muscarinic Receptor (M3) binds to Ca2+ Influx Ca2+ Influx Muscarinic Receptor (M3)->Ca2+ Influx triggers Sweat Secretion Sweat Secretion Ca2+ Influx->Sweat Secretion stimulates Sweat Duct Sweat Duct Sweat Secretion->Sweat Duct enters Precipitate Plug Precipitate Plug Sweat Secretion->Precipitate Plug interacts with Sweat Duct->Precipitate Plug formation in This compound This compound This compound->Precipitate Plug forms Sweat Blockage Sweat Blockage Precipitate Plug->Sweat Blockage

Mechanism of Action of this compound.

Data Presentation: Comparative Efficacy

This compound has demonstrated comparable efficacy to aluminum chloride, the traditional gold standard, but with a more favorable tolerability profile. The following tables summarize quantitative data from clinical studies.

Study Active Ingredient & Concentration Vehicle Primary Endpoint Sweat Reduction (%) Tolerability Reference
Randomized Controlled Trial20% this compound vs. 20% Aluminum ChlorideLotionSweating Intensity Visual Scale (SIVS)60% (AS) vs. 53% (AC) at week 6One subject (5%) reported itching with AC; none with AS.[5]
Open-Label Study20% this compoundFoamMinor Test Score61% at 4 weeksMild, transient itching in one subject.[3]
Assessment Metric 20% this compound 20% Aluminum Chloride Key Findings Reference
Hyperhidrosis Disease Severity Score (HDSS) Significant reduction from baselineSignificant reduction from baselineNo significant difference between the two treatments.[6][7]
Patient Satisfaction Score High satisfactionHigh satisfactionNo significant difference between the two treatments.[6]
Mean Time to Response 1.14 weeks1.14 weeksBoth treatments showed a rapid onset of action.[6]

Experimental Protocols

Clinical Efficacy and Tolerability Assessment (In Vivo)

Objective: To evaluate the sweat-reducing efficacy and skin tolerability of a topical this compound formulation in subjects with primary hyperhidrosis.

Methodology:

  • Study Design: A randomized, controlled, double-blind, split-body (e.g., left vs. right axilla) study is recommended to minimize inter-subject variability.

  • Subject Population: Recruit healthy volunteers with self-reported excessive sweating, confirmed by a baseline sweat production measurement (e.g., >50 mg/5 min in the axilla) and a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4.

  • Treatment Protocol:

    • Washout Period: Subjects should refrain from using any antiperspirants or deodorants for a predefined period (e.g., 14 days) before the study begins.

    • Application: The investigational product (this compound) and a control (vehicle or comparator like aluminum chloride) are applied to the designated axillae once daily at night on dry skin.

    • Duration: A typical study duration is 4-8 weeks, with assessments at baseline, week 1, week 2, week 4, and week 8.[6]

  • Efficacy Assessment:

    • Gravimetric Sweat Measurement: This is the gold standard for quantifying sweat production.

      • Pre-weigh absorbent pads.

      • Place the pads in the axillae for a standardized period (e.g., 5-15 minutes) under controlled temperature and humidity conditions, or after thermal stimulation (e.g., in a sauna).

      • Post-weigh the pads to determine the amount of sweat produced.

    • Minor's Iodine-Starch Test: A qualitative method to visualize the area of sweating.

    • Patient-Reported Outcomes (PROs):

      • Hyperhidrosis Disease Severity Scale (HDSS): A 4-point scale to assess the impact of sweating on daily activities.[6]

      • Sweating Intensity Visual Scale (SIVS): A visual analog scale for subjects to rate their perceived sweating.[5]

  • Tolerability Assessment:

    • Physician-assessed local skin reactions (erythema, edema, itching, burning) using a standardized scale (e.g., 0-3, from no symptoms to severe).

    • Subject-reported adverse events.

In Vitro Antiperspirant Efficacy Screening using a 3D Sweat Gland Model

Objective: To screen the efficacy of antiperspirant formulations in a controlled laboratory setting.

Methodology:

  • Model: Utilize a commercially available or in-house developed 3D organotypic sweat gland model composed of primary human eccrine sweat gland cells. These models often show physiological responses to cholinergic stimulation.[8][9][10][11]

  • Protocol:

    • Culture: Culture the 3D sweat gland spheroids according to the manufacturer's or established laboratory protocol (e.g., hanging drop method).[8][10]

    • Viability Assessment: Confirm the viability of the spheroids using assays like Calcein-AM/Ethidium Homodimer-1 staining.[8][12]

    • Treatment: Treat the spheroids with the test formulation (this compound) and a vehicle control for a specified duration.

    • Stimulation: Induce "sweating" by stimulating the spheroids with a cholinergic agonist, such as acetylcholine or pilocarpine.[9]

    • Efficacy Readout: Measure the physiological response, which is often a calcium influx in this model.

      • Load the spheroids with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Measure the change in fluorescence intensity upon stimulation using a fluorescence microscope or plate reader.

      • A reduction in the calcium influx in the treated group compared to the control indicates antiperspirant efficacy.

Ex Vivo Sweat Gland Viability and Function Assessment

Objective: To assess the effect of this compound on the viability and function of isolated sweat glands.

Methodology:

  • Tissue Source: Human or rat skin explants. Rat sweat glands have shown similar physiological responses to cholinergic stimulation as human glands.[13]

  • Protocol:

    • Isolation: Isolate intact sweat glands from the tissue using enzymatic digestion and microdissection.

    • Culture: Culture the isolated glands in an appropriate medium.

    • Treatment: Expose the glands to the test formulation.

    • Viability Assessment: Use methods like the resazurin (B115843) reduction assay to monitor cell viability over time.[14]

    • Functional Assessment:

      • Stimulate the glands with a cholinergic agonist.

      • Measure the intracellular calcium response using calcium imaging techniques with a confocal laser scanning microscope.[13]

Visualization of Workflows

Experimental Workflow for Clinical Efficacy Assessment

G Subject Recruitment Subject Recruitment Washout Period Washout Period Subject Recruitment->Washout Period Baseline Assessment Baseline Assessment Washout Period->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Period Treatment Period Randomization->Treatment Period Split-body application Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Weeks 1, 2, 4, 8 Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results Results Data Analysis->Results

Clinical Trial Workflow.
In Vitro 3D Sweat Gland Model Experimental Workflow

G 3D Spheroid Culture 3D Spheroid Culture Viability Assay Viability Assay 3D Spheroid Culture->Viability Assay Treatment Application Treatment Application Viability Assay->Treatment Application Cholinergic Stimulation Cholinergic Stimulation Treatment Application->Cholinergic Stimulation Calcium Flux Measurement Calcium Flux Measurement Cholinergic Stimulation->Calcium Flux Measurement Efficacy Determination Efficacy Determination Calcium Flux Measurement->Efficacy Determination

In Vitro Screening Workflow.

References

"protocol for assessing the antiperspirant efficacy of aluminum sesquichlorohydrate"

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate is an aluminum salt widely used as an active ingredient in over-the-counter (OTC) antiperspirant products.[1] Its primary function is to reduce axillary sweating by forming a temporary, superficial plug within the eccrine sweat ducts.[2][3] This document provides a comprehensive set of application notes and detailed protocols for assessing the antiperspirant efficacy of this compound, adhering to established industry standards and regulatory guidelines.

The methodologies outlined herein cover quantitative assessment of sweat reduction, qualitative visualization of efficacy, sensory evaluation of malodor control, and subjective patient-reported outcomes. These protocols are designed to be robust and reproducible, providing the necessary framework for formulation development, claim substantiation, and clinical research.

Mechanism of Action

This compound exerts its antiperspirant effect through the physical obstruction of the distal sweat gland ducts.[1][4] Upon application to the skin, the aluminum salts interact with sweat. This interaction leads to the precipitation of metal ions with mucopolysaccharides and proteins present in sweat, forming a gelatinous plug.[1][2] This plug physically blocks the duct, preventing sweat from reaching the skin's surface.[4] The sweat gland itself continues to produce sweat, but it is blocked from being secreted.[1] Normal sweat gland function typically returns as the skin undergoes its natural renewal process.[1]

Mechanism_of_Action cluster_SkinSurface Skin Surface cluster_SweatDuct Eccrine Sweat Duct Aluminum_Sesquichlorohydrate This compound (Applied to skin) Interaction Interaction and Precipitation Aluminum_Sesquichlorohydrate->Interaction Enters sweat duct Sweat Sweat (Mucopolysaccharides, Proteins) Sweat->Interaction Mixes with Plug_Formation Gelatinous Plug Formation Interaction->Plug_Formation Leads to Blocked_Duct Blocked Sweat Duct Plug_Formation->Blocked_Duct Results in

Caption: Mechanism of sweat duct blockage by this compound.

Quantitative Efficacy Data

The following table summarizes quantitative data on the efficacy of this compound from various studies.

Active Ingredient & ConcentrationFormulationStudy DurationPrimary Efficacy EndpointSweat Reduction (%)TolerabilityReference
20% this compoundFoam4 weeksMinor Test Score61%No skin irritation observed in most subjects; one subject reported mild, transient itching.[5]
20% this compoundLotion8 weeksSweating Intensity Visual Scale (SIVS), Hyperhidrosis Disease Severity Score (HDSS)Similar efficacy to 20% Aluminum Chloride lotionHigh safety profile; one subject reported itching with the Aluminum Chloride formulation.[5]
Aluminum Zirconium Trichlorohydrex Gly (a related aluminum salt)Soft Solid10 daysGravimetric Sweat ReductionAverage of 34% greater sweat reduction compared to a 6.5% prescription aluminum chloride product.Significantly less skin irritation than the prescription aluminum chloride product.[6]

Experimental Protocols

A comprehensive assessment of antiperspirant efficacy involves a multi-faceted approach. The following protocols are considered industry standards.

Gravimetric Sweat Collection (Quantitative)

This is the gold-standard method for quantifying sweat reduction and is aligned with FDA guidelines.[6]

Objective: To quantitatively measure the amount of sweat produced in the axillae following treatment with an antiperspirant.

Materials:

  • Test product (this compound formulation)

  • Placebo/control product

  • Pre-weighed absorbent pads (e.g., Webril pads)

  • Airtight containers for pads

  • Analytical balance

  • Controlled environment room ("hot room") with temperature and humidity regulation (e.g., 100°F and 35% relative humidity)[6]

Procedure:

  • Subject Selection: Recruit healthy male and female subjects with a history of significant axillary sweating.

  • Washout Period: Subjects must abstain from using any antiperspirant or deodorant products for a specified period (e.g., 17 days) prior to the study.

  • Baseline Sweat Collection:

    • Acclimatize subjects in the hot room for a defined period (e.g., 40 minutes).[7]

    • Place pre-weighed absorbent pads in each axilla for a set duration (e.g., 20 minutes).[7]

    • Remove pads, place them in airtight containers, and weigh them to determine the baseline sweat production.

    • Subjects must produce a minimum amount of sweat to qualify (e.g., ≥150 mg per 20 minutes).[7]

  • Product Application:

    • Apply a standardized amount of the test product to one axilla and the control/placebo to the contralateral axilla. The application should be randomized and blinded.[7]

    • Repeat product application as per the study design (e.g., daily for 7-10 days).[7]

  • Post-Treatment Sweat Collection:

    • 24 hours after the final product application, repeat the sweat collection procedure as described in step 3.[7]

  • Data Analysis:

    • Calculate the percentage of sweat reduction for the treated axilla compared to the control/placebo axilla or the baseline.

    • Statistical analysis is performed to determine the significance of the results.

Gravimetric_Workflow Start Subject Recruitment Washout 17-Day Washout Period Start->Washout Baseline Baseline Sweat Collection (Hot Room) Washout->Baseline Application Randomized Product Application (Test vs. Control) Baseline->Application Repeat_Application Daily Application (7-10 days) Application->Repeat_Application Post_Treatment Post-Treatment Sweat Collection (24h after last application) Repeat_Application->Post_Treatment Data_Analysis Data Analysis (% Sweat Reduction) Post_Treatment->Data_Analysis End Efficacy Determined Data_Analysis->End

Caption: Workflow for the gravimetric assessment of antiperspirant efficacy.

Starch-Iodine Test (Qualitative Visualization)

This method provides a visual representation of the area of sweat reduction.

Objective: To qualitatively visualize the areas of active sweating and the reduction in sweating following antiperspirant application.

Materials:

  • Iodine solution (e.g., povidone-iodine)

  • Starch powder (e.g., cornstarch)

  • Cotton swabs or applicators

  • Digital camera for documentation

Procedure:

  • Preparation: The axillary area should be clean and completely dry.

  • Iodine Application: Apply a thin, even layer of iodine solution to the entire axilla and allow it to dry completely.

  • Starch Application: Lightly dust the area with starch powder.

  • Sweat Induction: The subject can be placed in a warm environment to induce sweating.

  • Observation: Areas of active sweating will turn a dark blue/purple color as the sweat dissolves the iodine and starch, causing a chemical reaction.

  • Documentation: Photograph the results to document the area of sweating before and after treatment.

  • Scoring: The results can be scored using a visual scale, such as the Sweating Intensity Visual Scale (SIVS), to semi-quantify the efficacy.[5]

Sensory Evaluation of Axillary Malodor ("Sniff Test")

This protocol assesses the product's ability to control body odor, which is a key secondary benefit of antiperspirants.

Objective: To evaluate the effectiveness of the antiperspirant in reducing axillary malodor using trained sensory assessors.

Materials:

  • A panel of trained and calibrated odor assessors ("sniffers").

  • A controlled, odor-free evaluation environment.

  • Standardized odor intensity scale (e.g., a 0-10 or 1-5 point scale where higher scores indicate stronger malodor).[8]

  • Unscented soap for subject washing.

Procedure:

  • Assessor Training:

    • Train assessors to identify and rate the intensity of relevant axillary malodors using standardized reference odorants.

    • Conduct regular calibration sessions to ensure consistency among assessors.

  • Subject Preparation:

    • Subjects undergo a washout period with unscented soap.

    • Subjects should refrain from consuming odor-producing foods and using scented products during the study.

  • Baseline Odor Assessment:

    • Trained assessors evaluate the baseline axillary odor of each subject.

  • Product Application:

    • Apply the test product to one axilla and a control to the other in a randomized, blinded manner.

  • Post-Application Assessment:

    • At specified time points (e.g., 8, 12, 24 hours) after application, assessors evaluate the axillary odor intensity.

    • The assessment can be done directly by sniffing the axilla from a standardized distance or indirectly by sniffing absorbent pads worn by the subjects.

  • Data Analysis:

    • Compare the odor intensity scores of the treated axilla to the control and baseline scores.

    • Statistical analysis is used to determine the significance of odor reduction.

Subjective Assessment Scales

Patient-reported outcomes are crucial for understanding the real-world efficacy and user perception of the product.

a) Hyperhidrosis Disease Severity Scale (HDSS): This is a simple, 4-point scale that assesses the impact of sweating on a person's daily life.[5]

b) Sweating Intensity Visual Scale (SIVS): This scale is often used in conjunction with the starch-iodine test to provide a semi-quantitative measure of sweating intensity based on visual cues.[5]

c) Patient Satisfaction Score: A simple visual analog scale (e.g., 0-10) where subjects rate their satisfaction with the treatment.[5]

These scales are typically administered at baseline and at various time points throughout the study to track changes in perception and satisfaction.

Conclusion

The comprehensive assessment of this compound's antiperspirant efficacy requires a combination of quantitative, qualitative, and subjective methodologies. The protocols outlined in this document provide a robust framework for generating reliable and reproducible data. By employing the gravimetric method for quantitative sweat reduction, the starch-iodine test for visual confirmation, sensory evaluation for malodor control, and subjective assessment scales for user perception, researchers and drug development professionals can thoroughly characterize the performance of their antiperspirant formulations.

References

Application Notes and Protocols: Aluminum Sesquichlorohydrate in Water Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate (ASCH) is a pre-hydrolyzed aluminum-based coagulant that is effective in a wide range of water and wastewater treatment applications.[1] As a type of polyaluminum chloride (PAC), it consists of polymeric aluminum species, which are more efficient and less impactful on pH than traditional coagulants like aluminum sulfate (B86663) (alum).[2][3] Its high charge density allows for effective destabilization of colloidal particles, leading to the removal of turbidity, color, organic matter, and certain heavy metals.[4][5] These application notes provide detailed protocols for the evaluation of this compound and present performance data under various conditions.

Mechanism of Action: Coagulation and Flocculation

The primary mechanism of this compound in water purification is coagulation followed by flocculation.[3] When added to water, the polymeric aluminum species in ASCH hydrolyze to form various aluminum hydroxides.[6][7] These positively charged species neutralize the negative charge of suspended particles, causing them to destabilize and aggregate into small microflocs.[8] Subsequently, through gentle mixing, these microflocs agglomerate into larger, denser flocs that can be effectively removed by sedimentation and/or filtration.[8] The effectiveness of this process is influenced by factors such as pH, coagulant dosage, water temperature, and the nature of the contaminants present.[9]

Data Presentation

The following tables summarize the performance of aluminum-based coagulants, including aluminum chlorohydrate (ACH), which is chemically similar to this compound, in removing various contaminants from water.

Table 1: Turbidity and Color Removal Efficiency

CoagulantDosage (mg/L)Initial Turbidity (NTU)Final Turbidity (NTU)Turbidity Removal (%)Initial Color (Pt-Co)Final Color (Pt-Co)Color Removal (%)Reference
ACH10130.3<5>97---[8]
Alum10130.3>5<95---[8]
ACH100--45--97[4]
PACl---45--95[4]
Alum4 (as Al)->580.3-<1587.5[2]
PAX-XL6 (PAC)4 (as Al)-<589.3-<1591.8[2]

Table 2: Dissolved Organic Carbon (DOC) and Metal Removal Efficiency

CoagulantDosage (mg/L)Initial DOC (mg/L)Final DOC (mg/L)DOC Removal (%)ContaminantInitial Conc. (mg/L)Final Conc. (mg/L)Metal Removal (%)Reference
ACH10---Aluminum8.28<0.2>97.5[8]
ACH10---Iron2.83<0.3>89.4[8]
Alum10---Aluminum8.28>0.2<97.5[8]
Alum10---Iron2.83>0.3<89.4[8]
ACH100~15-20~4.5-670----[4]
Ferric Chloride120~15-20~2.25-385----[4]

Experimental Protocols

Standard Jar Test Protocol for Coagulant Dose Optimization

This protocol outlines the standard jar test procedure to determine the optimal dosage of this compound for a specific water source.

4.1.1 Materials and Equipment

  • Standard jar testing apparatus with multiple paddles and beakers (typically 6)

  • Raw water sample

  • This compound stock solution (e.g., 1 g/L)

  • Pipettes or syringes for accurate dosing

  • Turbidimeter

  • pH meter

  • Spectrophotometer (for color or DOC analysis)

  • Timer

4.1.2 Procedure

  • Sample Preparation: Fill each beaker of the jar test apparatus with an equal volume of the raw water sample (e.g., 1000 mL).

  • Initial Measurements: Measure and record the initial pH, turbidity, color, and DOC of the raw water.

  • Coagulant Dosing: While the paddles are rotating at a rapid mix speed (e.g., 100-120 rpm), add varying doses of the this compound stock solution to each beaker. A typical dose range to evaluate is 5 to 50 mg/L.

  • Rapid Mix: Continue the rapid mixing for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the mixing speed to a slow mix (e.g., 20-40 rpm) for a longer duration (e.g., 15-30 minutes) to promote floc formation.

  • Sedimentation: Stop the mixing and allow the flocs to settle for a specified period (e.g., 30 minutes).

  • Sample Collection: Carefully draw a sample from the supernatant of each beaker, being cautious not to disturb the settled flocs.

  • Final Measurements: Measure and record the final pH, turbidity, color, and DOC of the supernatant from each beaker.

  • Dose Optimization: The optimal dosage is the one that achieves the desired level of contaminant removal with the lowest coagulant concentration.

Visualizations

Signaling Pathways and Experimental Workflows

Coagulation_Flocculation_Pathway cluster_coagulation Coagulation cluster_flocculation Flocculation cluster_removal Solid-Liquid Separation ASCH This compound (ASCH) Addition Hydrolysis Hydrolysis to form Polymeric Al Species ASCH->Hydrolysis Dispersion ChargeNeutralization Charge Neutralization of Colloidal Particles Hydrolysis->ChargeNeutralization Microfloc Microfloc Formation ChargeNeutralization->Microfloc SlowMix Slow Mixing Microfloc->SlowMix Aggregation Aggregation of Microflocs SlowMix->Aggregation Macrofloc Macrofloc Formation Aggregation->Macrofloc Sedimentation Sedimentation Macrofloc->Sedimentation Filtration Filtration Sedimentation->Filtration TreatedWater Treated Water Filtration->TreatedWater

Caption: Coagulation and flocculation process with this compound.

Jar_Test_Workflow Start Start: Raw Water Sample Setup Prepare Jar Test Apparatus (6 Beakers) Start->Setup InitialAnalysis Measure Initial Parameters (pH, Turbidity, etc.) Setup->InitialAnalysis Dosing Dose Beakers with Varying Amounts of ASCH InitialAnalysis->Dosing RapidMix Rapid Mix (100-120 rpm, 1-3 min) Dosing->RapidMix SlowMix Slow Mix (20-40 rpm, 15-30 min) RapidMix->SlowMix Settle Sedimentation (30 min) SlowMix->Settle FinalAnalysis Measure Final Parameters in Supernatant Settle->FinalAnalysis Optimization Determine Optimal Dose FinalAnalysis->Optimization End End Optimization->End

Caption: Standard workflow for a jar test experiment.

References

Application Notes and Protocols: Development of Controlled-Release Aluminum Sesquichlorohydrate Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate (ASC) is a widely utilized active ingredient in antiperspirant products. Its mechanism of action relies on the formation of a temporary plug within the sweat duct, physically obstructing the flow of perspiration. To enhance its performance, prolong its efficacy, and minimize potential skin irritation, controlled-release delivery systems are of significant interest. These advanced formulations aim to provide a sustained or triggered release of the aluminum salt, for instance, in response to moisture.[1] This document provides detailed application notes and protocols for the development and characterization of such controlled-release systems, with a focus on microencapsulation techniques.

Rationale for Controlled-Release this compound

The development of controlled-release formulations for this compound is driven by several key objectives:

  • Sustained Efficacy: To prolong the antiperspirant effect over an extended period with a single application.[1]

  • Reduced Irritation: By controlling the release of the acidic aluminum salt, the potential for skin irritation can be minimized.[1]

  • Enhanced Stability: Encapsulation can protect the active ingredient from degradation and interaction with other formulation components.[1]

  • Targeted Delivery: Formulations can be designed to release the active ingredient in response to specific triggers like moisture (sweat) or a change in pH.[1]

Formulation Approaches: Microencapsulation

Microencapsulation is a prominent technique for achieving controlled release of this compound. This process involves enclosing small particles of the active ingredient within a polymeric shell.

Common Microencapsulation Materials
ComponentMaterial ClassExamplesFunction
Core Material Antiperspirant ActiveThis compoundActive ingredient for sweat reduction.
Shell Material PolymersEthylcellulose, Polyvinyl Alcohol, Gelatin, ChitosanControls the release of the core material.
WaxesCarnauba wax, BeeswaxProvides a hydrophobic barrier to control moisture-triggered release.
Cross-linking Agent AldehydesGlutaraldehyde (for gelatin-based systems)Strengthens the microcapsule shell.
Generalized Microencapsulation Protocol (Solvent Evaporation Method)

This protocol describes a general method for encapsulating this compound. Researchers should optimize parameters such as polymer concentration, solvent ratios, and stirring speed for their specific application.

Materials:

  • This compound (powder)

  • Shell material (e.g., Ethylcellulose)

  • Organic solvent (e.g., Dichloromethane, Ethanol)

  • Aqueous phase (e.g., Deionized water with a surfactant like polyvinyl alcohol)

  • Stirring apparatus (e.g., magnetic stirrer or overhead stirrer)

Procedure:

  • Preparation of the Organic Phase: Dissolve the shell material (e.g., ethylcellulose) in a suitable organic solvent to form a homogenous solution.

  • Dispersion of the Active: Disperse the powdered this compound in the polymer solution.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at a controlled speed to form an oil-in-water (O/W) emulsion. The droplet size of the organic phase will influence the final microcapsule size.

  • Solvent Evaporation: Continue stirring the emulsion, allowing the organic solvent to evaporate. This will cause the polymer to precipitate around the this compound particles, forming microcapsules. The evaporation rate can be controlled by adjusting the temperature and pressure.

  • Microcapsule Recovery: Once the solvent has completely evaporated, the microcapsules can be collected by filtration or centrifugation.

  • Washing and Drying: Wash the collected microcapsules with deionized water to remove any residual surfactant and unencapsulated active. Dry the microcapsules in an oven at a controlled temperature.

Characterization of Controlled-Release Systems

Physicochemical Characterization
ParameterMethodPurpose
Particle Size and Morphology Scanning Electron Microscopy (SEM)To visualize the shape, surface texture, and size of the microcapsules.
Laser DiffractionTo determine the particle size distribution of the microcapsules.
Encapsulation Efficiency Spectrophotometry or GravimetryTo quantify the amount of this compound successfully encapsulated.
Chemical Integrity Fourier-Transform Infrared Spectroscopy (FTIR)To confirm the presence of both the core and shell materials and check for any chemical interactions.
27-Aluminum Nuclear Magnetic Resonance (²⁷Al NMR) SpectroscopyTo identify and quantify the different aluminum species in solution, which is crucial for efficacy.
In Vitro Release Testing

In vitro release testing is crucial for evaluating the controlled-release properties of the formulation. A common method involves the use of a Franz diffusion cell.

Generalized In Vitro Release Protocol (Franz Diffusion Cell):

Apparatus and Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose (B213188) acetate)

  • Receptor medium (e.g., phosphate-buffered saline, pH 5.5, to simulate skin surface pH)

  • Controlled-release formulation (e.g., microcapsules)

  • Analytical method for quantifying aluminum (e.g., Atomic Absorption Spectroscopy)

Procedure:

  • Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Receptor Compartment: Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 32 ± 1 °C to simulate skin temperature.

  • Sample Application: Apply a known quantity of the controlled-release formulation to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh receptor medium.

  • Quantification: Analyze the collected samples for aluminum content using a validated analytical method.

  • Data Analysis: Plot the cumulative amount of this compound released per unit area versus time to determine the release profile.

Efficacy Testing

The ultimate goal of a controlled-release antiperspirant is to reduce sweat. The FDA provides guidelines for effectiveness testing.

Summary of Gravimetric Sweat Collection Protocol:

This is a simplified overview of the principles involved in efficacy testing. For regulatory submissions, refer to the official FDA guidelines.

Procedure:

  • Subject Selection: Recruit a panel of subjects who meet specific sweat rate criteria.

  • Washout Period: Subjects abstain from using any antiperspirant or deodorant products for a specified period (e.g., 17 days) before the test.[2]

  • Product Application: Apply the controlled-release formulation to one axilla and a placebo or control formulation to the other.

  • Sweat Induction: After a specified time, induce sweating under controlled conditions (e.g., in a hot room at 100°F ± 2°F and 30-40% relative humidity).[2]

  • Sweat Collection: Collect sweat from each axilla using pre-weighed absorbent pads for a defined period (e.g., 20 minutes).[2]

  • Gravimetric Analysis: Weigh the pads after collection to determine the amount of sweat produced.

  • Data Analysis: Calculate the percent sweat reduction for the test formulation compared to the control. A product is typically considered effective if it demonstrates a statistically significant sweat reduction of at least 20%.[3]

Quantitative Data Summary

ParameterValueSource
Approved Concentration of this compound in OTC Antiperspirants Up to 25%[4][5]
Standard Efficacy Requirement (Sweat Reduction) ≥ 20%[3]
Extra-Effective Efficacy Requirement (Sweat Reduction) ≥ 30%[3]
Typical pH of Antiperspirant Formulations > 4.0 to ~4.5[6]

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_efficacy Efficacy Testing A This compound (Core) D Microencapsulation (Solvent Evaporation) A->D B Polymer/Wax (Shell) B->D C Solvent/Aqueous Phase C->D E Physicochemical Analysis (SEM, Particle Size) D->E Characterize Microcapsules F In Vitro Release (Franz Cell) D->F Test Release Profile G Gravimetric Sweat Reduction D->G Test In Vivo Efficacy

Caption: Experimental workflow for developing and testing controlled-release ASC.

Release_Mechanism cluster_microcapsule A Microcapsule B Sweat (Moisture) C Polymer Shell B->C penetrates D Aluminum Sesquichlorohydrate C->D releases E Skin Surface D->E forms plug in sweat duct

References

Application Note: Analysis of Aluminum Sesquichlorohydrate Polymers using Size Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sesquichlorohydrate (ASC) is a key active ingredient in many antiperspirant and deodorant products. Its efficacy in reducing perspiration is directly related to the size and distribution of its polymeric species.[1] Larger polymers are believed to form more effective plugs in the sweat ducts. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for characterizing the molecular weight distribution of these aluminum polymers.[1][2] This application note provides a detailed protocol for the analysis of this compound polymers using SEC, outlines typical data interpretation, and presents a logical workflow for the experimental process.

The polymeric species within ASC are often categorized into different "Bands" or "Peaks" based on their elution profile in an SEC chromatogram. Generally, larger molecules elute first, followed by smaller ones. The distribution of these species is critical for the antiperspirant's performance. For instance, a higher concentration of intermediate-sized polymers (Band III) is often correlated with enhanced efficacy.[1][3]

Data Presentation

The analysis of this compound by SEC typically yields a chromatogram with several distinct peaks, often grouped into four main bands. The relative area of these peaks corresponds to the proportion of different sized polymer species. While exact molecular weights can vary depending on the specific product and its manufacturing process, the following table summarizes the general characteristics of these bands.

Band DesignationPolymer Size DescriptionTypical Molecular Weight (Da)
Band I Very large polymers/aggregates> 10,000
Band II Large polymers5,000 - 10,000
Band III Intermediate-sized polymers1,000 - 5,000
Band IV Monomers and small oligomers< 1,000

Note: The molecular weight ranges are approximate and should be confirmed with appropriate calibration standards.

For optimal antiperspirant efficacy, a specific distribution is often desired. For example, some activated this compound (AASCH) formulations aim for a Band III concentration of at least 20% and a Band IV concentration of at least 15%.[3]

Experimental Protocols

This section provides a detailed methodology for the SEC analysis of this compound polymers.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Objective: To dissolve the this compound sample in a suitable solvent for SEC analysis.

  • Procedure:

    • Accurately weigh a sufficient amount of the this compound powder or solution.

    • Dissolve the sample in deionized water to achieve a final aluminum concentration of 2% by weight.[1]

    • Gently agitate the solution until the sample is completely dissolved.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the SEC column.

HPLC-SEC System and Conditions
  • Objective: To separate the aluminum polymer species based on their size using a high-performance liquid chromatography (HPLC) system equipped with an SEC column.

  • Instrumentation:

    • An HPLC system with a pump capable of delivering a stable flow rate.

    • A refractive index (RI) detector is commonly used for this analysis.[1]

  • Chromatographic Conditions:

    • Column: A silica-based or polymer-based aqueous SEC column suitable for the separation of inorganic polymers. The specific column choice will depend on the desired molecular weight separation range.

    • Mobile Phase: 0.01M Nitric Acid in deionized water.[1] This mobile phase helps to ensure proper elution without altering the polymer structure.[1]

    • Flow Rate: A constant flow rate of 0.9 mL/min is typically used.[1]

    • Injection Volume: 100 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

System Calibration
  • Objective: To establish a correlation between retention time and molecular weight using known standards.

  • Procedure:

    • Prepare a series of polyethylene (B3416737) glycol (PEG) or pullulan standards of known molecular weights.

    • Inject each standard individually and record the retention time of the peak maximum.

    • Create a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.

    • This calibration curve will be used to estimate the molecular weight of the unknown aluminum polymer species in the sample.

Data Analysis
  • Objective: To determine the molecular weight distribution of the this compound sample.

  • Procedure:

    • Inject the prepared sample onto the equilibrated HPLC-SEC system.

    • Record the chromatogram.

    • Identify the different peaks corresponding to the various polymer bands.

    • Using the calibration curve, determine the molecular weight at the peak maximum for each band.

    • Calculate the relative percentage of each band by integrating the area under each peak and dividing by the total peak area.

    • Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) for the entire sample and for individual peaks if desired.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the SEC analysis of this compound polymers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis SEC Analysis cluster_data Data Processing weigh Weigh ASC Sample dissolve Dissolve in DI Water (2% Al) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC-SEC filter->inject separate Separation on Column inject->separate detect RI Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram calibrate Calibrate with Standards chromatogram->calibrate analyze Analyze Peak Distribution & MW calibrate->analyze

Caption: Workflow for SEC analysis of ASC polymers.

Logical Relationship of Polymer Size and Elution

This diagram illustrates the inverse relationship between the size of the this compound polymer and its retention time during SEC analysis.

sec_principle cluster_input Sample Injection cluster_column SEC Column cluster_output Elution Profile (Chromatogram) sample ASC Polymer Mixture large_polymers Large Polymers (Band I/II) sample->large_polymers Excluded from pores small_polymers Small Polymers (Band III/IV) sample->small_polymers Penetrate pores early_elution Early Retention Time large_polymers->early_elution Shorter path late_elution Late Retention Time small_polymers->late_elution Longer path

Caption: Principle of SEC separation for ASC polymers.

References

Troubleshooting & Optimization

Technical Support Center: Industrial Synthesis of Aluminum Sesquichlorohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of Aluminum Sesquichlorohydrate (ASCH).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of industrial this compound (ASCH) synthesis?

A1: The most common industrial synthesis method involves the controlled reaction of aluminum metal (ingots or powder) with hydrochloric acid (HCl) in an aqueous solution.[1] The reaction is carefully managed to achieve a specific aluminum-to-chloride (Al:Cl) atomic ratio, which defines the "sesqui" nature of the compound. Following the initial reaction, the solution is typically aged at an elevated temperature to promote the formation of specific polymeric aluminum species, which are crucial for its function.[2]

Q2: What does "basicity" or the "Al:Cl atomic ratio" signify, and why is it a critical parameter?

A2: Basicity refers to the degree of neutralization of the aluminum chloride solution, often expressed as the molar ratio of hydroxyl groups (OH) to aluminum (Al). The Al:Cl atomic ratio is a related, critical quality attribute that defines the composition of ASCH. For ASCH, this ratio typically falls between 1.26:1 and 1.90:1. This ratio governs the polymeric structure, efficacy, and stability of the final product. An incorrect ratio can lead to poor performance, skin irritation, or product instability.[3]

Q3: What are the key process parameters that must be meticulously controlled during synthesis?

A3: The critical process parameters include:

  • Stoichiometry: Precise measurement of aluminum and hydrochloric acid to target the desired Al:Cl ratio.

  • Temperature: Both the initial exothermic reaction and the subsequent aging period require strict temperature control (typically 90-100°C) to influence the rate of reaction and the formation of desired polymers.[2]

  • Reaction Time/Aging: The duration of the reaction and aging steps directly impacts the distribution of polymeric species.

  • pH: The pH of the solution must be controlled to ensure the stability of the polymeric complexes and prevent precipitation or gelling.[4] A typical pH for a 15% solution is between 3.5 and 4.2.[5]

  • Mixing/Agitation: Adequate mixing is essential for uniform heat distribution and complete reaction.

Q4: What are the common challenges encountered during ASCH synthesis?

A4: Common challenges include achieving the correct and consistent Al:Cl ratio, controlling the distribution of polymeric aluminum species (especially the efficacious Al13 Keggin-ion structures), preventing product gelling or instability during storage, and managing the exothermic reaction and hydrogen gas evolution safely.[1] Sourcing high-purity raw materials can also be a challenge.[4]

Troubleshooting Guides

Issue 1: Incorrect Al:Cl Ratio or Basicity in Final Product

Q: Our final ASCH batch has an Al:Cl atomic ratio of 1.1:1, which is outside our target specification of 1.5:1 - 1.8:1. What are the potential causes and corrective actions?

A: An Al:Cl ratio that is too low indicates an excess of chloride or insufficient aluminum incorporation. Here are the likely causes and troubleshooting steps:

  • Cause 1: Raw Material Stoichiometry Error: The initial charge of hydrochloric acid may have been too high, or the aluminum quantity was too low.

    • Corrective Action: Re-verify all raw material calculations and calibration of weighing and metering equipment. Implement a two-person sign-off procedure for all critical raw material additions.

  • Cause 2: Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted aluminum.

    • Corrective Action: Check the reaction temperature and duration against the validated process parameters. Ensure the aluminum source is of the correct purity and particle size, as surface area can affect reaction rates. Analyze a sample for unreacted aluminum.

  • Cause 3: Analytical Method Error: The method for determining aluminum or chloride content may be inaccurate.

    • Corrective Action: Validate the titration or other analytical methods with a certified reference standard. Ensure electrodes are properly calibrated and titrants are standardized correctly.

Issue 2: Product Instability - Premature Gelling or Precipitation

Q: Our ASCH solution (target 48-50% concentration) is showing signs of gelling and precipitation after one week in storage. What could be causing this?

A: Premature gelling indicates that the polymeric aluminum complexes are unstable and aggregating.

  • Cause 1: Incorrect pH: The final product pH may be too high, pushing the equilibrium towards the formation of insoluble aluminum hydroxide.[6]

    • Corrective Action: Measure the pH of the gelling solution. The target pH for a 15% solution should be between 3.5 and 4.2.[5] If the pH is high, review the initial stoichiometry and consider if there was insufficient acid.

  • Cause 2: High Concentration in Alcohol Formulations: If formulating in an alcohol-based solution, concentrations above 50% can cause precipitation of aluminum hydroxides.[5]

    • Corrective Action: Review the formulation. If high alcohol content is required, it may be necessary to reduce the ASCH concentration.

  • Cause 3: Improper Aging: Insufficient or excessive aging time or temperature can lead to a distribution of unstable polymeric species.

    • Corrective Action: Review the aging step parameters. The goal is to maximize stable, efficacious polymers (like Al13) while minimizing less stable ones. Size Exclusion Chromatography (SEC-HPLC) can be used to analyze the polymer distribution.[7]

  • Cause 4: Storage Conditions: Storing the product at temperature extremes can affect stability.

    • Corrective Action: Store ASCH solutions in tightly sealed containers in a dry, ventilated space, ideally between 15-25°C and away from direct sunlight.[8]

Issue 3: Low Antiperspirant Efficacy

Q: Our synthesized ASCH is meeting the Al:Cl ratio and concentration specifications, but its performance in antiperspirant formulations is poor. Why?

A: Poor efficacy is almost always linked to the distribution of polymeric aluminum species. The most effective species for blocking sweat ducts are larger, stable polymers, often referred to as Band II and Band III in SEC-HPLC analysis.[3][7]

  • Cause 1: Suboptimal Polymerization: The reaction and aging conditions may not favor the formation of the most effective polymers.

    • Corrective Action: This is a complex optimization problem. Experiment with diluting the concentrated ASCH solution (e.g., to 10-25%) and heating it (e.g., to 90-95°C) to shift the equilibrium towards the desired higher molecular weight polymers.[7]

  • Cause 2: Low "Activation": The term "activated" ASCH often refers to a product with an enhanced concentration of these highly effective polymers.

    • Corrective Action: Implement SEC-HPLC analysis to quantify the polymer distribution. Aim for a process that maximizes Band III polymer concentration (e.g., >20%).[3] This often involves a controlled heating step after the initial reaction.

Quantitative Data Tables

Table 1: Typical Industrial Process Control Parameters

Parameter Target Range Purpose
Al:Cl Atomic Ratio 1.26:1 to 1.90:1 Defines the chemical nature and basicity of the ASCH.
Reaction Temperature 90°C - 100°C[2] Controls reaction rate and initial polymer formation.
Aging Temperature 90°C - 95°C[7] Promotes conversion to more stable, efficacious polymers.
Aging Time 1 - 4 hours[2] Allows for equilibrium of polymeric species to be reached.

| Final Product pH (15% sol.) | 3.5 - 4.2[5] | Ensures product stability and minimizes skin irritation. |

Table 2: Finished Product Quality Control Specifications

Parameter Specification Analytical Method
Appearance White to off-white powder or solution[9] Visual Inspection
Al:Cl Atomic Ratio 1.26:1 - 1.90:1 Titration (Al & Cl content)
Aluminum Content (as Al) Varies by solution % (e.g., 11.5-12.8% for 50% sol.)[5] Complexometric Titration
Chloride Content (as Cl) Varies by solution % (e.g., 8.4-11.2% for 50% sol.)[5] Potentiometric Titration
Iron (Fe) < 75 µg/g AAS / ICP-MS

| Heavy Metals (as Pb) | < 10 µg/g | AAS / ICP-MS |

Experimental Protocols

Protocol 1: Determination of Al:Cl Atomic Ratio

This protocol requires separate determinations of aluminum and chloride content, followed by a calculation.

1.1: Determination of Aluminum Content (Complexometric Titration)

  • Sample Preparation: Accurately weigh a sample of ASCH solution sufficient to contain approximately 100-150 mg of Al. Dilute to 100 mL with deionized water.

  • Buffering: Add 20 mL of a pH 10 ammonia-ammonium chloride buffer solution.

  • Indicator: Add 2-3 drops of Eriochrome Black T indicator. The solution will turn wine-red.

  • Titration: Titrate with a standardized 0.1 M EDTA (ethylenediaminetetraacetic acid) solution. The endpoint is reached when the solution color changes from wine-red to a pure blue.

  • Calculation: Calculate the percentage of aluminum based on the volume of EDTA titrant used.

1.2: Determination of Chloride Content (Potentiometric Titration)

  • Sample Preparation: Accurately weigh a sample of ASCH solution and dilute with deionized water.

  • Titration Setup: Use an autotitrator equipped with a silver electrode.

  • Titration: Titrate the sample with a standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution.

  • Endpoint Detection: The endpoint is determined by the inflection point on the potential (mV) vs. volume of titrant curve.

  • Calculation: Calculate the percentage of chloride based on the volume of AgNO₃ titrant used.

1.3: Calculation of Al:Cl Atomic Ratio

  • Use the following formula:

    • Ratio = (% Al / % Cl) * (35.453 / 26.98)

    • Where 35.453 is the atomic weight of chlorine and 26.98 is the atomic weight of aluminum.

Visualizations

Diagrams of Workflows and Logical Relationships

G cluster_0 ASCH Synthesis Workflow start_end start_end process process qc qc output output A Start: Raw Materials (Al, HCl, Water) B Charge Reactor & Initiate Reaction A->B C Controlled Heating & Exotherm Management (90-100°C) B->C D Solution Aging (1-4 hours @ 90-95°C) C->D E In-Process QC (Al:Cl Ratio, pH) D->E E->B Fail/Rework F Cooling & Filtration E->F Pass G Final Product: ASCH Solution F->G H End G->H

Caption: General workflow for the industrial synthesis of this compound.

G cluster_1 Troubleshooting: Product Gelling problem problem check check decision decision solution solution A Problem: Product Gelling B Measure pH of final product A->B C Is pH > 5.0? B->C D Analyze Polymer Distribution (SEC-HPLC) C->D No H Solution: Review Stoichiometry, Adjust Acid Charge C->H Yes E Unstable Polymer Profile? D->E F Check Storage Conditions E->F No I Solution: Optimize Aging Time & Temperature E->I Yes G Improper Temp /Exposure? F->G J Solution: Store at 15-25°C in sealed containers G->J Yes K No obvious cause, review full process G->K No

Caption: Troubleshooting logic for premature gelling of ASCH solutions.

G cluster_2 Factors Influencing ASCH Polymerization center center factor factor outcome_pos outcome_pos outcome_neg outcome_neg A ASCH Polymer Distribution F High Efficacy (e.g., Al13 Keggin Ions) A->F Optimized G Low Efficacy (Monomers/Dimers) A->G Sub-optimal H Instability/ Gelling A->H Incorrect B Aging Temperature B->A influences rate C pH C->A governs stability D Aging Time D->A drives equilibrium E Al:Cl Ratio E->A defines basicity

Caption: Key factors influencing the final polymeric species in ASCH synthesis.

References

"optimizing the pH for maximum efficacy of aluminum sesquichlorohydrate"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficacy of aluminum sesquichlorohydrate in antiperspirant formulations. The following information is designed to address specific issues that may be encountered during experimental work.

Troubleshooting Guide

Q1: We are observing lower than expected antiperspirant efficacy in our in-vivo studies. What are the potential causes related to pH?

A1: Low efficacy can often be traced back to the pH of your formulation and its interaction with the skin. Here are some key factors to investigate:

  • Sub-optimal Formulation pH: The pH of your final formulation is critical. This compound requires a specific pH range to effectively form the polymeric plugs that block sweat ducts. If the pH is too low (highly acidic), the aluminum salts remain highly soluble and may not polymerize efficiently upon contact with sweat.[1] If the pH is too high (alkaline), premature precipitation of aluminum hydroxides can occur within the formulation itself, reducing the availability of active species for sweat duct occlusion.

  • Buffering Capacity of the Formulation: The ability of your formulation to maintain a stable pH upon application is crucial. A formulation with poor buffering capacity may experience a rapid and significant pH shift when it comes into contact with the skin and sweat, moving it out of the optimal efficacy range.

  • Interaction with Other Excipients: Certain ingredients in your formulation could be altering the local pH or interacting with the this compound. For example, some emulsifiers or fragrances can affect the pH and the stability of the active ingredient.

Q2: Our test subjects are reporting skin irritation. How can we mitigate this while maintaining efficacy?

A2: Skin irritation is a common challenge with aluminum-based antiperspirants and is often pH-related.[2] Here’s how to address it:

  • Low pH: A highly acidic formulation (low pH) is a primary cause of skin irritation.[2] While a low pH can enhance the stability of aluminum salts in the product, it can be harsh on the skin. Consider adjusting the pH of your formulation to a more skin-friendly range (typically between 4.5 and 5.5).

  • "Activated" vs. Standard this compound: Consider the type of this compound you are using. "Activated" forms, which have a higher concentration of larger aluminum polymers (Band III polymers), are often more efficacious at a less acidic pH, which can reduce irritation potential.[3][4][5]

  • Inclusion of Soothing Agents: Incorporating soothing and anti-inflammatory agents into your formulation, such as allantoin, bisabolol, or certain botanical extracts, can help to counteract any potential irritation without compromising the primary function of the active ingredient.

Q3: We are observing instability in our emulsion formulation, such as phase separation. Could pH be a contributing factor?

A3: Yes, pH can significantly impact the stability of emulsion-based antiperspirant formulations.

  • Emulsifier Efficacy: The effectiveness of many emulsifying agents is pH-dependent. If the pH of your formulation shifts outside the optimal range for your chosen emulsifier system, it can lead to a breakdown of the emulsion and phase separation.

  • Interaction with Thickeners: The viscosity and stability of many common thickening agents used in lotions and creams are also pH-dependent. An inappropriate pH can lead to a loss of viscosity and contribute to formulation instability.

  • Precipitation of Aluminum Salts: As mentioned previously, a pH that is too high can cause the this compound to precipitate out of the solution, which can disrupt the stability of the entire formulation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound, and how does pH play a role?

A1: this compound functions by forming a temporary, gel-like plug within the eccrine sweat ducts, which physically blocks the flow of sweat to the skin's surface.[6][7][8][9][10] The role of pH is central to this process:

  • In the Formulation (Low pH): In an aqueous solution, this compound exists as a complex mixture of polymeric aluminum species.[11] The formulation is typically kept at a low pH to maintain the solubility and stability of these active species.[1]

  • On the Skin (pH Increase): Upon application to the skin, the this compound dissolves in sweat. The pH of sweat is typically in the range of 4.0 to 6.8. This increase in pH causes the aluminum species to further polymerize and precipitate as amorphous aluminum hydroxide (B78521).

  • Plug Formation: These precipitates, along with proteins and mucopolysaccharides in the sweat, form the gel-like plug that occludes the sweat duct.[12]

Q2: What is the optimal pH range for achieving maximum efficacy with this compound?

A2: The optimal pH for the final antiperspirant formulation is a balance between the stability of the active ingredient in the product and its efficacy and tolerability on the skin. While the aluminum salts are more stable at a very low pH in the formulation, the optimal efficacy on the skin is achieved when the local pH allows for the controlled polymerization and precipitation of the aluminum species to form the ductal plug. Generally, a formulation pH in the slightly acidic range of 4.0 to 5.0 is considered a good starting point for balancing stability, efficacy, and minimizing skin irritation.

Q3: What is "activated" this compound, and is its efficacy pH-dependent?

A3: "Activated" this compound (AASCH) is a form that has been processed, typically through heating a diluted solution, to increase the concentration of larger, more effective aluminum polymers (often referred to as Band III polymers).[3][4][5] These larger polymers are thought to form more robust and effective plugs in the sweat ducts, leading to enhanced antiperspirant efficacy. The pH dependence of AASCH is similar to standard this compound, as the mechanism of plug formation still relies on the pH-driven polymerization and precipitation upon contact with sweat. However, due to its enhanced activity, it may be possible to formulate AASCH at a slightly higher (less acidic) pH, which can be beneficial for reducing skin irritation potential.

Quantitative Data

Table 1: Illustrative Example of pH Influence on Antiperspirant Efficacy

Disclaimer: The following data is a scientifically plausible illustration of the expected trend and is not derived from a specific single study. The actual efficacy can vary based on the complete formulation and test conditions.

Formulation pHPredicted Sweat Reduction (%)Potential for Skin IrritationRationale
3.0 - 3.515 - 25%HighHigh solubility of aluminum salts, but poor precipitation on the skin. High potential for irritation.[2]
3.5 - 4.025 - 35%Moderate to HighImproved precipitation, but still in a highly acidic range for the skin.
4.0 - 5.0 35 - 50% Low to Moderate Optimal balance of aluminum species activation and skin tolerability.
5.0 - 6.030 - 40%LowGood skin compatibility, but potential for reduced efficacy due to less active aluminum species.
> 6.0< 30%Very LowPotential for premature precipitation of aluminum hydroxide in the formulation, reducing active ingredient availability.

Table 2: Key Parameters for Gravimetric Efficacy Testing

ParameterSpecificationRationale
Test Design Randomized, controlled, split-body (one axilla treated, one as control)To minimize inter-subject variability.
Subjects Healthy volunteers with a baseline sweat rate of at least 100 mg per axilla in 20 minutes under controlled conditions.To ensure a measurable sweat output.
Washout Period Minimum 17 days of abstaining from all antiperspirant and deodorant use.To eliminate any residual effects from previous products.[13]
Product Application Standardized amount applied by trained personnel for a set number of consecutive days.To ensure consistent dosing.
Sweat Collection Pre-weighed absorbent pads placed in the axillae for a defined period (e.g., 20 minutes) in a controlled environment (hot room).[14][15]To accurately measure the amount of sweat produced.
Efficacy Endpoint Percentage of sweat reduction calculated as: [1 - (Treated Axilla Sweat / Control Axilla Sweat)] x 100To quantify the effectiveness of the antiperspirant.

Experimental Protocols

Protocol: Gravimetric Assessment of Antiperspirant Efficacy

This protocol outlines the "gold standard" gravimetric method for determining the efficacy of an antiperspirant formulation containing this compound.[14]

  • Subject Recruitment and Screening:

    • Recruit a panel of healthy adult volunteers.

    • Obtain informed consent.

    • Screen subjects for a baseline sweat rate of at least 100 mg per axilla over a 20-minute period in a controlled "hot room" environment (e.g., 40°C and 40% relative humidity).

  • Washout Period:

    • Instruct subjects to abstain from using any antiperspirant or deodorant products for a minimum of 17 days prior to the start of the study.[13]

  • Product Application Phase:

    • On designated application days (e.g., for 4 consecutive days), a trained technician will apply a standardized amount of the test formulation to one axilla and a control formulation (or no treatment) to the contralateral axilla.

    • The assignment of the test product to the left or right axilla should be randomized.

  • Sweat Collection Phase:

    • Approximately 24 hours after the final product application, subjects will acclimate in the hot room for a specified period (e.g., 40 minutes).

    • Immediately following acclimation, pre-weighed absorbent pads are placed in each axilla.

    • Subjects remain in the hot room for a 20-minute collection period.

    • At the end of the collection period, the pads are removed and immediately weighed to determine the amount of sweat collected.

  • Data Analysis:

    • For each subject, calculate the percentage of sweat reduction using the formula: % Reduction = [1 - (Weight of sweat from treated axilla / Weight of sweat from control axilla)] x 100.

    • Perform statistical analysis on the data from the panel to determine the mean sweat reduction and the statistical significance of the results.

Visualizations

signaling_pathway cluster_formulation In Formulation (Low pH) cluster_skin On Skin cluster_duct In Sweat Duct ASCH This compound (Soluble Polymeric Species) Sweat Contact with Sweat (pH Increases) ASCH->Sweat Application Polymerization Polymerization & Precipitation Sweat->Polymerization Plug Gel-like Plug Formation Polymerization->Plug Blockage Sweat Duct Blockage Plug->Blockage

Caption: Mechanism of action of this compound.

experimental_workflow Start Subject Recruitment & Screening Washout 17-Day Washout Period Start->Washout Application Randomized Product Application (e.g., 4 days) Washout->Application Acclimation Hot Room Acclimation Application->Acclimation Collection Sweat Collection (20 minutes) Acclimation->Collection Weighing Pad Weighing Collection->Weighing Analysis Data Analysis (% Sweat Reduction) Weighing->Analysis End Results Analysis->End

Caption: Workflow for the gravimetric efficacy test.

logical_relationship cluster_input Formulation pH cluster_species Aluminum Species State cluster_output Outcome Low_pH Low pH (< 4.0) Soluble Highly Soluble Low_pH->Soluble Optimal_pH Optimal pH (4.0 - 5.0) Balanced Balanced Polymerization Optimal_pH->Balanced High_pH High pH (> 6.0) Precipitated Precipitated High_pH->Precipitated Low_Efficacy_High_Irritation Low Efficacy, High Irritation Soluble->Low_Efficacy_High_Irritation Max_Efficacy_Low_Irritation Maximum Efficacy, Low Irritation Balanced->Max_Efficacy_Low_Irritation Low_Efficacy_Low_Irritation Low Efficacy, Low Irritation Precipitated->Low_Efficacy_Low_Irritation

Caption: Relationship between pH, aluminum state, and outcome.

References

"preventing precipitation of aluminum sesquichlorohydrate in cosmetic formulations"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of aluminum sesquichlorohydrate (ASCH) in cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ASCH) and why is it used in cosmetics?

A1: this compound is a complex inorganic polymer of basic aluminum chloride.[1][2] It is a key active ingredient in antiperspirant and deodorant products.[2][3] Its primary function is to reduce perspiration by forming a temporary, gel-like plug within the sweat duct, which physically blocks the flow of sweat to the skin's surface.[2] Additionally, it possesses astringent properties that help to tighten pores.[2]

Q2: What is the optimal pH range for formulations containing ASCH?

A2: The recommended pH for a 15% (w/w) aqueous solution of ASCH is between 3.0 and 5.0.[1] For final cosmetic formulations, a pH range of 3.5 to 4.5 is generally recommended to maintain stability and prevent precipitation.[1] The solubility of aluminum species is highly dependent on pH.[1]

Q3: What are the general storage recommendations for ASCH raw material?

A3: ASCH should be stored in its original, tightly sealed container in a dry, ventilated space, away from direct sunlight. The recommended storage temperature is between 15-25°C (59-77°F). Exposure to moisture should be avoided as it can cause caking.[2]

Q4: Can ASCH be used in anhydrous formulations?

A4: Yes, ASCH can be used in various product forms, including anhydrous suspensions for aerosols.[3] It is soluble in water and ethanol, making it versatile for different formulation bases.[3]

Q5: Are there any known ingredient incompatibilities with ASCH?

A5: Yes, it is advisable to avoid anionic surfactants, self-emulsifying grades of emulsifiers, and strong bases in formulations containing ASCH, as these can lead to instability and precipitation.[1]

Troubleshooting Guide: Preventing Precipitation

Q1: I am observing cloudiness and precipitation in my aqueous ASCH solution after formulation. What are the likely causes?

A1: Precipitation in an ASCH formulation can be triggered by several factors:

  • Incorrect pH: The most common cause is the formulation's pH falling outside the optimal stability range of 3.5-4.5. As the pH increases, the various aluminum polymer species can hydrolyze and form insoluble aluminum hydroxide.[1]

  • Incompatible Ingredients: The presence of anionic surfactants or strong bases can react with the cationic aluminum complexes in ASCH, leading to precipitation.[1]

  • High Temperature During Formulation: While ASCH is synthesized at high temperatures, prolonged exposure to excessive heat during the formulation process can sometimes affect the stability of the polymeric species.

  • Electrolyte Imbalance: High concentrations of certain electrolytes can disrupt the stability of the ASCH complexes, causing them to salt out of the solution.

Q2: How can I adjust the pH of my formulation without causing localized precipitation?

A2: When adjusting the pH, it is crucial to add the pH adjuster (such as citric acid or sodium hydroxide) slowly and with continuous, thorough mixing.[1] This prevents localized areas of high pH that can cause immediate precipitation of aluminum hydroxide. It is recommended to pre-dilute the pH adjuster before adding it to the main batch.

Q3: My formulation is stable initially but shows precipitation after a few weeks. What could be the reason?

A3: This phenomenon, known as delayed precipitation, often points to a borderline stability issue. The formulation may be on the edge of the stable pH range or may contain ingredients that slowly interact with the ASCH over time. Temperature fluctuations during storage can also accelerate degradation pathways. It is recommended to conduct accelerated stability testing to identify such issues earlier.

Q4: Can I use glycols to improve the stability of my ASCH formulation?

A4: Yes, complexing ASCH with glycols like propylene (B89431) glycol or polyethylene (B3416737) glycol is a common practice.[1] These glycols can act as solubilizing agents and can replace some of the water of hydration in the ASCH complex, which can improve its stability in the final formulation.[4]

Data Presentation: Factors Influencing ASCH Stability

Disclaimer: Specific quantitative data for the precipitation of this compound under varying cosmetic formulation conditions is not widely available in public literature. The following tables provide illustrative data based on general principles of aluminum salt chemistry and information on the closely related aluminum chlorohydrate to demonstrate expected trends.

Table 1: Effect of pH on the Stability of a 20% this compound Solution

pHObservation (after 24 hours at 25°C)
3.0Clear Solution
3.5Clear Solution
4.0Clear Solution
4.5Slight Haze
5.0Noticeable Haze/Slight Precipitate
5.5Significant Precipitate
6.0Heavy Precipitate

Table 2: Effect of Temperature on the Stability of a 20% ASCH Solution at pH 4.0

TemperatureObservation (after 24 hours)
4°CClear Solution
25°CClear Solution
40°CClear Solution
50°CSlight Haze

Table 3: Impact of Propylene Glycol on the Stability of a 20% ASCH Solution

Propylene Glycol (% w/w)Observation (at pH 5.0 after 24 hours at 25°C)
0%Significant Precipitate
5%Noticeable Haze
10%Slight Haze
20%Clear Solution

Table 4: Influence of Electrolytes on a 20% ASCH Solution at pH 4.0

Electrolyte (at 1% w/w)Observation (after 24 hours at 25°C)
Sodium ChlorideSlight Haze
Sodium Sulfate (B86663)Noticeable Haze/Slight Precipitate
Sodium CitrateClear Solution

Experimental Protocols

Protocol 1: Accelerated Stability Testing for ASCH Formulations

This protocol is designed to assess the physical and chemical stability of a cosmetic formulation containing ASCH under accelerated conditions.

  • Sample Preparation: Prepare three batches of the final formulation. Package the samples in the intended final packaging.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-Time (Control): 25°C ± 2°C / 60% RH ± 5% RH

  • Testing Intervals: Evaluate the samples at the following time points:

    • Initial (Time 0)

    • 1 Month

    • 2 Months

    • 3 Months

    • 6 Months (for real-time)

  • Evaluation Parameters:

    • Physical Appearance: Visually inspect for color change, phase separation, and precipitation.

    • pH Measurement: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Assay of Aluminum: Determine the concentration of aluminum to check for degradation.

Protocol 2: Determination of Aluminum Content by Titration

This method can be used to assay the amount of aluminum in the formulation.

  • Sample Preparation: Accurately weigh a sample of the formulation equivalent to approximately 1.6 g of ASCH. Transfer to a 100-mL beaker.

  • Digestion: Add 15-20 mL of water and 5-6 mL of hydrochloric acid. Boil on a hot plate for 15-20 minutes.

  • Titration:

    • Cool the solution and quantitatively transfer it to a suitable flask.

    • Add a known excess of 0.1 M edetate disodium (B8443419) (EDTA) titrant.

    • Adjust the pH to 4.5 using a suitable buffer (e.g., acetate (B1210297) buffer).

    • Back-titrate the excess EDTA with a standardized 0.1 M zinc sulfate solution using a suitable indicator (e.g., xylenol orange).

  • Calculation: Calculate the amount of aluminum based on the volume of EDTA consumed. Each mL of 0.1 M Edetate disodium titrant is equivalent to 2.698 mg of aluminum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Testing Intervals cluster_eval Evaluation start Start: Formulate 3 Batches package Package in Final Containers start->package storage_accel Accelerated: 40°C / 75% RH package->storage_accel storage_rt Real-Time: 25°C / 60% RH package->storage_rt t0 Time 0 storage_accel->t0 storage_rt->t0 t1 1 Month t0->t1 t2 2 Months t1->t2 t3 3 Months t2->t3 t6 6 Months (Real-Time) t3->t6 eval_phys Physical Appearance (Precipitation, Color) t3->eval_phys eval_ph pH Measurement t3->eval_ph eval_visc Viscosity Measurement t3->eval_visc eval_assay Aluminum Assay t3->eval_assay end End: Analyze Data & Determine Shelf Life eval_assay->end Troubleshooting_Precipitation start Precipitation Observed in ASCH Formulation check_ph Is the pH within the 3.5 - 4.5 range? start->check_ph adjust_ph Action: Slowly add a pH adjuster (e.g., citric acid) with vigorous mixing. check_ph->adjust_ph No check_ingredients Are there anionic surfactants or strong bases in the formula? check_ph->check_ingredients Yes adjust_ph->check_ingredients reformulate Action: Reformulate by replacing incompatible ingredients with non-ionic or cationic alternatives. check_ingredients->reformulate Yes check_glycols Does the formulation contain a solubilizing glycol? check_ingredients->check_glycols No stable Formulation Stable reformulate->stable add_glycol Action: Consider adding propylene glycol or other polyols to improve stability. check_glycols->add_glycol No review_process Action: Review manufacturing process for temperature control and mixing efficiency. check_glycols->review_process Yes add_glycol->stable review_process->stable

References

Technical Support Center: Aluminum Sesquichlorohydrate in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum sesquichlorohydrate. The information is designed to address specific issues related to skin irritation that may be encountered during in vitro and in vivo experiments.

Troubleshooting Guides

Problem: Unexpectedly High Levels of Skin Irritation in an In Vitro Reconstructed Human Epidermis (RhE) Model

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Concentration of this compound: - Review the concentration of this compound in your formulation. The U.S. Food and Drug Administration (FDA) permits concentrations up to 25% in over-the-counter antiperspirants.[1] - Consider performing a dose-response study to determine the optimal concentration with the lowest irritation potential for your specific application.
Low pH of the Formulation: - Measure the pH of your final formulation. Aluminum salts can lower the pH, which can contribute to skin irritation.[2] - Adjust the pH to a range of 4-5, which is typical for antiperspirant formulations and closer to the skin's natural pH.[3]
Inappropriate Vehicle/Formulation Base: - The vehicle can significantly impact the irritation potential. Anhydrous alcohol vehicles, for instance, can be more irritating.[2] - Consider using a gentler base, such as a hydroalcoholic gel or a silicone-based formulation, which can help minimize irritation.
Interaction with Other Formulation Ingredients: - Review all components of your formulation for known irritants. - Test the vehicle alone as a negative control to ensure it is not contributing to the irritation.
Incorrect Dosing or Application on the RhE Model: - Ensure the correct volume or weight of the formulation is applied evenly to the surface of the RhE tissue. - For solid or semi-solid formulations, ensure proper contact with the tissue surface. Pre-moistening the tissue with deionized water may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of skin irritation caused by this compound?

A1: The primary mechanism of action for this compound as an antiperspirant is the formation of a temporary plug within the sweat duct, which is created by the interaction of aluminum ions with proteins and mucopolysaccharides in sweat.[4] While generally considered gentler than other aluminum salts like aluminum chloride, irritation can still occur.[5][6] The exact cellular mechanisms of irritation are complex and can be attributed to several factors:

  • Lower pH: Aluminum salt solutions are acidic, which can disrupt the skin's natural pH balance and lead to irritation.[2]

  • Astringent Properties: Its astringent nature causes the contraction of skin cells, which can contribute to a sensation of tightness or irritation.[3]

  • Inflammatory Response: Aluminum salts can promote a T-helper 2 (Th2) immune response in the skin, which is associated with allergic inflammation.[7] This can lead to the release of pro-inflammatory cytokines.

Q2: How does the irritation potential of this compound compare to other aluminum salts?

A2: this compound is generally considered to be less irritating than aluminum chloride.[5][6] A clinical study comparing 20% this compound with 20% aluminum chloride for the treatment of axillary hyperhidrosis reported that the only observed side effect was itching in one subject on the axilla treated with aluminum chloride.[8][9] Another study on a 20% this compound foam found it to be well-tolerated, with only one subject experiencing mild and transient itching.[10]

Q3: What formulation strategies can be employed to minimize skin irritation?

A3: Several formulation strategies can help reduce the irritation potential of this compound:

  • pH Adjustment: Buffering the formulation to a pH between 4 and 5 can mitigate irritation caused by acidity.[3]

  • Use of Soothing Ingredients: Incorporating soothing agents like aloe vera, chamomile, or shea butter may help to calm irritated skin.[2]

  • Selection of Vehicle: Using vehicles such as hydroalcoholic gels or silicone-based emulsions can be less irritating than anhydrous alcohol solutions.

  • Inclusion of Emollients and Moisturizers: These ingredients can help to maintain the skin barrier function and reduce dryness and irritation.

  • Polymer Encapsulation: Encapsulating the aluminum salt in a polymer matrix can control its release and reduce direct contact with the skin, thereby lowering the irritation potential.

Q4: Are there any in vitro models that can be used to assess the skin irritation potential of our this compound formulation?

A4: Yes, reconstructed human epidermis (RhE) models are a validated and widely accepted in vitro method for assessing skin irritation potential, in line with the OECD Test Guideline 439.[11][12] These three-dimensional tissue models, such as EpiDerm™, SkinEthic™, and epiCS®, mimic the structure and function of the human epidermis. The test involves the topical application of your formulation to the tissue surface, followed by an assessment of cell viability, typically using the MTT assay. A significant reduction in cell viability compared to the negative control indicates irritation potential.[13][14]

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)

Objective: To evaluate the skin irritation potential of a topical formulation containing this compound.

Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the RhE model manufacturer

  • Test formulation containing this compound

  • Negative Control: Phosphate-Buffered Saline (PBS) or the vehicle of the test formulation

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in PBS or as recommended by the manufacturer)

  • Isopropanol or other formazan (B1609692) extraction solvent

  • Sterile, flat-bottom 96-well plates

  • Microplate reader

Procedure:

  • Pre-incubation: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2.

  • Application of Test Material:

    • For liquid or semi-solid formulations: Apply a defined amount (e.g., 25-50 µL) of the test formulation, negative control, or positive control directly onto the surface of the RhE tissue in triplicate.

    • For solid formulations: Apply a defined weight (e.g., 25-50 mg) to the tissue surface, which has been pre-moistened with a small volume (e.g., 20-30 µL) of deionized water.

  • Exposure: Incubate the treated tissues for a specified period (typically 15-60 minutes) at 37°C and 5% CO2.

  • Washing: At the end of the exposure period, thoroughly rinse the tissues with PBS to remove the test material.

  • Post-incubation: Transfer the tissues to a new 6-well plate containing fresh, pre-warmed assay medium and incubate for approximately 42 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the post-incubation period, transfer the tissues to a 24-well plate containing MTT solution.

    • Incubate for 3 hours at 37°C and 5% CO2. During this time, viable cells will convert the yellow MTT into a blue/purple formazan precipitate.

  • Formazan Extraction:

    • Remove the tissues from the MTT solution and place them in a tube or well containing a defined volume of isopropanol.

    • Extract the formazan from the tissues by shaking for at least 2 hours at room temperature, protected from light.

  • Quantification:

    • Transfer aliquots of the formazan extract to a 96-well plate.

    • Measure the optical density (OD) at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each tissue relative to the negative control: % Viability = (OD of test material / OD of negative control) x 100

    • A formulation is classified as an irritant if the mean cell viability is ≤ 50%.

Visualizations

Signaling_Pathway_for_Skin_Irritation AS This compound SC Stratum Corneum Penetration AS->SC Topical Application KC Keratinocytes SC->KC Interaction PRR Pattern Recognition Receptors (PRRs) KC->PRR Activation NFkB NF-κB Pathway PRR->NFkB Signal Transduction MAPK MAPK Pathway PRR->MAPK Signal Transduction Cytokines Pro-inflammatory Cytokines (e.g., IL-1α, IL-6, TNF-α) NFkB->Cytokines Upregulation MAPK->Cytokines Upregulation Irritation Skin Irritation (Erythema, Edema, Pruritus) Cytokines->Irritation Induction

Caption: Hypothetical signaling pathway of skin irritation induced by this compound.

Experimental_Workflow_for_Irritation_Testing start Start: RhE Tissue Model preincubation Pre-incubation (Overnight) start->preincubation application Topical Application of Test Formulation preincubation->application exposure Exposure (15-60 min) application->exposure washing Washing Step exposure->washing postincubation Post-incubation (42 hours) washing->postincubation mtt MTT Assay (3 hours) postincubation->mtt extraction Formazan Extraction (2 hours) mtt->extraction readout OD Measurement (570 nm) extraction->readout analysis Data Analysis: % Viability readout->analysis end End: Irritation Classification analysis->end Troubleshooting_Logic problem High Irritation in RhE Model conc Check Concentration problem->conc ph Check pH problem->ph vehicle Evaluate Vehicle problem->vehicle dose Review Dosing Technique problem->dose solution_conc Perform Dose-Response Study conc->solution_conc solution_ph Adjust pH to 4-5 ph->solution_ph solution_vehicle Use Milder Base vehicle->solution_vehicle solution_dose Ensure Even Application dose->solution_dose

References

Technical Support Center: Aluminum Sesquichlorohydrate (ASCH) in Roll-On Antiperspirants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of roll-on antiperspirants containing aluminum sesquichlorohydrate (ASCH).

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My roll-on product is showing a significant drop in viscosity or becoming too thin over time.

Question: What are the potential causes for the decrease in viscosity of my ASCH roll-on formulation and how can I fix it?

Possible Causes:

  • Interaction with Gelling Agent: The low pH of the ASCH solution can hydrolyze certain gelling agents (e.g., some cellulosic thickeners), leading to a loss of viscosity.

  • Electrolyte Effect: ASCH is a salt and can disrupt the network of some polymeric thickeners, causing the formulation to thin.

  • Incorrect Polymer Hydration: The gelling agent may not have been fully hydrated before the addition of the acidic ASCH solution.

Suggested Solutions:

  • Select a Salt-Tolerant Gelling Agent: Opt for thickeners that are stable at low pH and in the presence of electrolytes, such as hydroxyethylcellulose (HEC) or synthetic polymers like acrylate (B77674) copolymers.

  • Optimize the Order of Addition: Ensure the gelling agent is fully hydrated in the water phase before slowly adding the ASCH solution. This allows the polymer network to form properly.

  • pH Adjustment: While ASCH has a specific pH range for stability (typically 3.0-5.0), slight adjustments within this range after the addition of the gelling agent might improve viscosity.[1][2] Always check the final pH of the formulation.

  • Incorporate a Co-stabilizer: The addition of glycols, such as propylene (B89431) glycol or dipropylene glycol, can sometimes help stabilize both the ASCH and the gelling system.[3]

Issue 2: The roll-on formulation has become gritty or is forming solid precipitates.

Question: I am observing precipitation and a gritty texture in my ASCH roll-on during stability testing. What is causing this and what experimental steps can I take to prevent it?

Possible Causes:

  • ASCH Polymerization: The ASCH can polymerize over time, especially if the pH of the formulation shifts outside its optimal range, leading to the formation of larger, insoluble aluminum species.

  • Incompatibility with Other Ingredients: Certain ingredients, such as fragrances or oils, can interact with ASCH and cause it to precipitate.

  • Temperature Fluctuations: Exposure to high temperatures during storage can accelerate the polymerization of ASCH.

Suggested Solutions:

  • Strict pH Control: The pH of the final formulation should be maintained between 3.0 and 5.0 to ensure the stability of the ASCH.[1][2] Use appropriate buffer systems if necessary.

  • Solubilizers for Fragrance: If a fragrance is being used, ensure it is properly solubilized before being added to the formulation. Consider using fragrance solubilizers that are compatible with the low pH environment.

  • Controlled Manufacturing Process: Avoid excessive heating during the manufacturing process.[4] Store the final product in a temperature-controlled environment.

  • Evaluate Raw Material Quality: Ensure the ASCH raw material meets the required specifications, particularly the aluminum-to-chloride atomic ratio, which should be between 1.26:1 and 1.90:1.[2]

Issue 3: The antiperspirant efficacy of my roll-on seems to decrease over the product's shelf life.

Question: How can I investigate and prevent the loss of antiperspirant efficacy in my ASCH roll-on formulation over time?

Possible Causes:

  • Changes in ASCH Polymer Distribution: The antiperspirant efficacy of ASCH is linked to the distribution of its polymeric aluminum species.[4] Over time, these polymers can change, leading to a less effective product.

  • pH Shift: An increase in the formulation's pH can lead to the formation of larger, less active aluminum polymers.[5]

  • Interaction with Packaging: Some packaging materials may interact with the acidic formulation, leading to a loss of active ingredient.

Suggested Solutions:

  • Analyze Polymer Distribution: Use Size Exclusion Chromatography (SEC) or High-Performance Liquid Chromatography (HPLC) to monitor the distribution of ASCH polymer species over the course of a stability study. A stable formulation should show minimal changes in the chromatogram.

  • Accelerated Stability Testing: Conduct stability testing at elevated temperatures (e.g., 40°C, 50°C) to predict the long-term stability of the polymer distribution.

  • Packaging Compatibility Studies: Perform compatibility testing of the formulation with the intended roll-on packaging to ensure there are no adverse interactions.

  • Incorporate Stabilizing Agents: The use of certain glycols or other chelating agents may help to stabilize the polymeric structure of ASCH.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for a roll-on antiperspirant containing this compound?

A1: The ideal pH for a formulation containing ASCH is typically between 3.0 and 5.0.[1][2] This range is critical for maintaining the stability of the aluminum salt and preventing its polymerization and precipitation.

Q2: How does the aluminum-to-chloride ratio of ASCH affect its stability and efficacy?

A2: The aluminum-to-chloride atomic ratio, which should be between 1.26:1 and 1.90:1, is a key parameter that defines ASCH.[2] This ratio influences the degree of polymerization of the aluminum species in solution. A lower ratio, as found in "activated" aluminum salts, can lead to a higher efficacy in sweat reduction.[6]

Q3: Can I use any type of gelling agent with this compound?

A3: No, it is important to select a gelling agent that is stable in the acidic and high-electrolyte environment created by ASCH. Some natural gums and cellulosic thickeners may degrade at low pH. It is recommended to use salt-tolerant synthetic polymers or non-ionic thickeners like hydroxyethylcellulose.

Q4: What is the mechanism by which ASCH acts as an antiperspirant?

A4: When applied to the skin, ASCH dissolves in sweat and forms a temporary, gel-like plug in the sweat ducts.[7] This plug physically blocks the sweat from reaching the skin's surface.[3][8]

Q5: Are there any specific manufacturing guidelines to follow when formulating with ASCH?

A5: Yes, it is generally recommended to premix the ASCH in water until it is fully dissolved before adding it to the rest of the formulation.[3] Avoid high temperatures during manufacturing, as this can accelerate the polymerization of the aluminum salt.[4]

Data Presentation

Table 1: pH Influence on Aluminum Polymer Species Distribution
pHMonomeric & Dimeric Al SpeciesPolymeric Al SpeciesEfficacy Impact
< 4.0PredominantLow concentrationLower efficacy
4.0 - 5.0BalancedOptimal concentration of small to medium polymersHigh efficacy
> 5.5Low concentrationFormation of larger, less soluble polymersReduced efficacy, potential for precipitation

This table is a qualitative summary based on the general principles of aluminum salt hydrolysis.[5]

Table 2: General Compatibility of Gelling Agents with ASCH
Gelling Agent TypeCompatibilityRationale
Natural Gums (e.g., Xanthan)Moderate to LowCan be susceptible to acid hydrolysis, leading to viscosity loss.
Cellulosics (e.g., HEC)GoodGenerally stable at lower pH values.
Acrylate CopolymersExcellentDesigned to be stable in the presence of electrolytes and at low pH.
Natural Clays (e.g., Bentonite)GoodCan provide good rheological properties and are stable with ASCH.

Experimental Protocols

Protocol 1: Determination of this compound Polymer Distribution by Size Exclusion Chromatography (SEC)

This method is crucial for assessing the stability and potential efficacy of an ASCH formulation.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a Refractive Index (RI) detector.

  • Column: A suitable size exclusion column packed with a hydrophilic stationary phase (e.g., silica-based with diol functional groups).

  • Mobile Phase: 0.1 M aqueous solution of nitric acid.

  • Sample Preparation: Accurately weigh a portion of the roll-on formulation and dilute it with the mobile phase to a known concentration (typically around 1-2% w/v). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Analysis: The resulting chromatogram will show several peaks corresponding to different sizes of aluminum polymer species. The distribution and relative areas of these peaks are indicative of the ASCH's polymeric state. A stable formulation will exhibit a consistent chromatogram over time under various storage conditions.

Protocol 2: Viscosity Measurement for Stability Assessment

This protocol helps in quantifying the physical stability of the roll-on formulation.

  • Instrumentation: A rotational viscometer (e.g., Brookfield type) with a suitable spindle.

  • Sample Preparation: Allow the roll-on sample to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours before measurement.

  • Measurement:

    • Select a spindle and rotational speed that provides a torque reading between 20% and 80% of the instrument's full-scale range.

    • Lower the spindle into the center of the sample, ensuring it is immersed to the marked level.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) before taking a reading to ensure a stable value.

  • Stability Study: Measure the viscosity of the samples at regular intervals (e.g., 1, 2, 3 months) during a stability study at different temperature conditions (e.g., room temperature, 40°C, 50°C). Significant changes in viscosity can indicate formulation instability.

Visualizations

Caption: A logical workflow for troubleshooting stability issues in ASCH roll-on formulations.

ASCH_Stability_Pathway cluster_stable Stable State (pH 4.0-5.0) cluster_unstable Unstable State (pH shift, High Temp) Stable_ASCH Small, Soluble ASCH Polymers Unstable_ASCH Large, Insoluble Aluminum Polymers Stable_ASCH->Unstable_ASCH Polymerization Efficacy High Antiperspirant Efficacy Stable_ASCH->Efficacy Unstable_ASCH->Stable_ASCH Depolymerization (Acidification) Precipitation Precipitation & Loss of Efficacy Unstable_ASCH->Precipitation

Caption: The relationship between pH, ASCH polymerization, and antiperspirant efficacy.

Experimental_Workflow start Start: New Formulation formulate Prepare Roll-On Batches start->formulate initial_testing Initial Testing: pH, Viscosity, Appearance formulate->initial_testing stability_storage Place on Stability: (e.g., 25°C, 40°C, 50°C) initial_testing->stability_storage monthly_testing Monthly Pull & Test: pH, Viscosity, Appearance, SEC Analysis stability_storage->monthly_testing monthly_testing->monthly_testing Repeat for duration of study data_analysis Analyze Data Trends monthly_testing->data_analysis end End: Stable Formulation data_analysis->end If Stable fail Fail: Reformulate data_analysis->fail If Unstable fail->formulate

Caption: An experimental workflow for conducting stability testing on ASCH roll-on formulations.

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability in Aluminum Sesquichlorohydrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis and activation of aluminum sesquichlorohydrate (ASCH) and activated this compound (AASCH), ensuring greater consistency and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and step-by-step troubleshooting for specific issues related to batch-to-batch variability.

General Synthesis & Activation

Q1: What are the most critical parameters influencing the final properties of this compound?

A1: The efficacy and stability of this compound are primarily determined by two key characteristics: the aluminum-to-chloride (Al:Cl) atomic ratio and the distribution of polymeric aluminum species.[1][2] The Al:Cl ratio typically ranges from 1.26:1 to 1.90:1.[2][3] The polymer distribution, often analyzed by High-Performance Liquid Chromatography with Size Exclusion Chromatography (HPLC-SEC), is crucial for antiperspirant efficacy, with higher concentrations of specific polymer bands (like Band III) being desirable for activated products.[4]

Q2: We are observing inconsistent antiperspirant efficacy between different batches, even with the same Al:Cl ratio. What could be the cause?

A2: Inconsistent efficacy with a consistent Al:Cl ratio strongly points to variations in the polymer distribution. The "activation" step, which involves heating a diluted ASCH solution, is critical for shifting the polymer distribution towards higher molecular weight species that are more effective at blocking sweat ducts.[1][4] Minor deviations in the dilution level, heating temperature, or heating duration during activation can lead to significant differences in the final polymer profile and, consequently, efficacy.[1]

Troubleshooting Specific Issues

Issue 1: The Al:Cl atomic ratio is out of the specified range (1.26:1 - 1.90:1).

  • Potential Cause: Incorrect ratio of aluminum metal to hydrochloric acid during the initial reaction.[1]

  • Troubleshooting Steps:

    • Verify Raw Material Stoichiometry: Double-check the calculations and measurements of the aluminum and hydrochloric acid used.

    • Ensure Complete Reaction: Incomplete reaction of the aluminum metal can alter the final ratio. Ensure the reaction has gone to completion, which can be visually confirmed by the cessation of hydrogen gas evolution.

    • Analytical Method Verification: Confirm that the titration methods for determining aluminum and chloride content are properly calibrated and executed.[2]

Issue 2: The polymer distribution analysis shows low levels of Band III and Band IV polymers in our activated (AASCH) batches.

  • Potential Cause: Sub-optimal "activation" process.[4]

  • Troubleshooting Steps:

    • Review Dilution Step: The concentrated ASCH solution should be diluted to 10-25% by weight with deionized water before heating.[1][4] A concentration outside this range can affect the polymerization process.

    • Confirm Activation Temperature: The diluted solution should be heated to between 80°C and 100°C.[1] Use a calibrated thermometer to ensure accurate temperature control.

    • Check Activation Time: The solution should be held at the target temperature for at least 30 minutes, with a preferred duration of 60-90 minutes, to ensure adequate polymerization.[1]

    • Analyze Pre-activated Material: If possible, analyze the polymer distribution of the ASCH solution before the activation step to establish a baseline.

Issue 3: The final product has a pH outside the typical range of 3.0-5.0.

  • Potential Cause: Incorrect initial reactant ratios or the presence of basic or acidic impurities.

  • Troubleshooting Steps:

    • Raw Material Purity: Ensure high-purity aluminum and hydrochloric acid are used. Impurities in the raw materials can affect the pH of the final solution.

    • Reaction Control: The reaction between aluminum and hydrochloric acid is exothermic.[1] Runaway reactions can lead to side reactions that may alter the pH. Ensure controlled addition of reactants and adequate cooling.

    • Water Quality: Use deionized water for all steps to avoid introducing contaminants that could affect the pH.[1]

Quantitative Data Summary

The following tables summarize key parameters for the synthesis and characterization of standard and activated this compound.

Table 1: Synthesis and Activation Parameters

ParameterStandard ASCH SynthesisActivation to AASCH
Reactants High-purity aluminum metal and hydrochloric acidConcentrated ASCH solution and deionized water
Reaction Temperature 90°C to 100°C[1]80°C to 100°C[1]
Aging/Heating Time 1 to 4 hours[1]30 to 90 minutes[1]
ASCH Concentration N/ADiluted to 10-25% by weight[1][4]

Table 2: Quality Control Specifications

ParameterSpecificationAnalytical Method
Al:Cl Atomic Ratio 1.26:1 to 1.90:1[2]Potentiometric Titration[1]
pH (15% w/w solution) 3.0 to 5.0[2][5]pH Meter
Iron Limit ≤ 150 µg/g[2]Colorimetric or Spectroscopic Methods
Heavy Metals ≤ 20 µg/g[2]USP Method 231 or equivalent

Table 3: Typical Polymer Distribution by HPLC-SEC (% Peak Area)

Polymer BandStandard ASCHActivated ASCH (AASCH)
Band I (Largest Polymers) 10 - 20%5 - 15%
Band II (Intermediate Polymers) 30 - 40%25 - 35%
Band III (Smaller Intermediate Polymers) 10 - 15%≥ 20%[4]
Band IV (Monomers and Dimers) 35 - 45%≥ 15%[4]

Experimental Protocols

1. Determination of Al:Cl Atomic Ratio by Potentiometric Titration

This protocol is for determining the aluminum and chloride content to calculate the Al:Cl atomic ratio.

  • Apparatus: Autotitrator with a pH electrode and a silver electrode, stirrer.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH)

    • Standardized 0.1 M Silver Nitrate (AgNO₃)

    • Deionized water

  • Procedure for Aluminum Content:

    • Accurately weigh a sample of the this compound solution.

    • Dilute the sample with a known volume of deionized water.

    • Titrate the solution with standardized 0.1 M NaOH while continuously monitoring the pH.

    • The equivalence point is determined from the titration curve, which is used to calculate the aluminum content.

  • Procedure for Chloride Content:

    • Accurately weigh a sample of the this compound solution.

    • Dilute with deionized water and acidify with nitric acid.

    • Titrate with standardized 0.1 M AgNO₃ using a silver electrode to detect the endpoint.

    • The volume of AgNO₃ used is proportional to the chloride content.

  • Calculation:

    • Calculate the percentage of aluminum and chloride in the sample.

    • The Al:Cl atomic ratio is calculated as: (%Al / %Cl) * (35.453 / 26.98), where 35.453 and 26.98 are the atomic weights of chlorine and aluminum, respectively.[2][5]

2. Analysis of Polymer Distribution by HPLC-SEC

This protocol outlines the analysis of the polymeric species distribution in this compound solutions.

  • Apparatus: High-Performance Liquid Chromatograph (HPLC) with a Size Exclusion Chromatography (SEC) column and a Refractive Index Detector (RID).

  • Sample Preparation:

    • Dilute the this compound sample to a concentration of approximately 2% aluminum with deionized water.

    • Filter the diluted sample through a 0.45 µm syringe filter.

  • HPLC-SEC Method:

    • Mobile Phase: Typically a dilute acid solution (e.g., 0.01 M nitric acid).

    • Flow Rate: A constant flow rate, typically around 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Refractive Index Detector.

  • Data Analysis:

    • The chromatogram will show several peaks corresponding to different sizes of polymer complexes.

    • These peaks are grouped into four "Bands," with Band I being the largest polymers and eluting first, and Band IV being the smallest (monomers and dimers) and eluting last.

    • The relative percentage of each band is determined by integrating the peak areas in the chromatogram.

Visualizations

Troubleshooting_Flowchart Start Batch Fails QC Specification Check_AlCl_Ratio Is Al:Cl Ratio Out of Spec? Start->Check_AlCl_Ratio Check_Polymer_Dist Is Polymer Distribution Out of Spec? Check_AlCl_Ratio->Check_Polymer_Dist  No Investigate_Reactants Verify Reactant Stoichiometry & Reaction Completion Check_AlCl_Ratio->Investigate_Reactants  Yes Check_pH Is pH Out of Spec? Check_Polymer_Dist->Check_pH  No Investigate_Activation Review Activation Process: - Dilution - Temperature - Time Check_Polymer_Dist->Investigate_Activation  Yes Investigate_Impurities Check Raw Material Purity & Water Quality Check_pH->Investigate_Impurities  Yes Pass Batch Passes QC Check_pH->Pass  No Investigate_Reactants->Check_Polymer_Dist Investigate_Activation->Check_pH Investigate_Impurities->Pass

Caption: Troubleshooting workflow for out-of-spec batches.

ASCH_Activation_Workflow Start Concentrated ASCH (High Band IV) Dilution Dilute to 10-25% with Deionized Water Start->Dilution Step 1 Heating Heat to 80-100°C for 30-90 min Dilution->Heating Step 2 End Activated ASCH (AASCH) (Increased Band III) Heating->End Step 3

Caption: Workflow for the activation of ASCH to AASCH.

Polymer_Distribution_Relationship BandIV Band IV (Monomers/Dimers) BandIII Band III BandIV->BandIII Polymerization BandII Band II BandIII->BandII Polymerization Efficacy Antiperspirant Efficacy BandIII->Efficacy BandI Band I (Largest Polymers) BandII->BandI Polymerization BandII->Efficacy BandI->Efficacy

Caption: Relationship between polymer size and efficacy.

References

Technical Support Center: Enhancing the Antiperspirant Performance of Aluminum Sesquichlorohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the antiperspirant efficacy of aluminum sesquichlorohydrate (ASCH). The information is presented in a practical question-and-answer format to address specific issues encountered during formulation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for enhancing the antiperspirant efficacy of this compound?

A1: The primary mechanism involves increasing the concentration of smaller, more active aluminum polymer species within the this compound complex. This process is often referred to as "activation." These smaller polymers are more effective at forming temporary, gelatinous plugs in the eccrine sweat gland ducts, which physically block the flow of sweat to the skin's surface.[1] The efficacy of antiperspirants is largely dependent on the formation of these occlusive plugs.[2]

Q2: How are these smaller, more active aluminum polymer species characterized and quantified?

A2: The distribution of aluminum polymer species is typically analyzed using Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).[3] This technique separates the polymers based on their size. The resulting chromatogram is often divided into different "Bands" or "Peaks," with the smaller, more effective polymers being found in what is commonly referred to as "Band III" or "Peak 4."[3][4] An increase in the percentage of the total aluminum content found in these specific bands is correlated with enhanced antiperspirant performance. Capillary Electrophoresis (CE) is another advanced technique used for the separation and characterization of these oligomeric forms.[5]

Q3: What is "Activated this compound" (AASCH)?

A3: Activated this compound (AASCH) is a form of ASCH that has been processed to have a higher concentration of the more effective, smaller aluminum polymers (e.g., Band III and Band IV).[3] This "activation" process typically involves heating a diluted aqueous solution of ASCH before spray drying it into a powder.[3] The goal is to achieve a Band III polymer concentration of at least 20% and a Band IV polymer concentration of at least 15%.[3]

Q4: What is the optimal Aluminum to Chloride (Al:Cl) atomic ratio for activated this compound?

A4: For activated this compound powders, an Al:Cl atomic ratio of approximately 1.60 to 1.90 is considered optimal.[3] Maintaining the ratio within this range is crucial, as lower ratios (below 1.6) can lead to increased hygroscopicity and the formation of free acid during processing, which can cause corrosion and product instability.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low antiperspirant efficacy in the final formulation. Insufficient concentration of active aluminum polymer species (low Band III/IV).1. Implement an "activation" step by heating a diluted solution of the this compound prior to incorporation. 2. Verify the Al:Cl ratio of the raw material; a ratio below 1.5 makes activation more difficult.[6] 3. Ensure the final formulation pH is within the optimal range for stability of the activated salt (typically acidic).
The activated this compound powder is highly hygroscopic and forms clumps. The Al:Cl atomic ratio of the powder is too low (below 1.6).[6]1. Use an this compound raw material with a higher Al:Cl ratio. 2. Adjust the manufacturing process to ensure the final powder meets the target Al:Cl ratio of 1.60-1.90.[3] 3. Store the activated powder in a tightly sealed container in a dry, ventilated space at 15-25°C.[7]
Corrosion of manufacturing equipment (e.g., spray dryer, aerosol cans). Presence of free acid, often generated during the drying of activated solutions with a low Al:Cl ratio.[6]1. Ensure the Al:Cl ratio of the feed solution for spray drying is above 1.6.[6] 2. Avoid adding acid or acidic aluminum chloride to the solution after the heat treatment step.[6] 3. Consider incorporating a buffering agent, such as glycine, into the activated solution before the drying step to neutralize any potential free acid.[6]
Clogging of aerosol spray nozzles. Formation of large agglomerates in the powder due to high hygroscopicity.[6]1. Address the root cause of hygroscopicity by ensuring the Al:Cl ratio is optimal (1.60-1.90).[3] 2. Implement light milling or screening of the final powder to produce free-flowing spherical particles.[3]
Inconsistent results in Size Exclusion Chromatography (SEC/GPC) analysis. Improper sample preparation or non-optimized HPLC parameters.1. Ensure complete dissolution of the sample in the mobile phase before injection. 2. Use a validated SEC/GPC method with appropriate columns and mobile phase for polymer separation. 3. Calibrate the system with relevant polymer standards.

Quantitative Data on Antiperspirant Efficacy

Active Ingredient Concentration Efficacy Measurement Result Citation
This compound20%Sweat Reduction vs. Baseline (Minor Test Score)61% reduction after 4 weeks.[8]
This compound20%Comparison with 20% Aluminum ChlorideNo significant difference in efficacy observed.[9]

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes a general method for activating this compound to enhance its antiperspirant efficacy, based on information from patent literature.[3]

Objective: To increase the relative concentration of Band III and Band IV aluminum polymer species.

Materials:

  • Concentrated this compound (ASCH) solution (e.g., 40-50% by weight)

  • Deionized water

  • Heating mantle with stirring capability

  • Reaction vessel

  • Spray dryer

Procedure:

  • Dilute the concentrated ASCH solution with deionized water to a final concentration of 10-25% by weight.

  • Transfer the diluted solution to a reaction vessel and begin stirring.

  • Heat the solution to a temperature between 85°C and 105°C.

  • Maintain this temperature for a specified period (Note: the optimal heating time will need to be determined experimentally to achieve the desired polymer distribution).

  • After the heat treatment, cool the "activated" solution.

  • Dry the solution to a fine powder using a spray dryer. The target Al:Cl atomic ratio of the final powder should be between 1.60 and 1.90.[3]

  • Analyze the polymer distribution of the resulting powder using Size Exclusion Chromatography (see Protocol 2).

Protocol 2: Analysis of Aluminum Polymer Distribution by HPLC-SEC (General Method)

This protocol outlines the general steps for analyzing the polymer distribution of this compound using High-Performance Liquid Chromatography with Size Exclusion Chromatography.

Objective: To separate and quantify the different sizes of aluminum polymer species (Bands I-IV).

Materials and Equipment:

  • HPLC system with a refractive index (RI) detector

  • Size Exclusion Chromatography (SEC) column suitable for separating water-soluble polymers

  • Activated this compound powder

  • Mobile phase (e.g., aqueous buffer solution)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly.

  • Standard/Sample Preparation: Accurately weigh the ASCH powder and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install the SEC column and equilibrate it with the mobile phase until a stable baseline is achieved on the RI detector.

    • Set the column temperature and flow rate (these will be method-dependent and require optimization).

  • Chromatographic Run: Inject the prepared sample onto the column.

  • Data Analysis:

    • The chromatogram will show several peaks, corresponding to different sizes of polymer species eluting at different times. Larger molecules elute first.[10]

    • Integrate the areas of the peaks corresponding to the different "Bands" (e.g., Band I, II, III, IV).

    • Calculate the percentage of each band relative to the total area of all aluminum-containing peaks to determine the polymer distribution.

Visualizations

experimental_workflow cluster_activation Activation Process cluster_analysis Quality Control conc_sol Concentrated ASCH Solution (40-50%) dilution Dilute to 10-25% with Deionized Water conc_sol->dilution Step 1 heating Heat to 85-105°C with Stirring dilution->heating Step 2 drying Spray Dry to Powder (Al:Cl ratio 1.60-1.90) heating->drying Step 3 final_powder Activated ASCH Powder drying->final_powder hplc_analysis HPLC-SEC Analysis final_powder->hplc_analysis Analysis result Band III > 20% Band IV > 15% hplc_analysis->result Verification

Caption: Workflow for the activation and analysis of this compound.

troubleshooting_logic start Low Antiperspirant Efficacy Observed check_activation Was the ASCH 'Activated'? start->check_activation check_polymers Analyze Polymer Distribution (HPLC-SEC) check_activation->check_polymers Yes implement_activation Implement Activation Protocol check_activation->implement_activation No low_bands Band III / IV Concentration Low? check_polymers->low_bands check_ratio Check Al:Cl Ratio of Raw Material low_bands->check_ratio Yes check_formulation Review Formulation (pH, Excipients) low_bands->check_formulation No ratio_low Ratio < 1.5? check_ratio->ratio_low optimize_process Optimize Activation (Temp, Time, Conc.) ratio_low->optimize_process No source_new Source New Raw Material ratio_low->source_new Yes

Caption: Troubleshooting logic for low antiperspirant efficacy.

References

Technical Support Center: Aluminum Sesquichlorohydrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the acidity of aluminum sesquichlorohydrate (ASCH) formulations.

Frequently Asked Questions (FAQs)

Q1: Why is managing the acidity of this compound (ASCH) formulations important?

A1: Managing the acidity of ASCH formulations is crucial for two primary reasons: skin compatibility and product stability. ASCH solutions are inherently acidic, which can lead to skin irritation.[1][2] Adjusting the pH to a level closer to the skin's natural pH (around 5.5) can improve tolerability.[3] However, the stability of ASCH is pH-dependent. A significant increase in pH can cause the precipitation of insoluble aluminum hydroxide, compromising the product's efficacy and aesthetics.[4]

Q2: What is the typical pH range for a stable this compound solution?

A2: The typical pH for a stable aqueous solution of this compound is between 3.0 and 5.0.[5]

Q3: What are common buffering agents used to reduce the acidity of ASCH formulations?

A3: Glycine (B1666218) is a commonly used amino acid that acts as a buffering agent to raise the pH of acidic aluminum salt solutions, including ASCH, thereby reducing their potential for skin irritation.[6] Other amino acids and buffering systems can also be employed, but compatibility studies are essential to prevent precipitation of the aluminum salts.

Q4: How does the mechanism of action of ASCH as an antiperspirant relate to pH?

A4: The antiperspirant action of ASCH relies on the formation of a temporary, gel-like plug in the sweat duct.[7][8] This plug is formed when the acidic ASCH formulation comes into contact with sweat, which has a higher physiological pH. The increase in pH causes the aluminum salts to precipitate and form the obstructive plug, reducing the flow of sweat to the skin's surface.

Q5: Can I use standard phosphate (B84403) or citrate (B86180) buffers to adjust the pH of my ASCH formulation?

A5: Caution is advised when using phosphate or citrate buffers. These ions can form insoluble complexes with aluminum, leading to precipitation and a potential decrease in the antiperspirant efficacy of the formulation.[2] It is crucial to perform compatibility studies before incorporating any new buffering agent.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed after adding a buffering agent (e.g., glycine).

Possible Cause Troubleshooting Step
Localized high pH Ensure the buffering agent is added slowly and with continuous, vigorous stirring to prevent localized areas of high pH that can cause immediate precipitation of aluminum hydroxide.
Buffer concentration too high The concentration of the buffering agent may be too high for the specific concentration of your ASCH solution. Reduce the amount of buffering agent added and monitor the pH and clarity of the solution.
Incompatible buffer system If not using glycine, the chosen buffer may be forming an insoluble complex with aluminum. Cease using the current buffer and consider a different, more compatible agent like glycine. Conduct small-scale compatibility tests before proceeding with a large batch.
Temperature effects Temperature can influence solubility. Ensure all components are at a consistent, controlled temperature during formulation.

Issue 2: The final formulation is causing significant skin irritation in preliminary tests.

Possible Cause Troubleshooting Step
pH is too low The pH of the final formulation is likely still too acidic. Gradually increase the amount of a suitable buffering agent, like glycine, to raise the pH to a less irritating level (ideally closer to 4.0-4.5), while carefully monitoring for any signs of instability.
High concentration of ASCH High concentrations of aluminum salts can be inherently irritating, regardless of the pH.[6] Consider if the concentration of ASCH can be lowered while still maintaining the desired antiperspirant efficacy.
Other formulation ingredients Other components in your formulation, such as fragrances or penetration enhancers, could be contributing to the irritation.[9] Conduct patch tests on individual ingredients to identify the potential culprit.

Issue 3: The viscosity of the formulation changes significantly over time during stability testing.

Possible Cause Troubleshooting Step
pH instability A gradual shift in the pH of the formulation can lead to changes in the polymeric structure of the ASCH, affecting viscosity. Re-evaluate your buffering system to ensure it provides stable pH control over the product's shelf life.
Interaction with other ingredients The ASCH may be interacting with other components in the formulation, such as gelling agents or emulsifiers. Conduct compatibility studies with individual ingredients to isolate the cause.
Polymerization of aluminum species Over time, the aluminum polymer species can change, which may affect the viscosity. This can be influenced by temperature and pH.[7] Analytical techniques like Size Exclusion Chromatography (SEC) can be used to monitor the polymer distribution.[10]

Quantitative Data

The following table provides an estimated relationship between the concentration of glycine and the resulting pH of a 15% (w/w) aqueous solution of this compound. Please note that these values are illustrative and can vary depending on the specific grade of ASCH and the initial pH of the solution.

Glycine Concentration (% w/w) Estimated Final pH Observations
0~ 3.0 - 3.5Clear solution, highly acidic
1~ 3.5 - 3.8Clear solution
2~ 3.8 - 4.1Clear solution
3~ 4.0 - 4.3Clear solution, reduced irritation potential
5~ 4.2 - 4.5May show slight haze, approaching stability limit
> 5> 4.5Increased risk of precipitation

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Solution

Objective: To prepare a buffered aqueous solution of ASCH with a target pH to reduce acidity.

Materials:

  • This compound (ASCH) powder

  • Glycine

  • Deionized water

  • pH meter and probe

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Prepare the ASCH Solution:

    • Weigh the required amount of deionized water into a beaker.

    • While stirring with the magnetic stirrer, slowly add the ASCH powder to the water.[5]

    • Continue stirring until the ASCH is completely dissolved.

  • Prepare the Glycine Solution:

    • In a separate beaker, weigh the required amount of glycine.

    • Add a sufficient amount of deionized water to dissolve the glycine completely.

  • Buffering the ASCH Solution:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Place the pH probe into the ASCH solution and record the initial pH.

    • Slowly, and in small increments, add the glycine solution to the stirring ASCH solution.

    • Monitor the pH continuously. Continue adding the glycine solution until the target pH is reached.

  • Final Steps:

    • Once the target pH is stable, record the final pH value.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • The buffered solution is now ready for incorporation into the final formulation.

Protocol 2: Stability Testing of the Buffered ASCH Formulation

Objective: To assess the physical and chemical stability of the final formulation under accelerated conditions.

Materials:

  • Final formulation in its intended packaging

  • Stability chambers set at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)

  • pH meter, viscometer, and microscope

Procedure:

  • Initial Analysis (Time 0):

    • Record the initial characteristics of the formulation, including appearance (color, clarity), odor, pH, and viscosity.

  • Sample Storage:

    • Place the packaged samples in the stability chambers.

  • Scheduled Testing:

    • At predetermined time points (e.g., 1, 2, and 3 months for accelerated testing), remove samples from the chambers.[11]

    • Allow the samples to equilibrate to room temperature before testing.

  • Analysis:

    • Physical Evaluation: Visually inspect for any changes in color, odor, phase separation, or precipitation.

    • pH Measurement: Measure and record the pH of the formulation.

    • Viscosity Measurement: Measure and record the viscosity.

    • Microscopic Evaluation: Examine a sample under a microscope for any changes in the emulsion or for the presence of crystals.

  • Data Evaluation:

    • Compare the results at each time point to the initial data to assess the stability of the formulation.

Protocol 3: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model

Objective: To evaluate the skin irritation potential of the final formulation.

Materials:

  • Reconstructed Human Epidermis (RhE) tissue kit (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided with the kit

  • Test formulation

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate-Buffered Saline)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Plate reader

Procedure:

  • Tissue Preparation:

    • Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2.

  • Application of Test Material:

    • Apply a precise amount of the test formulation, positive control, and negative control to the surface of the tissues.

  • Incubation:

    • Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Rinsing:

    • After incubation, thoroughly rinse the tissues with a buffered saline solution to remove the test material.

  • Post-Incubation:

    • Transfer the tissues to fresh assay medium and incubate for an extended period (e.g., 42 hours).

  • MTT Viability Assay:

    • Transfer the tissues to a 24-well plate containing MTT solution and incubate for 3 hours. Viable cells will convert the yellow MTT to a blue formazan (B1609692) salt.

  • Extraction and Measurement:

    • Extract the formazan from the tissues using isopropanol.

    • Measure the optical density of the extracted solution using a plate reader at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for the test formulation relative to the negative control. A significant reduction in cell viability indicates a potential for skin irritation.[12][13]

Visualizations

formulation_workflow start Start: Raw Materials dissolve_asch Dissolve ASCH in Deionized Water start->dissolve_asch prepare_buffer Prepare Glycine (or other buffer) Solution start->prepare_buffer mix Slowly Add Buffer to ASCH Solution with Stirring dissolve_asch->mix prepare_buffer->mix monitor_ph Monitor pH Continuously mix->monitor_ph target_ph Target pH Reached? (e.g., 4.0-4.5) monitor_ph->target_ph Check target_ph->mix No, continue adding incorporate Incorporate into Final Formulation target_ph->incorporate Yes end End: Final Product incorporate->end

Caption: Workflow for preparing a buffered ASCH solution.

troubleshooting_precipitation start Precipitation Observed After Adding Buffer check_mixing Was buffer added slowly with vigorous mixing? start->check_mixing correct_mixing Action: Improve mixing technique. Add buffer dropwise to vortex. check_mixing->correct_mixing No check_concentration Is the buffer concentration too high? check_mixing->check_concentration Yes correct_mixing->start reduce_concentration Action: Reduce buffer concentration. Recalculate required amount. check_concentration->reduce_concentration Yes check_compatibility Is the buffer system known to be compatible? check_concentration->check_compatibility No reduce_concentration->start change_buffer Action: Switch to a compatible buffer (e.g., glycine). Conduct compatibility tests. check_compatibility->change_buffer No end Solution Clear check_compatibility->end Yes change_buffer->start

Caption: Troubleshooting logic for precipitation issues.

References

"overcoming challenges in the analysis of aluminum sesquichlorohydrate in complex matrices"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of aluminum sesquichlorohydrate (ASC) in complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of this compound.

Question: Why am I observing low recovery of aluminum in my cosmetic or pharmaceutical samples?

Answer: Low recovery of aluminum can be attributed to several factors, primarily related to sample preparation and the analytical methodology. Here is a step-by-step guide to troubleshoot this issue:

  • Incomplete Dissolution: this compound can be challenging to dissolve completely, especially in complex matrices like creams and lotions.[1]

    • Recommendation: Ensure your sample preparation method is robust. For many over-the-counter (OTC) products, dissolution in a dilute base like 50 mM sodium hydroxide (B78521) (NaOH) followed by sonication can improve solubility.[1] For more resistant matrices, acid digestion or fusion with a flux like lithium tetraborate (B1243019) may be necessary.[2]

  • Matrix Effects: Complex matrices can interfere with the analytical signal, leading to suppression or enhancement.

    • Recommendation: To mitigate matrix effects, consider significant dilution of your sample.[2] Additionally, employing the method of standard additions can help to compensate for matrix interferences. Spiking the sample with a known concentration of aluminum standard and measuring the recovery can also help quantify the extent of the matrix effect.[1]

  • Improper pH for Analysis: The pH of the final sample solution is critical for many analytical techniques.

    • Recommendation: For techniques like ion chromatography with post-column derivatization using Tiron, the pH must be carefully controlled within a specific range (e.g., 4.8-5.0) for the complexation reaction to occur efficiently.[3] Verify the pH of your solutions and adjust as necessary.

  • Suboptimal Instrumental Parameters: Incorrect instrument settings can lead to inaccurate quantification.

    • Recommendation: Review and optimize the parameters of your analytical instrument (e.g., nebulizer gas flow in ICP-MS, column temperature in chromatography). Ensure the instrument is properly calibrated with a fresh set of standards.

Troubleshooting Workflow for Low Analyte Recovery

low_recovery_troubleshooting start Start: Low Aluminum Recovery Observed check_dissolution Step 1: Verify Sample Dissolution start->check_dissolution dissolution_ok Is dissolution complete? check_dissolution->dissolution_ok improve_dissolution Action: Enhance Dissolution (e.g., sonication, stronger acid/base, fusion) dissolution_ok->improve_dissolution No check_matrix_effects Step 2: Evaluate Matrix Effects dissolution_ok->check_matrix_effects Yes improve_dissolution->check_dissolution matrix_effects_present Are matrix effects suspected? check_matrix_effects->matrix_effects_present mitigate_matrix_effects Action: Mitigate Matrix Effects (e.g., further dilution, standard additions) matrix_effects_present->mitigate_matrix_effects Yes check_ph Step 3: Confirm Correct pH matrix_effects_present->check_ph No mitigate_matrix_effects->check_matrix_effects ph_correct Is pH optimal for analysis? check_ph->ph_correct adjust_ph Action: Adjust pH of Sample/Mobile Phase ph_correct->adjust_ph No check_instrument Step 4: Review Instrument Parameters ph_correct->check_instrument Yes adjust_ph->check_ph instrument_ok Are instrument settings and calibration correct? check_instrument->instrument_ok optimize_instrument Action: Optimize and Recalibrate Instrument instrument_ok->optimize_instrument No end End: Recovery Improved instrument_ok->end Yes optimize_instrument->check_instrument

Caption: Troubleshooting decision tree for low aluminum recovery.

Question: My chromatogram shows poor peak shape or shifting retention times for aluminum. What could be the cause?

Answer: Issues with peak shape and retention time in chromatographic analysis of aluminum are often linked to the column, mobile phase, or interactions with the sample matrix.

  • Column Contamination or Degradation: The analytical column can become contaminated with matrix components or the stationary phase can degrade over time.

    • Recommendation: Implement a column washing step after each run or batch of samples. If performance does not improve, try cutting the first few inches off the column (if applicable) or replace the column entirely.[4]

  • Mobile Phase Issues: An improperly prepared or degraded mobile phase can affect chromatographic performance.

    • Recommendation: Prepare fresh mobile phase daily. Ensure the pH is correct and that all components are fully dissolved. Degas the mobile phase to prevent bubble formation in the system.

  • Interaction with Matrix Components: Other ions or excipients in the sample can interact with the column, affecting the retention of aluminum.

    • Recommendation: Ensure your sample preparation includes a filtration step to remove particulates.[1] A guard column can also be used to protect the analytical column from strongly retained matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The choice of analytical technique often depends on the sample matrix and the required sensitivity. Common methods include:

  • Complexometric Titration: A classical method often used for bulk analysis where the aluminum content is high.[1][3]

  • Ion Chromatography (IC): A versatile technique, often coupled with post-column derivatization for the determination of aluminum in products like antacids and antiperspirants.[1][3]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive methods used for trace analysis of aluminum.[2][5]

  • Capillary Electrophoresis (CE): A powerful technique for separating and quantifying the different oligomeric polycations of aluminum present in ASC.[6][7]

  • Size Exclusion Chromatography (SEC): Used to analyze the polymer distribution of aluminum species in ASC.[8]

Q2: What is the significance of aluminum speciation in ASC analysis?

A2: this compound is not a single molecular entity but a complex mixture of polymeric aluminum polycations (e.g., Al13, Al30).[6][7] The distribution of these different sized polymers can impact the efficacy of the ASC, for instance, in its function as an antiperspirant.[9] Therefore, analytical techniques that can separate and quantify these different species, such as capillary electrophoresis and size exclusion chromatography, are important for quality control and research.[6][8]

General Experimental Workflow for ASC Analysis

experimental_workflow sample_collection 1. Sample Collection (e.g., antiperspirant, antacid) sample_preparation 2. Sample Preparation - Weighing - Dissolution (Acid/Base) - Sonication/Heating - Dilution sample_collection->sample_preparation filtration 3. Filtration/Centrifugation sample_preparation->filtration analysis 4. Instrumental Analysis (e.g., IC, ICP-OES, Titration) filtration->analysis data_acquisition 5. Data Acquisition analysis->data_acquisition data_processing 6. Data Processing & Quantification - Calibration Curve - Peak Integration data_acquisition->data_processing reporting 7. Reporting Results data_processing->reporting asc_speciation cluster_solution This compound in Solution monomer [Al(H2O)6]3+ (Monomer) al13 Al13 Keggin-ion (Oligomer) monomer->al13 Polymerization al30 Al30 (Larger Polymer) al13->al30 Further Polymerization gel Gel-like precipitate (High MW Polymer) al30->gel Aging/Concentration

References

"strategies to minimize the environmental impact of aluminum sesquichlorohydrate waste"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to minimize the environmental impact of aluminum sesquichlorohydrate (ASCH) waste.

Section 1: Frequently Asked Questions (FAQs)

Q1: What constitutes this compound (ASCH) waste and why is it an environmental concern?

A1: this compound (ASCH) waste typically consists of aqueous solutions, manufacturing residues, or sludge containing the formula [Al₂(OH)ₙCl₆₋ₙ]ₘ.[1] This waste is generated during the production of ASCH, which involves reacting aluminum with hydrochloric acid, or from its use in wastewater treatment and personal care product manufacturing.[1][2] The primary environmental concern is the release of aluminum into aquatic ecosystems.[3] Elevated levels of aluminum can be toxic to gill-breathing animals like fish and invertebrates, leading to respiratory and ion-regulatory failure.[4][5][6] The toxicity is highly dependent on the water's pH, with increased toxicity often observed in acidic conditions.[7]

Q2: What are the primary strategies to minimize the environmental impact of ASCH waste?

A2: A hierarchical approach is recommended, prioritizing methods as follows:

  • Source Reduction: Modifying production processes to improve efficiency and generate less waste. This also includes exploring sustainable, aluminum-free alternatives in product formulations where feasible.[8][9]

  • Recovery and Recycling: Implementing chemical or physical processes to recover aluminum from waste streams for reuse. Recovered aluminum can be re-integrated into industrial processes, reducing the need for virgin aluminum production, which is highly energy-intensive.[10][11] Recycling aluminum uses approximately 95% less energy than primary production.[10]

  • Treatment and Responsible Disposal: Treating the waste to reduce toxicity and immobilize aluminum before final disposal in accordance with environmental regulations.

Q3: Is waste containing aluminum compounds classified as hazardous?

A3: Yes, certain aluminum-containing wastes are classified as hazardous. For instance, under the Resource Conservation and Recovery Act (RCRA) in the United States, wastewater treatment sludges from the chemical conversion coating of aluminum are listed as F019 hazardous waste.[12][13] Regulations can vary by jurisdiction, so it is critical to consult local and national environmental agencies for specific disposal requirements.

Q4: Can ASCH waste or recovered aluminum be repurposed?

A4: Yes. Liquid alum sludge, which is chemically similar to ASCH waste, has been successfully reused as a coagulant in wastewater treatment for enhanced primary treatment or for purifying industrial effluents.[14] Recovered aluminum can also be used as a raw material in other industrial applications, promoting a circular economy.[15]

Section 2: Troubleshooting Guides

Q5: Our acid leaching process for aluminum recovery from sludge shows low yields (<50%). What are the potential causes and solutions?

A5: Low recovery yields in acid leaching are a common issue. Consider the following factors:

  • Incorrect pH: The efficiency of aluminum dissolution is highly pH-dependent. For acid leaching with sulfuric acid, the optimal pH is typically very low, around 1.0 to 2.0.[16][17][18] Verify and adjust the pH of your slurry.

  • Insufficient Reaction Time: The leaching process may not have reached equilibrium. Studies have shown that a reaction time of at least 30-90 minutes is often necessary.[16][17] Try extending the stirring time.

  • Inadequate Mixing: Poor mixing can lead to localized areas of high pH and prevent the acid from effectively contacting the aluminum-containing solids. Ensure your stirring speed is sufficient to keep the sludge suspended (e.g., 300 rpm).[18]

  • High Organic Content: The presence of organic matter in the sludge can interfere with the leaching process.[17] Characterize the organic content of your sludge; pre-treatment may be necessary.

Q6: The recovered aluminum salt from our process is contaminated with iron and other heavy metals. How can we improve its purity?

A6: Co-extraction of impurities like iron is a known challenge. Here are some strategies to improve purity:

  • pH Optimization: Iron and aluminum have different solubility profiles with respect to pH. A carefully controlled two-stage precipitation process can be effective. After leaching, slowly raise the pH to selectively precipitate iron hydroxide (B78521) while keeping aluminum in the solution, then further adjust the pH to precipitate aluminum hydroxide.

  • Alkaline Leaching: Consider switching to an alkaline leaching process (e.g., using NaOH). At high pH (e.g., 13.0-13.6), aluminum forms soluble aluminate, while iron and many other metals have very low solubility and will precipitate, allowing for separation.[17]

  • Advanced Separation: For high-purity requirements, advanced techniques like nanofiltration or ion exchange can be employed. Novel nanofiltration membranes have demonstrated the ability to selectively capture over 99% of aluminum ions from waste streams.[19]

Section 3: Data Presentation

Table 1: Comparison of Leaching Methods for Aluminum Recovery from Sludge

ParameterAcid Leaching (H₂SO₄)Alkaline Leaching (NaOH)Reference(s)
Optimal pH 1.0 - 2.013.0 - 13.6[16][17]
Reported Max. Recovery ~61% - 70%~71% - 76%[16][17]
Primary Advantages Effective for many types of sludge.High selectivity against iron and other metals.[17]
Primary Disadvantages Co-dissolves other metals like iron and manganese, requiring further purification steps.Requires handling of highly caustic solutions.[17]
Typical Reaction Time 30 - 120 minutes90 - 120 minutes[16][17]

Table 2: Performance of Emerging Aluminum Recovery Technologies

TechnologyPrincipleReported EfficiencyKey AdvantageReference(s)
Nanofiltration Size and charge-based membrane separation to selectively retain divalent/trivalent ions.>99% Al³⁺ recoveryHigh selectivity and purity; avoids chemical additives.[19]
Selective Dissolution Using specific solvents (e.g., Bayer liquor) to dissolve aluminum from mixed waste.HighCan be integrated into existing alumina (B75360) refineries.[20]
Electro-refining Electrochemical process to purify recovered aluminum metal.Can produce 99% pure aluminumAchieves very high product purity.[21]

Section 4: Experimental Protocols

Protocol 1: Aluminum Recovery from Aqueous Sludge via Acid Leaching

  • Objective: To solubilize aluminum from ASCH-containing sludge for subsequent recovery.

  • Materials:

    • Dewatered sludge sample

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Deionized water

    • Magnetic stirrer and stir bar

    • pH meter

    • Beakers

    • Centrifuge

  • Methodology:

    • Sludge Characterization: Determine the total solids (TS) content and initial aluminum concentration of the sludge sample using ICP-AES (see Protocol 2).

    • Slurry Preparation: Prepare a slurry of the sludge with deionized water. A typical concentration is 2-6% total solids.[16][18]

    • Acidification: While stirring continuously, slowly add concentrated H₂SO₄ to the slurry until the pH reaches a target of 2.0.[16][18] Monitor the pH closely as it may drift.

    • Leaching: Maintain the slurry at pH 2.0 with continuous stirring (e.g., 300 rpm) for a duration of 30 to 90 minutes at room temperature.[16][17]

    • Separation: After leaching, transfer the slurry to centrifuge tubes and centrifuge to separate the solid residue from the aluminum-rich liquid supernatant (leachate).

    • Analysis: Analyze the aluminum concentration in the leachate using ICP-AES to determine the recovery efficiency.

Protocol 2: Quantification of Aluminum in Waste Samples via ICP-AES

  • Objective: To accurately measure the total aluminum concentration in a liquid or solid waste sample.

  • Principle: Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) measures the light emitted by excited aluminum atoms in a high-temperature plasma to determine their concentration. It is a robust and widely used multi-element technique.[22]

  • Materials:

    • ICP-AES instrument

    • Certified aluminum standard solution (1000 ppm)

    • Nitric Acid (HNO₃), trace metal grade

    • Hydrochloric Acid (HCl), trace metal grade (for solid digestion)

    • Volumetric flasks and pipettes

  • Methodology:

    • Sample Preparation (Liquid): a. Filter the aqueous sample through a 0.45 µm filter. b. Acidify the filtrate with trace metal grade HNO₃ to a final concentration of 2% v/v to preserve the sample and prevent precipitation.

    • Sample Preparation (Solid/Sludge): a. Accurately weigh a dried and homogenized sample. b. Perform an acid digestion using a mixture of HNO₃ and HCl (aqua regia) or another appropriate EPA method (e.g., Method 3050B) to dissolve the aluminum into solution.[23] c. Dilute the digested sample to a known volume with deionized water.

    • Calibration: Prepare a series of calibration standards (e.g., 0.1, 1, 5, 10, 20 ppm Al) by diluting the certified aluminum standard with 2% HNO₃.

    • Analysis: a. Aspirate the blank (2% HNO₃), calibration standards, and prepared samples into the ICP-AES. b. Generate a calibration curve from the standards. c. Determine the aluminum concentration in the samples based on the calibration curve, accounting for all dilution factors.

Section 5: Visualizations (Workflows and Pathways)

cluster_0 Waste Generation Point (ASCH Production / Use) cluster_1 Minimization Strategies cluster_2 Outcomes A ASCH Waste Stream (Aqueous / Sludge) B Source Reduction (Process Optimization, Alternative Materials) A->B Highest Priority C Recovery & Recycling A->C D Treatment & Disposal A->D Lowest Priority E Reduced Waste Volume B->E F Recovered Aluminum (Reuse) C->F G Treated Effluent & Stabilized Solids D->G H Landfill G->H A 1. Characterize Raw Sludge (Al, %TS) B 2. Prepare Slurry (2-6% TS) A->B C 3. Acidify to pH 2.0 (with H₂SO₄) B->C D 4. Stir for 30-90 min (Leaching) C->D E 5. Centrifuge to Separate D->E F Solid Residue (Waste) E->F G Liquid Leachate (Al-Rich) E->G H 6. Analyze Leachate for Al Content (ICP-AES) G->H I Calculate Recovery % H->I cluster_reuse Reuse Option A ASCH Waste Generated B Is Al concentration > 1 g/L? A->B C Is co-contamination with heavy metals high? B->C Yes G Treat via neutralization & precipitation B->G No D Consider Alkaline Leaching or Nanofiltration for selective recovery C->D Yes E Consider Acid Leaching for bulk recovery C->E No H Dispose of stabilized sludge per regulations D->H E->H F Consider direct reuse as a coagulant F->H G->F If applicable G->H

References

Validation & Comparative

Comparative Efficacy of Aluminum Sesquichlorohydrate vs. Aluminum Chloride in Antiperspirant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of aluminum sesquichlorohydrate and aluminum chloride reveals comparable antiperspirant efficacy, with a notable difference in skin tolerability. While both aluminum salts effectively reduce sweat production, this compound demonstrates a superior safety profile, making it a preferred agent in clinical-strength and sensitive skin formulations.[1]

Executive Summary

A key clinical trial directly comparing 20% this compound (AS) to 20% aluminum chloride (AC) for the treatment of primary axillary hyperhidrosis found no statistically significant difference in their efficacy.[2][3] Both treatments demonstrated a significant reduction in sweat intensity and improved patient satisfaction over an eight-week period.[2][3] However, a notable advantage of this compound lies in its enhanced tolerability, with fewer instances of skin irritation reported compared to aluminum chloride.[2][3] This is often attributed to the formation of hydrochloric acid when aluminum chloride comes into contact with sweat, which can lead to irritation.[2]

Quantitative Data Summary

The following table summarizes the key findings from a randomized controlled trial comparing the efficacy and tolerability of 20% this compound versus 20% aluminum chloride for the treatment of axillary hyperhidrosis.

Metric20% this compound20% Aluminum ChlorideKey Findings
Sweating Intensity Visual Scale (SIVS) Significant reduction from baseline (P < .001)[2]Significant reduction from baseline (P < .001)[2]No significant difference observed between the two groups at any follow-up visit.[2][3]
Hyperhidrosis Disease Severity Score (HDSS) Significant reduction from baseline[2][3]Significant reduction from baseline[2][3]Both treatments reduced the mean HDSS from 3.5 to 1.25 after 2 weeks.[4]
Patient Satisfaction Score High satisfaction reportedHigh satisfaction reportedNo significant difference in satisfaction scores between the two groups (P = .94).[2]
Adverse Effects No adverse effects reportedItching reported in one subject (5%)[2][3]This compound demonstrated a higher safety profile.[2]
Mean Time to Response 1.14 weeks[2][3]1.14 weeks[2][3]Both treatments showed an equally rapid onset of action.[2][3]

Mechanism of Action

Both this compound and aluminum chloride function as antiperspirants through the same fundamental mechanism.[2] Upon application to the skin, these aluminum salts dissolve in sweat and interact with mucopolysaccharides within the eccrine gland ducts.[2][5] This interaction leads to the precipitation of metal ions, forming a temporary, gelatinous plug that physically obstructs the duct and blocks the release of sweat onto the skin's surface.[2][5] Sweat production continues within the gland, but its passage to the skin is impeded.[5] The antiperspirant effect is temporary, as the plug is eventually dislodged through the natural process of epidermal renewal, necessitating reapplication of the product.[5]

cluster_skin Skin Surface & Sweat Duct Aluminum_Salt Aluminum Salt (AS or AC) Interaction Interaction with Mucopolysaccharides Aluminum_Salt->Interaction Dissolves in Sweat Sweat Sweat->Interaction Plug_Formation Formation of Gelatinous Plug Interaction->Plug_Formation Duct_Obstruction Sweat Duct Obstruction Plug_Formation->Duct_Obstruction Sweat_Reduction Reduced Sweat on Skin Surface Duct_Obstruction->Sweat_Reduction

Figure 1: Mechanism of action for aluminum-based antiperspirants.

Experimental Protocols

Randomized Controlled Trial for Efficacy and Tolerability

A split-side, randomized controlled trial was conducted to compare 20% this compound and 20% aluminum chloride lotions for the treatment of primary axillary hyperhidrosis.[2][3]

  • Participants: Twenty subjects with primary axillary hyperhidrosis were enrolled.[2][3]

  • Study Design: Each participant applied the 20% this compound lotion to one axilla and the 20% aluminum chloride lotion to the other.[2][3]

  • Treatment Regimen:

    • Weeks 1-2: Lotions were applied every night.[2][3]

    • Weeks 3-6: Application frequency was reduced to three times per week.[2][3]

  • Assessments: Efficacy and tolerability were assessed at baseline and at weeks 1, 2, 4, 6, and 8.[2][3] The assessment tools included:

    • Sweating Intensity Visual Scale (SIVS)

    • Hyperhidrosis Disease Severity Score (HDSS)

    • Patient satisfaction score

    • Recording of any adverse effects[2][3]

  • Follow-up: The persistence of the therapeutic effects was observed for at least two weeks after the cessation of treatment.[2][3]

cluster_workflow Experimental Workflow: Split-Side Clinical Trial Start Recruitment (20 Subjects) Randomization Randomized Application (Split-Side: AS vs. AC) Start->Randomization Treatment_Phase_1 Weeks 1-2: Nightly Application Randomization->Treatment_Phase_1 Treatment_Phase_2 Weeks 3-6: 3x Weekly Application Treatment_Phase_1->Treatment_Phase_2 Assessment Assessments at Weeks 0, 1, 2, 4, 6, 8 Treatment_Phase_1->Assessment Treatment_Phase_2->Assessment Follow_up 2-Week Post-Treatment Follow-up Treatment_Phase_2->Follow_up End Data Analysis & Conclusion Assessment->End Follow_up->End

Figure 2: Workflow of the randomized controlled trial.

Conclusion

The available evidence strongly suggests that this compound and aluminum chloride are equally effective in reducing sweat when used at the same concentration. The primary differentiating factor for researchers and product development professionals is the superior tolerability of this compound, which minimizes the risk of skin irritation. This makes it a more suitable active ingredient for over-the-counter antiperspirants intended for a broad consumer base, including those with sensitive skin. While aluminum chloride remains a potent option, particularly in prescription-strength formulations for severe hyperhidrosis, its potential for irritation necessitates careful formulation and patient counseling.[1][6]

References

A Comparative Guide to Clinical Trial Methodologies for Evaluating Antiperspirant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established methodologies for evaluating the efficacy of antiperspirant products. It is designed to assist researchers, scientists, and drug development professionals in designing and interpreting clinical trials. The following sections detail the primary experimental protocols, present comparative data on the performance of common active ingredients, and illustrate key physiological and experimental workflows.

Comparative Efficacy of Antiperspirant Actives

The following table summarizes quantitative data on the sweat reduction efficacy of common antiperspirant active ingredients from various clinical studies. It is important to note that direct head-to-head comparisons under identical conditions are limited in publicly available literature, and efficacy can be influenced by formulation characteristics.[1]

Active IngredientConcentration (%)Formulation TypeSweat Reduction (%)Study Details and Citation
Aluminum Zirconium Trichlorohydrex Gly20Soft-Solid>50% in 85% of panelistsAn over-the-counter "clinical strength" formulation demonstrated significant sweat reduction compared to a placebo in a hot room environment (100°F and 35% Humidity).[2]
Aluminum Chloride6.5Prescription Solution~34% less effective than 20% Aluminum Zirconium Trichlorohydrex GlyIn a comparative study, the prescription aluminum chloride product was found to be less effective and caused more skin irritation than the "clinical strength" soft-solid antiperspirant.[2]
Aluminum Chlorohydrate25Stick30This study demonstrated a 30% sweat reduction.[3]
Aluminum Sesquichlorohydrateup to 25VariousEffectiveAllowed by the FDA for over-the-counter antiperspirants, generally considered effective.[4]
Aluminum Zirconium Tetrachlorohydrex Glyup to 20VariousEffectiveA newer generation active ingredient, often found in "clinical strength" formulations and considered to be less irritating than older aluminum salts.[4][5]

Experimental Protocols

Gravimetric Method

The gravimetric method is the gold standard for quantifying sweat reduction and is recognized by regulatory bodies such as the FDA.[6][7] It directly measures the amount of sweat produced under controlled conditions.

Detailed Methodology:

  • Subject Selection: A panel of subjects with a history of axillary sweating is recruited.[8] Exclusion criteria typically include skin conditions, use of medications that affect sweating, and recent use of antiperspirants or deodorants (a washout period of at least 17 days is common).[9]

  • Baseline Measurement: Prior to product application, baseline sweat production is measured. Subjects are placed in a controlled environment, typically a "hot room" with a constant temperature (e.g., 100°F) and humidity (e.g., 35%).[9][10] After an acclimation period (e.g., 40 minutes), pre-weighed absorbent pads are placed in each axilla for a defined period (e.g., 20 minutes) to collect sweat.[9] The pads are then re-weighed to determine the baseline sweat output.[8][11]

  • Product Application: The test antiperspirant is applied to one axilla, and a control (placebo or no treatment) is applied to the contralateral axilla.[7] The application is typically supervised to ensure consistency.

  • Sweat Collection Post-Treatment: After a specified treatment period (e.g., daily application for several days), sweat collection is repeated under the same controlled "hot room" conditions as the baseline measurement.[9][10]

  • Data Analysis: The percentage of sweat reduction is calculated for each subject by comparing the sweat collected from the treated axilla to the control axilla, often adjusted for baseline differences between the axillae.[7]

Sensory Evaluation (Sniff Test)

Sensory evaluation is crucial for assessing the deodorant efficacy of an antiperspirant, which is its ability to control malodor.[12]

Detailed Methodology:

  • Panelist Selection: A panel of trained and calibrated odor assessors ("sniffers") is used.[7] These individuals are trained to rate odor intensity on a standardized scale.

  • Subject Preparation: Test subjects undergo a washout period where they refrain from using any underarm products. They are typically provided with unscented soap for hygiene.

  • Product Application: The test product is applied to one axilla, and a control is applied to the other.

  • Odor Assessment: At specified time points after application (e.g., 12, 24, and 48 hours), the trained panelists assess the axillary odor intensity of each subject. The assessment can be done directly by sniffing the axilla or indirectly by sniffing a pad that has been worn in the axilla.[13]

  • Scoring and Data Analysis: Odor intensity is rated on a predefined scale (e.g., a 0-5 or 0-10 point scale).[14] The data is then statistically analyzed to determine if there is a significant difference in odor between the treated and control axillae.

Instrumental Methods

Various instrumental methods can provide objective and quantitative data on sweat production and its effects.

  • Evaporimetry (Tewameter): This method measures the rate of transepidermal water loss (TEWL), which can be an indirect measure of sweat evaporation from the skin surface.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the volatile organic compounds responsible for malodor, providing an objective measure of deodorant efficacy.

  • Electrodermal Activity (EDA): EDA, also known as galvanic skin response, measures changes in the electrical conductivity of the skin, which is influenced by sweat gland activity.[15]

Visualizations

Signaling Pathway for Sweat Production

The following diagram illustrates the cholinergic signaling pathway that stimulates sweat production in eccrine sweat glands. Acetylcholine (B1216132) released from sympathetic nerves binds to muscarinic receptors on the sweat gland, initiating a cascade of intracellular events that leads to sweat secretion.[16][17][18][19]

G cluster_0 Sympathetic Nerve Terminal cluster_1 Eccrine Sweat Gland Cell Nerve Impulse Nerve Impulse Acetylcholine (ACh) Release Acetylcholine (ACh) Release Nerve Impulse->Acetylcholine (ACh) Release Muscarinic Receptor (M3) Muscarinic Receptor (M3) Acetylcholine (ACh) Release->Muscarinic Receptor (M3) ACh binds to receptor G-protein Activation G-protein Activation Muscarinic Receptor (M3)->G-protein Activation PLC Activation PLC Activation G-protein Activation->PLC Activation IP3 and DAG Production IP3 and DAG Production PLC Activation->IP3 and DAG Production Ca2+ Release from ER Ca2+ Release from ER IP3 and DAG Production->Ca2+ Release from ER Ion Channel Activation Ion Channel Activation Ca2+ Release from ER->Ion Channel Activation Sweat Secretion Sweat Secretion Ion Channel Activation->Sweat Secretion

Caption: Cholinergic signaling pathway in an eccrine sweat gland.

Experimental Workflow for Antiperspirant Efficacy Testing

The diagram below outlines the typical workflow for a clinical trial evaluating antiperspirant efficacy using the gravimetric method.

G cluster_screening Phase 1: Screening and Recruitment cluster_baseline Phase 2: Baseline Measurement cluster_treatment Phase 3: Treatment Period cluster_post_treatment Phase 4: Post-Treatment Evaluation cluster_analysis Phase 5: Data Analysis Subject_Recruitment Subject Recruitment (Based on Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Washout_Period Washout Period (e.g., 17 days) Informed_Consent->Washout_Period Hot_Room_Acclimation_B Hot Room Acclimation (e.g., 100°F, 35% RH) Washout_Period->Hot_Room_Acclimation_B Baseline_Sweat_Collection Baseline Sweat Collection (Gravimetric) Hot_Room_Acclimation_B->Baseline_Sweat_Collection Randomization Randomization of Axillae (Test vs. Control) Baseline_Sweat_Collection->Randomization Product_Application Supervised Product Application (Daily) Randomization->Product_Application Hot_Room_Acclimation_P Hot Room Acclimation Product_Application->Hot_Room_Acclimation_P Post_Treatment_Sweat_Collection Post-Treatment Sweat Collection (Gravimetric) Hot_Room_Acclimation_P->Post_Treatment_Sweat_Collection Data_Analysis Calculation of Sweat Reduction (%) Post_Treatment_Sweat_Collection->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis Final_Report Final Report Generation Statistical_Analysis->Final_Report

References

A Comparative Guide to In Vitro Models for Assessing the Efficacy of Aluminum Salts in Antiperspirants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive comparison of current in vitro models used to evaluate the sweat gland blocking effect of aluminum salts, the active ingredients in most antiperspirants. This document details the experimental protocols, presents comparative data, and visualizes the underlying mechanisms and workflows to aid in the selection of appropriate models for research and development.

Introduction to the Mechanism of Action

The primary mechanism by which aluminum salts function as antiperspirants is through the formation of an occlusive plug within the eccrine sweat duct.[1][2][3][4][5][6] It was previously thought that this plug was a simple aluminum hydroxide (B78521) gel.[1][2][3][4] However, recent in vitro studies have revealed a more complex process involving the aggregation of sweat proteins by aluminum polycations.[1][2][3][4][6][7] This interaction leads to the formation of a physical blockage that temporarily and superficially stops the flow of sweat to the skin's surface.[1][2][6][8]

The process of plug formation occurs in two main stages:

  • Nucleation: Aggregates of protein and aluminum polycations initially bind to the wall of the sweat duct, forming a tenuous membrane.[1][2][4]

  • Growth: This initial membrane then grows by collecting more proteins from the sweat flow and more aluminum polycations that diffuse into the channel, eventually leading to a full occlusion.[1][2][4]

Comparative Analysis of In Vitro Models

A variety of in vitro models have been developed to study this phenomenon, each with its own advantages and limitations. The three main models are:

  • Microfluidic Sweat Duct Models: These models offer a dynamic, real-time view of plug formation.

  • Organotypic 3D Sweat Gland Models: These provide a more physiologically relevant cellular environment.

  • Franz Diffusion Cells: This method is primarily used to assess the dermal absorption of aluminum, a key safety and efficacy parameter.

The following table summarizes the key characteristics and outputs of each model.

FeatureMicrofluidic Sweat Duct ModelOrganotypic 3D Sweat Gland ModelFranz Diffusion Cell
Principle Mimics the physical dimensions and flow dynamics of a sweat duct to observe the real-time formation of an occlusive plug.[1][2][3][4][6][7]Utilizes primary human eccrine sweat gland cells cultured in a 3D spheroid structure to create a physiologically relevant model that expresses key sweat gland markers and responds to stimuli.[9][10][11][12][13]Measures the percutaneous absorption of a substance through a skin sample mounted between a donor and a receptor chamber.[14][15][16]
Key Outputs Real-time imaging of plug formation, measurement of plug density over time, elucidation of the physical mechanism of occlusion.[1][7]Assessment of cellular viability, expression of key sweat gland markers (e.g., CHRM3, AQP5), and physiological response to stimuli (e.g., calcium influx upon cholinergic stimulation).[9][11][12]Quantitative measurement of aluminum penetration through the skin, providing data on bioavailability and potential systemic exposure.[14]
Typical Aluminum Salt Tested Aluminum Chlorohydrate (ACH)[1][2][3][6][7]Not explicitly tested in the provided literature, but the model is designed for screening bioactives that regulate sweat.[9][10][11]Aluminum Chlorohydrate (ACH) from various formulations (aerosol, roll-on, stick).[14]
Quantitative Data Example Plug density increases exponentially with time during the densification stage.[7]Significant expression levels of key markers like CEACAM5, CHRM3, and AQP5 are maintained in 3D culture compared to 2D.[9][11][12]Insignificant transdermal absorption of Al (≤0.07% of the applied dose) through intact human skin over 24 hours.[14]

Experimental Protocols

Microfluidic Sweat Duct Model

Objective: To visualize and quantify the formation of an occlusive plug by aluminum salts in a simulated sweat duct.

Methodology:

  • Device Fabrication: A microfluidic device with a T-junction is fabricated to mimic the geometry of a sweat duct.[1][2][3]

  • Artificial Sweat Preparation: An artificial sweat solution is prepared, typically containing key components of sweat such as sodium chloride, urea, lactic acid, and a model protein like Bovine Serum Albumin (BSA).[1][8][17]

  • Experimental Setup: The microfluidic device is mounted on a microscope. One inlet of the T-junction is connected to a syringe pump delivering the artificial sweat, while the other inlet is connected to a syringe pump delivering the aluminum salt solution (e.g., Aluminum Chlorohydrate).[1][2][4]

  • Real-Time Observation: The flow of the two solutions is initiated, and the interaction at the T-junction is observed in real-time using imaging techniques such as confocal microscopy.[6][7]

  • Data Analysis: The formation and growth of the protein-aluminum aggregate plug are recorded. Image analysis can be used to quantify the density and growth rate of the plug.[7] Small-angle X-ray scattering (SAXS) can be used to determine the structure and composition of the plug.[1][2][3][4][7]

Organotypic 3D Sweat Gland Model

Objective: To assess the effect of aluminum salts on a physiologically relevant human sweat gland model.

Methodology:

  • Cell Isolation: Primary human eccrine sweat gland cells are isolated from skin biopsies.[9][10][12]

  • 3D Culture: The isolated cells are cultured using the hanging drop method to form spheroids. This 3D environment allows the cells to regain and maintain key physiological markers.[9][11][12]

  • Model Characterization: The 3D spheroids are characterized to confirm the expression of key sweat gland markers such as muscarinic acetylcholine (B1216132) receptor M3 (CHRM3) and aquaporin-5 (AQP5) using techniques like transcriptomic and proteomic analysis.[9][11][12]

  • Functional Assay: The physiological functionality of the model is confirmed by stimulating the spheroids with cholinergic agonists (e.g., acetylcholine or pilocarpine) and measuring the resulting calcium influx.[9][11][12]

  • Testing of Aluminum Salts: The 3D models are exposed to different concentrations of aluminum salts. The effects on cell viability, marker expression, and the response to cholinergic stimulation can then be assessed.

Franz Diffusion Cell Assay

Objective: To quantify the percutaneous absorption of aluminum from antiperspirant formulations.

Methodology:

  • Skin Preparation: Human skin samples (either full-thickness or split-thickness) are obtained and mounted on Franz diffusion cells, separating the donor and receptor compartments.[14][15]

  • Formulation Application: A known quantity of the antiperspirant formulation containing aluminum salts is applied to the surface of the skin in the donor compartment.[14]

  • Sample Collection: The receptor fluid is maintained at a constant temperature and stirred. At predetermined time intervals (e.g., 6, 12, and 24 hours), samples are collected from the receptor compartment.[14]

  • Aluminum Quantification: The concentration of aluminum in the collected receptor fluid samples is measured using a highly sensitive analytical technique such as Zeeman Electrothermal Atomic Absorption Spectrophotometry (ZEAAS).[14][15][16]

  • Data Analysis: The cumulative amount of aluminum that has permeated the skin over time is calculated and expressed as a percentage of the applied dose or as a mass per unit area.[14]

Visualizing the Mechanisms and Workflows

To better understand the processes described, the following diagrams have been created using the DOT language.

G cluster_0 Sweat Duct Occlusion Mechanism Aluminum Polycations Aluminum Polycations Aggregation Aggregation Aluminum Polycations->Aggregation Sweat Proteins Sweat Proteins Sweat Proteins->Aggregation Nucleation on Duct Wall Nucleation on Duct Wall Aggregation->Nucleation on Duct Wall Plug Growth Plug Growth Nucleation on Duct Wall->Plug Growth Sweat Duct Occlusion Sweat Duct Occlusion Plug Growth->Sweat Duct Occlusion

Caption: Mechanism of sweat duct occlusion by aluminum salts.

G cluster_1 Microfluidic Model Workflow Fabricate T-junction Device Fabricate T-junction Device Pump Solutions into Device Pump Solutions into Device Fabricate T-junction Device->Pump Solutions into Device Prepare Artificial Sweat Prepare Artificial Sweat Prepare Artificial Sweat->Pump Solutions into Device Real-time Imaging Real-time Imaging Pump Solutions into Device->Real-time Imaging Data Analysis Data Analysis Real-time Imaging->Data Analysis

Caption: Experimental workflow for the microfluidic sweat duct model.

G cluster_2 3D Sweat Gland Model Workflow Isolate Primary Cells Isolate Primary Cells Hanging Drop Culture Hanging Drop Culture Isolate Primary Cells->Hanging Drop Culture Form 3D Spheroids Form 3D Spheroids Hanging Drop Culture->Form 3D Spheroids Characterize Model Characterize Model Form 3D Spheroids->Characterize Model Functional Assay Functional Assay Characterize Model->Functional Assay Test Aluminum Salts Test Aluminum Salts Functional Assay->Test Aluminum Salts

Caption: Workflow for the development and testing using the 3D sweat gland model.

Conclusion

The choice of an in vitro model for testing the sweat gland blocking effect of aluminum salts depends on the specific research question.

  • Microfluidic models are ideal for studying the fundamental physical chemistry of plug formation in real-time and for comparing the occlusive potential of different aluminum salt formulations.

  • Organotypic 3D sweat gland models offer a more biologically complex system to investigate the cellular responses to aluminum salts and to screen for novel antiperspirant actives that may have different mechanisms of action.

  • Franz diffusion cells are the standard for assessing the dermal penetration of aluminum, which is a critical component of the safety assessment for any topical product.

By understanding the principles, protocols, and outputs of each of these models, researchers can make informed decisions to advance the development of safe and effective antiperspirant technologies.

References

Navigating Antiperspirant Actives: A Comparative Guide to the Safety and Tolerability of Aluminum Sesquichlorohydrate on Sensitive Skin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective yet gentle antiperspirant actives is ongoing. This guide provides a comprehensive comparison of aluminum sesquichlorohydrate with other common alternatives, focusing on their safety and tolerability profiles, particularly for individuals with sensitive skin. The information is supported by experimental data and detailed methodologies to aid in formulation and development decisions.

This compound has emerged as a popular choice in "clinical strength" and sensitive skin antiperspirant formulations due to its purported balance of high efficacy and improved skin tolerability compared to traditional aluminum salts.[1] This guide delves into the scientific evidence to validate these claims, offering a clear comparison with other widely used aluminum salts and aluminum-free alternatives.

Comparative Analysis of Antiperspirant Actives

The following tables summarize quantitative data from clinical and in vitro studies, providing a comparative overview of the irritation potential of various antiperspirant ingredients.

Table 1: Clinical Tolerability of this compound vs. Aluminum Chloride

Parameter20% this compound20% Aluminum ChlorideStudy PopulationStudy Duration
Itching 0/20 subjects reported itching[2]1/20 subjects reported mild, transient itching[3]20 subjects with primary axillary hyperhidrosis8 weeks
Burning Sensation Not reported[2]Not explicitly reported, but a known side effect[1]N/AN/A
Skin Irritation (Physician Assessed) No skin irritation observed[2]Known to cause irritation due to the formation of hydrochloric acid[4]N/AN/A

Table 2: Comparative Irritation Potential of Aluminum Salts

Active IngredientIrritation PotentialKey Findings
This compound LowGenerally well-tolerated, even at higher concentrations.[2] Considered gentler than aluminum chloride.[1]
Aluminum Zirconium Tetrachlorohydrex Gly Low to ModerateAnhydrous "soft solid" formulations showed significantly less irritation than prescription aluminum chloride.[5]
Aluminum Chlorohydrate ModerateMore likely to cause irritation than this compound, especially with frequent use or on sensitive skin.[1]
Aluminum Chloride HighMost potent but also the most likely to cause skin irritation, including stinging, burning, and erythema.[4]

Experimental Protocols

Understanding the methodologies behind the data is crucial for accurate interpretation. The following are detailed protocols for key experiments used to assess the safety and tolerability of topical products.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard clinical method to evaluate the potential of a substance to cause skin irritation and sensitization.

Objective: To determine the irritation and sensitization potential of a test material after repeated application to the skin of human subjects.

Methodology:

  • Induction Phase:

    • A small amount of the test material is applied to a designated skin site (typically the back) under an occlusive or semi-occlusive patch.

    • The patch remains in place for 24-48 hours.

    • This process is repeated nine times over a three-week period at the same application site.

    • Skin reactions (erythema, edema) are scored by a trained evaluator before each new patch application.

  • Rest Phase:

    • A two-week period with no patch application follows the induction phase.

  • Challenge Phase:

    • A single patch with the test material is applied to a naive skin site (a site not previously exposed).

    • The site is evaluated for any skin reaction at 24, 48, and 72 hours after patch removal.

    • A reaction at the challenge site that is more severe than any reaction during the induction phase suggests sensitization.

HRIPT_Workflow cluster_Induction Induction Phase (3 Weeks) cluster_Rest Rest Phase (2 Weeks) cluster_Challenge Challenge Phase Apply Patch 1 Apply Patch 1 Evaluate Site 1 Evaluate Site 1 Apply Patch 1->Evaluate Site 1 24-48h Apply Patch 2 Apply Patch 2 Evaluate Site 1->Apply Patch 2 ... ... Apply Patch 2->... Apply Patch 9 Apply Patch 9 ...->Apply Patch 9 No Application No Application Apply Patch 9->No Application Apply Challenge Patch Apply Challenge Patch No Application->Apply Challenge Patch Evaluate Naive Site Evaluate Naive Site Apply Challenge Patch->Evaluate Naive Site 24, 48, 72h

Figure 1. Workflow of the Human Repeat Insult Patch Test (HRIPT).
In Vitro Reconstructed Human Epidermis (RhE) Test

This in vitro method provides an alternative to animal testing for assessing skin irritation potential.

Objective: To determine the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

  • Tissue Preparation: Commercially available RhE models (e.g., EpiDerm™, SkinEthic™) are cultured to form a multilayered, differentiated model of the human epidermis.

  • Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.

  • Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).

  • Viability Assessment (MTT Assay):

    • After incubation, the test substance is removed, and the tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan (B1609692) salt.

    • The formazan is extracted, and the color intensity is measured spectrophotometrically.

  • Data Analysis: The cell viability of the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

RhE_Test_Workflow RhE Tissue Culture RhE Tissue Culture Topical Application of Test Substance Topical Application of Test Substance RhE Tissue Culture->Topical Application of Test Substance Incubation Incubation Topical Application of Test Substance->Incubation MTT Assay MTT Assay Incubation->MTT Assay Spectrophotometric Measurement Spectrophotometric Measurement MTT Assay->Spectrophotometric Measurement Calculate Cell Viability Calculate Cell Viability Spectrophotometric Measurement->Calculate Cell Viability Assess Irritation Potential Assess Irritation Potential Calculate Cell Viability->Assess Irritation Potential

Figure 2. Experimental workflow for the in vitro RhE skin irritation test.

Signaling Pathways in Aluminum Salt-Induced Skin Irritation

While generally well-tolerated in many individuals, aluminum salts can induce skin irritation in those with sensitive skin. The underlying mechanism is believed to involve the activation of the innate immune system.

Upon topical application, aluminum salts can penetrate the stratum corneum and interact with keratinocytes, the primary cells of the epidermis. This interaction can trigger a cascade of events leading to inflammation. A key pathway implicated in this process is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome within keratinocytes.

The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms (IL-1β and IL-18). These cytokines act as potent mediators of inflammation, recruiting immune cells to the site of application and contributing to the clinical signs of irritation, such as redness (erythema) and swelling (edema).

Skin_Irritation_Pathway cluster_Keratinocyte Keratinocyte Aluminum Salts Aluminum Salts NLRP3 Inflammasome NLRP3 Inflammasome Aluminum Salts->NLRP3 Inflammasome Activation Pro-Caspase-1 Pro-Caspase-1 NLRP3 Inflammasome->Pro-Caspase-1 Cleavage Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Caspase-1->Pro-IL-1β / Pro-IL-18 Cleavage IL-1β / IL-18 IL-1β / IL-18 Pro-IL-1β / Pro-IL-18->IL-1β / IL-18 Inflammatory Response Inflammatory Response IL-1β / IL-18->Inflammatory Response Secretion Erythema / Edema Erythema / Edema Inflammatory Response->Erythema / Edema

Figure 3. Signaling pathway of aluminum salt-induced skin irritation.

Conclusion

The available evidence suggests that this compound offers a favorable safety and tolerability profile, particularly for individuals with sensitive skin, when compared to more traditional aluminum salts like aluminum chloride. Clinical studies indicate a lower incidence of irritation, such as itching. For formulators developing antiperspirants for sensitive skin, this compound presents a promising active ingredient that balances efficacy with gentleness. Further research with direct, quantitative comparisons of erythema, edema, and transepidermal water loss against a broader range of antiperspirant actives would provide an even more comprehensive understanding and guide future product development.

References

A Head-to-Head Comparison: Aluminum Sesquichlorohydrate vs. Aluminum Chlorohydrate in Antiperspirant Efficacy and Skin Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of two key aluminum salts used in antiperspirants, supported by experimental data and detailed protocols.

In the realm of personal care and dermatological treatments, aluminum salts remain the cornerstone of effective antiperspirants. Among the various available compounds, aluminum sesquichlorohydrate (AS) and aluminum chlorohydrate (ACH) are two of the most frequently utilized active ingredients. While both function by forming a temporary plug in the eccrine sweat duct, their distinct chemical properties can influence their performance in terms of sweat reduction and skin compatibility. This guide provides an in-depth, objective comparison of these two compounds, presenting available quantitative data, detailed experimental methodologies, and visual representations of their mechanism of action and testing workflows.

Chemical and Physical Properties at a Glance

PropertyThis compound (AS)Aluminum Chlorohydrate (ACH)
General Formula Al₂(OH)₄.₅Cl₁.₅Al₂(OH)₅Cl
Aluminum-to-Chloride Ratio HigherLower
Molecular Complexity Generally considered a more complex, polymeric structureA more basic aluminum salt
Acidity Less acidic, generally considered milderMore acidic than AS, but less so than aluminum chloride
Primary Function Antiperspirant, deodorant agent, cosmetic astringentAntiperspirant, deodorant agent, cosmetic astringent

Comparative Efficacy in Sweat Reduction

Direct comparative clinical trials between this compound and aluminum chlorohydrate are limited in publicly available literature. However, studies evaluating each compound against other aluminum salts, particularly aluminum chloride (AC), provide valuable insights into their relative efficacy.

A randomized, controlled, split-side study comparing a 20% this compound (AS) lotion to a 20% aluminum chloride (AC) lotion for the treatment of primary axillary hyperhidrosis found no significant difference in efficacy between the two. Both treatments showed a significant reduction in sweating intensity from baseline as assessed by the Sweating Intensity Visual Scale (SIVS) and the Hyperhidrosis Disease Severity Score (HDSS).[1] The mean time to a noticeable response was 1.14 weeks for both treatments.[1] While this study does not directly compare AS to ACH, it positions AS as a potent antiperspirant with efficacy comparable to the more potent AC.

Aluminum chlorohydrate is widely recognized as an effective over-the-counter antiperspirant. Clinical studies have demonstrated that formulations containing ACH can achieve significant sweat reduction. For instance, studies have shown that antiperspirants with aluminum chlorohydrate can reduce sweat by 68-84% in clinical trials.

Table 1: Summary of Efficacy Data from Clinical Trials

Active IngredientConcentrationVehicleEfficacy AssessmentResultsReference
This compound20%LotionSIVS, HDSSSimilar efficacy to 20% Aluminum Chloride[1]
Aluminum ChlorohydrateNot SpecifiedNot SpecifiedGravimetric Analysis68-84% sweat reduction
Aluminum Chloride12%Not SpecifiedGravimetric Analysis50% sweat reduction within 72 hours in 83% of participants[2]

Note: The data for Aluminum Chlorohydrate and Aluminum Chloride are from different studies and are not a direct head-to-head comparison with this compound.

Skin Tolerability and Irritation Potential

A key differentiator between aluminum salts is their potential to cause skin irritation. This is largely attributed to the formation of hydrochloric acid upon contact with sweat.

This compound is generally considered to be a gentler alternative to other aluminum salts like aluminum chloride.[3] In the aforementioned comparative study, only one subject (5%) reported itching on the axilla treated with 20% aluminum chloride, while no adverse effects were reported for the this compound-treated axilla.[1] This suggests a favorable skin tolerability profile for this compound.

Aluminum chlorohydrate is also considered to have a good safety profile with a low incidence of skin irritation in the general population.[4][5] While less irritating than aluminum chloride, the potential for mild irritation still exists, particularly with higher concentrations or on sensitive skin.

Table 2: Comparative Skin Irritation Data

Active IngredientConcentrationAdverse Effects Reported in Clinical TrialsReference
This compound20%No adverse effects reported.[1]
Aluminum ChlorohydrateVariousRare instances of irritation.[4][5]
Aluminum Chloride20%Itching reported in 5% of subjects.[1]

Mechanism of Action: The Formation of a Sweat Duct Plug

The primary mechanism of action for both this compound and aluminum chlorohydrate is the physical obstruction of the eccrine sweat gland duct. This process can be broken down into the following key steps:

  • Application and Dissolution: The aluminum salt is applied to the skin and dissolves in the sweat present in the sweat duct.

  • Reaction with Sweat Components: The dissolved aluminum ions react with proteins and other components within the sweat.

  • Gel Plug Formation: This reaction leads to the formation of a gelatinous, insoluble aluminum-protein complex.

  • Duct Obstruction: The gel plug physically blocks the sweat duct, preventing sweat from reaching the skin's surface.

  • Desquamation and Plug Removal: The plug is eventually shed along with the natural exfoliation of the skin, requiring reapplication of the antiperspirant.

Mechanism_of_Action cluster_skin Skin Surface & Sweat Duct Application Antiperspirant Application (AS or ACH) Dissolution Aluminum Salt Dissolves in Sweat Application->Dissolution Enters Sweat Duct Reaction Reaction with Sweat Proteins Dissolution->Reaction Plug_Formation Formation of Gelatinous Aluminum-Protein Plug Reaction->Plug_Formation Obstruction Sweat Duct Obstructed Plug_Formation->Obstruction Sweat_Blocked Sweat Flow to Skin Surface Blocked Obstruction->Sweat_Blocked

Mechanism of sweat reduction by aluminum salts.

Experimental Protocols

To ensure the robust evaluation of antiperspirant efficacy and safety, standardized experimental protocols are employed. The following are detailed methodologies for key experiments.

Gravimetric Method for Efficacy Assessment

The gravimetric method is the FDA-recognized standard for quantifying sweat reduction.[6][7][8]

Gravimetric_Workflow Subject_Selection Subject Selection (Inclusion/Exclusion Criteria) Washout Washout Period (No antiperspirant use) Subject_Selection->Washout Baseline Baseline Sweat Collection (Pre-weighed pads) Washout->Baseline Application Randomized Product Application (e.g., Split-axilla design) Baseline->Application Treatment_Period Daily Application (Specified duration) Application->Treatment_Period Hot_Room Controlled Environment (e.g., 100°F, 35% RH) Treatment_Period->Hot_Room Sweat_Collection Post-Treatment Sweat Collection (Pre-weighed pads) Hot_Room->Sweat_Collection Weighing Pad Weighing (Determine sweat output) Sweat_Collection->Weighing Analysis Data Analysis (% Sweat Reduction) Weighing->Analysis

Workflow for gravimetric assessment of antiperspirant efficacy.

Detailed Protocol:

  • Subject Recruitment: A panel of subjects meeting specific inclusion criteria (e.g., age, health status, baseline sweat rate) is recruited.

  • Washout Period: Subjects undergo a washout period (typically 17 days) where they refrain from using any antiperspirant or deodorant products.[7]

  • Baseline Sweat Collection: A baseline sweat collection is performed. Pre-weighed absorbent pads are placed in the axillae for a defined period (e.g., 20 minutes) in a controlled "hot room" with standardized temperature and humidity (e.g., 100°F and 35% RH).[9] The pads are then re-weighed to determine the baseline sweat rate.

  • Product Application: The test products (e.g., this compound and aluminum chlorohydrate formulations) are applied to the axillae in a randomized, controlled manner (e.g., split-axilla design where each subject receives one product on each axilla).

  • Treatment Period: Subjects apply the products daily for a specified duration (e.g., one to four days).[7]

  • Post-Treatment Sweat Collection: Following the treatment period, subjects return to the hot room, and sweat is collected using pre-weighed pads as in the baseline measurement.

  • Data Analysis: The amount of sweat collected post-treatment is compared to the baseline to calculate the percentage of sweat reduction for each product. Statistical analysis is performed to determine the significance of the results.

Human Repeat Insult Patch Test (HRIPT) for Skin Irritation

The HRIPT is a standard method to assess the potential of a cosmetic ingredient to cause skin irritation and sensitization.[10][11][12]

HRIPT_Workflow cluster_induction Induction Panel_Selection Panel Selection (50-200 volunteers) Induction_Phase Induction Phase (9 applications over 3 weeks) Panel_Selection->Induction_Phase Patch_Application_I Patch Application (24-48 hours) Induction_Phase->Patch_Application_I Rest_Phase Rest Phase (2 weeks, no patches) Scoring_I Skin Scoring (Draize Scale) Patch_Application_I->Scoring_I Repeated 9x Scoring_I->Patch_Application_I Challenge_Phase Challenge Phase (Single application to naive site) Rest_Phase->Challenge_Phase Patch_Application_C Patch Application (24-48 hours) Challenge_Phase->Patch_Application_C Scoring_C Final Skin Scoring (Assess sensitization) Patch_Application_C->Scoring_C Analysis_C Data Analysis (Irritation & Sensitization Potential) Scoring_C->Analysis_C

Workflow for the Human Repeat Insult Patch Test (HRIPT).

Detailed Protocol:

  • Panel Selection: A panel of 50 to 200 healthy volunteers is recruited.

  • Induction Phase: The test material is applied under an occlusive or semi-occlusive patch to the same site on the skin (typically the back) three times a week for three consecutive weeks (a total of nine applications).[10]

  • Skin Evaluation (Induction): After each 24 or 48-hour application, the patch is removed, and the skin is evaluated for signs of irritation (erythema, edema) using a standardized scoring system (e.g., the Draize scale).

  • Rest Phase: Following the induction phase, there is a two-week rest period with no product application to allow for the development of any potential sensitization.[10]

  • Challenge Phase: A single patch with the test material is applied to a naive skin site (a site not previously exposed to the product).

  • Final Skin Evaluation (Challenge): The challenge patch is removed after 24 or 48 hours, and the skin is evaluated for any reaction at specified time points (e.g., 24, 48, and 72 hours). A reaction at the challenge site that is more severe than any irritation seen during the induction phase may indicate sensitization.

  • Data Interpretation: The results are analyzed to determine the irritation and sensitization potential of the test material.

Conclusion

Both this compound and aluminum chlorohydrate are effective antiperspirant agents. The available data suggests that this compound offers comparable efficacy to more potent aluminum salts like aluminum chloride, but with a potentially superior skin tolerability profile, making it a favorable option for formulations aimed at sensitive skin. Aluminum chlorohydrate remains a widely used and effective ingredient with a generally low risk of irritation.

The choice between these two compounds will ultimately depend on the specific formulation goals, target audience, and desired balance between efficacy and skin mildness. For drug development professionals, further head-to-head clinical trials employing standardized methodologies would be invaluable for a more definitive comparison of their performance characteristics.

References

A Comparative Guide to the Statistical Analysis of Efficacy Data from Hyperhidrosis Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various treatments for hyperhidrosis, supported by experimental data from clinical studies. It is designed to assist researchers, scientists, and drug development professionals in understanding the statistical analysis of efficacy data in this therapeutic area.

Data Presentation: Comparative Efficacy of Hyperhidrosis Treatments

The following tables summarize the quantitative efficacy data from several key clinical studies on hyperhidrosis. The primary efficacy endpoints commonly used in these trials are the Hyperhidrosis Disease Severity Scale (HDSS) and gravimetric measurement of sweat production.

Table 1: Efficacy of Botulinum Toxin A in Axillary Hyperhidrosis
TreatmentStudyEfficacy EndpointBaseline Value (Mean ± SD)Post-Treatment Value (Mean ± SD)Change from BaselineStatistical Significance (p-value)
Botulinum Toxin A (200 U) Heckmann et al.Gravimetric Sweat Production (mg/min)192 ± 13624 ± 27 (at 2 weeks)-168 mg/min< 0.001[1]
Placebo Heckmann et al.Gravimetric Sweat Production (mg/min)192 ± 136144 ± 113 (at 2 weeks)-48 mg/minNot significant vs. baseline[1]
OnabotulinumtoxinA (50 U) Naumann et al.HDSS Responder Rate (≥2-point improvement)N/A94% (at 4 weeks)N/A< 0.001 vs. Placebo
Placebo Naumann et al.HDSS Responder Rate (≥2-point improvement)N/A36% (at 4 weeks)N/AN/A
Table 2: Efficacy of Topical Glycopyrronium Tosylate (GT) 2.4% Cloth in Primary Axillary Hyperhidrosis
TreatmentStudyEfficacy EndpointBaseline Value (Mean)Change from Baseline (at Week 4)Statistical Significance (p-value)
Glycopyrronium Tosylate 2.4% Pariser et al. (ATMOS-1 & ATMOS-2 Pooled)HDSS Responder Rate (≥2-point improvement)N/A59.1%< 0.001 vs. Vehicle[2]
Vehicle Pariser et al. (ATMOS-1 & ATMOS-2 Pooled)HDSS Responder Rate (≥2-point improvement)N/A37.9%N/A[2]
Glycopyrronium Tosylate 2.4% Open-Label Extension StudyGravimetric Sweat Production (% change)N/A-71.3% (at week 44)N/A (descriptive)[3]
Table 3: Efficacy of Other Topical and Oral Treatments for Hyperhidrosis
TreatmentStudyHyperhidrosis LocationEfficacy EndpointResult
Over-the-Counter Soft-Solid Antiperspirant Clinical StudyAxillaryGravimetric Sweat Reduction vs. Placebo85% of panelists had >50% reduction[4]
Sofpironium Bromide Gel, 15% Clinical Trial (NCT04227691)AxillaryHDSM-Ax-7 Responder Rate (≥2-point improvement)Co-primary endpoint[5]
Sofpironium Bromide Gel, 15% Clinical Trial (NCT04227691)AxillaryGravimetric Sweat Production (change from baseline)Co-primary endpoint[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below.

Hyperhidrosis Disease Severity Scale (HDSS)

The HDSS is a self-administered, single-question tool that assesses the impact of hyperhidrosis on a patient's daily life.[6][7][8][9][10]

  • Questionnaire: "How would you rate the severity of your hyperhidrosis?"

    • My sweating is never noticeable and never interferes with my daily activities.

    • My sweating is tolerable but sometimes interferes with my daily activities.

    • My sweating is barely tolerable and frequently interferes with my daily activities.

    • My sweating is intolerable and always interferes with my daily activities.[6][8][9][10]

  • Scoring:

    • Scores of 1 or 2 are considered mild to moderate hyperhidrosis.

    • Scores of 3 or 4 indicate severe hyperhidrosis.[6][7][8]

    • A treatment is typically considered effective if there is at least a 1 or 2-point improvement in the HDSS score.[7] A 1-point improvement is associated with a 50% reduction in sweat production, while a 2-point improvement correlates with an 80% reduction.[8]

Gravimetric Measurement of Sweat Production

This quantitative method measures the amount of sweat produced over a specific period.[11][12][13][14]

  • Procedure:

    • The patient rests in a sitting position for approximately 15 minutes in a room with a standardized temperature (e.g., 24-25°C) and humidity.[12][15]

    • The target area (e.g., axilla, palm) is thoroughly dried.

    • A pre-weighed filter paper or cotton gauze pad is placed on the area for a defined period (e.g., 1, 5, or 15 minutes), measured with a stopwatch.[11][13]

    • The filter paper is then re-weighed using a precise scale.

    • The rate of sweat production is calculated in milligrams per minute (mg/min).[11]

  • Diagnostic Thresholds for Hyperhidrosis (in clinical trials):

    • Axillary: > 50 mg/min in men and > 20 mg/min in women.[11] Another source suggests >100 mg/5 minutes for men and >50 mg/5 minutes for women.[14]

    • Palmar: > 30-40 mg/min.[11][14]

Mandatory Visualization

Signaling Pathway of Botulinum Toxin A in Hyperhidrosis

G cluster_0 Cholinergic Nerve Terminal cluster_1 Sweat Gland Botulinum Toxin A Botulinum Toxin A SNAP-25 SNAP-25 Botulinum Toxin A->SNAP-25 Cleaves Acetylcholine Vesicle Acetylcholine Vesicle SNAP-25->Acetylcholine Vesicle Required for Fusion Acetylcholine Release Acetylcholine Release Acetylcholine Vesicle->Acetylcholine Release Leads to Cholinergic Receptor Cholinergic Receptor Acetylcholine Release->Cholinergic Receptor Binds to Sweat Production Sweat Production Cholinergic Receptor->Sweat Production Stimulates

Caption: Mechanism of action of Botulinum Toxin A in reducing sweat production.

Experimental Workflow for a Typical Hyperhidrosis Clinical Trial

G Patient Screening Patient Screening Baseline Assessment Baseline Assessment Patient Screening->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group Treatment Group Randomization->Treatment Group Placebo/Vehicle Group Placebo/Vehicle Group Randomization->Placebo/Vehicle Group Treatment Period Treatment Period Treatment Group->Treatment Period Placebo/Vehicle Group->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results Results Data Analysis->Results

Caption: Standard workflow of a randomized controlled trial for hyperhidrosis.

Logical Relationship of Efficacy Endpoints and Statistical Analysis

G cluster_0 Efficacy Endpoints cluster_1 Statistical Analysis HDSS HDSS Responder Rate Responder Rate HDSS->Responder Rate Mixed Models Mixed Models HDSS->Mixed Models Gravimetric Measurement Gravimetric Measurement Mean Change from Baseline Mean Change from Baseline Gravimetric Measurement->Mean Change from Baseline Gravimetric Measurement->Mixed Models

Caption: Relationship between efficacy endpoints and common statistical methods.

References

A Comparative Guide to the Long-Term Efficacy and Safety of Aluminum Sesquichlorohydrate and its Alternatives in Antiperspirants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy and safety of aluminum sesquichlorohydrate (ASCH) and other leading antiperspirant active ingredients. The information presented is intended to support research and development in the field of sweat management by offering a detailed overview of available clinical data and experimental methodologies.

Mechanism of Action: A Common Pathway

The primary mechanism of action for aluminum-based antiperspirants, including this compound, aluminum chloride (AC), and aluminum-zirconium tetrachlorohydrex gly (AZG), involves the formation of a temporary, superficial plug within the eccrine sweat gland duct.[1][2][3] Upon contact with sweat, these aluminum salts dissociate, and the metal ions precipitate with proteins and mucopolysaccharides in the sweat, creating a gelatinous obstruction that physically blocks the flow of sweat to the skin's surface.[1][4] Long-term use of aluminum salts may also lead to a reduction in the size and activity of secretory cells within the eccrine glands.[4]

In contrast, topical anticholinergics like glycopyrrolate (B1671915) work by blocking the action of acetylcholine, a neurotransmitter that stimulates sweat glands, thereby reducing sweat production without physically obstructing the duct.

Botanical extracts are believed to reduce sweating through various mechanisms, including astringent properties that can constrict skin pores and the aggregation of proteins to form a plug.[5]

Comparative Efficacy of Antiperspirant Actives

The following table summarizes the long-term efficacy of this compound and its alternatives based on available clinical trial data. Efficacy is primarily measured by the percentage of sweat reduction, typically assessed using the gravimetric method.

Active IngredientConcentration & VehicleStudy DurationEfficacy (Sweat Reduction %)Key Findings & Citations
This compound (ASCH) 20% Foam4 weeks61%A study on patients with axillary and palmar hyperhidrosis showed a significant reduction in sweating.[6][7]
20% Lotion8 weeksSimilar to 20% Aluminum ChlorideNo statistically significant difference in efficacy was observed when compared directly to aluminum chloride.[8][9]
Aluminum Chloride (AC) 15% - 20% SolutionNot Specified82% of patients reported dryness or tolerable sweatingConsidered a highly effective first-line treatment for hyperhidrosis.[4]
20% Solution4 weeks30% (Palmar Hyperhidrosis)Demonstrated efficacy in reducing sweating on the palms.[4]
20% Gel42 daysSignificant qualitative and quantitative sweat reductionThe gel formulation was found to be effective and well-tolerated.[10]
Aluminum Zirconium Tetrachlorohydrex Gly (AZG) Not SpecifiedNot SpecifiedUp to 90%Often cited as a highly effective antiperspirant, though specific long-term clinical trial data with this exact percentage is limited in the reviewed literature.
Topical Glycopyrrolate 1% Cream72 weeks65.6% (at 12 weeks)A long-term study demonstrated sustained and significant sweat reduction in patients with severe primary axillary hyperhidrosis.[11][12]
2.4% Cloth44 weeks71.3%Maintained efficacy in reducing sweat production over a long-term open-label study.[[“]][14]
Botanical Extracts Combination of two extractsNot Specified24%Efficacy was demonstrated in a clinical trial, with a slight increase at double the concentration.[5]
Mulberry leaf and Ash tree bark15-minute foot soak15% (average)A pilot study showed a trend of sweat reduction in the feet.[5]

Comparative Long-Term Safety and Tolerability

The safety profile of an antiperspirant is a critical factor for long-term use. This table outlines the reported adverse events from long-term studies.

Active IngredientCommon Adverse EventsIncidence of Adverse EventsKey Findings & Citations
This compound (ASCH) Mild and transient itchingOne subject (out of 20) experienced mild, transient itching in a 4-week study. No other skin irritation was observed.[6] In an 8-week comparative study, no significant side effects were reported for ASCH.[8][9]Generally considered to have a high safety profile and be well-tolerated.[8][9][15]
Aluminum Chloride (AC) Itching, stinging, skin irritation, burning sensation, contact dermatitisIn one study, pruritus was reported as slight in 70%, moderate in 21%, and severe in 9% of patients. Moderate skin irritation was seen in 36% and severe in 14%.[4] In a comparative study, itching was observed in one subject (5%) on the AC-treated side.[8][9] Up to 26% of patients in one study found the associated pain and pruritus unacceptable.[16] Slight skin irritation was reported in 6 out of 20 patients in another study.[10]The most common side effects are local skin reactions. The risk of irritation increases with higher concentrations.[17][18] Formulations with salicylic (B10762653) acid may decrease irritation.[16]
Aluminum Zirconium Tetrachlorohydrex Gly (AZG) Skin irritation, allergic reactionsGenerally considered safe for long-term use, but can cause skin irritation, especially in individuals with sensitive skin.[19]The FDA has approved its use in over-the-counter antiperspirants.[19]
Topical Glycopyrrolate Dry mouth, blurred vision, application-site pain, nasopharyngitis, mydriasis, local skin reactionsIn a 44-week study, the most common TEAEs were dry mouth (16.9%), blurred vision (6.7%), and application-site pain (6.4%). Most were mild to moderate.[14] In a pediatric subgroup, 34.2% experienced local skin reactions, mostly mild to moderate.[20] In a 72-week study, the most common adverse drug reactions were dry mouth and application site erythema.[11][12]Long-term use is generally well-tolerated with a low discontinuation rate due to adverse events (8% over 44 weeks).[14][[“]]
Botanical Extracts Not specified in long-term studiesData on long-term safety and specific adverse event rates from rigorous clinical trials are limited.Traditional use suggests a good safety profile, but more research is needed to validate this in standardized formulations.[5][22]

Experimental Protocols

A standardized approach is crucial for the reliable assessment of antiperspirant efficacy and safety. The following are detailed methodologies for key experiments cited in this guide.

Gravimetric Method for Efficacy Testing

This is the gold-standard method for quantifying sweat production and assessing antiperspirant efficacy.

Objective: To measure the amount of sweat produced in the axillae under controlled conditions before and after product application.

Procedure:

  • Subject Selection: Healthy volunteers with a history of significant axillary sweating are recruited. A baseline sweat collection is performed to ensure subjects meet a minimum sweat production rate (e.g., 100 mg per axilla in 20 minutes).

  • Washout Period: Subjects undergo a washout period of at least 17 days where they abstain from using any antiperspirant or deodorant products.

  • Baseline Sweat Collection:

    • Subjects are placed in a controlled environment, typically a "hot room," with a constant temperature (e.g., 100°F ± 2°F) and relative humidity (e.g., 30-40%).

    • After an acclimation period (e.g., 40 minutes), pre-weighed absorbent pads are placed in each axilla for a specified duration (e.g., 20 minutes).

    • The pads are then removed and weighed to determine the amount of sweat collected.

  • Product Application: A standardized amount of the test antiperspirant is applied to one axilla, while the other axilla may serve as an untreated control or be treated with a placebo or a comparator product. The application is typically performed daily for a set number of days.

  • Post-Treatment Sweat Collection: At specified time points after the final product application (e.g., 24, 48, or 72 hours), sweat collection is repeated under the same controlled hot room conditions as the baseline measurement.

  • Data Analysis: The percentage of sweat reduction is calculated for each subject by comparing the post-treatment sweat collection to the baseline measurement. Statistical analysis is then performed to determine the significance of the results.

Safety and Tolerability Assessment

Objective: To evaluate the potential for skin irritation and other adverse events following repeated application of the antiperspirant.

Procedure:

  • Patch Testing:

    • A small amount of the test product is applied to a small area of skin, typically on the back or forearm, under an occlusive or semi-occlusive patch.

    • The patch remains in place for a specified period (e.g., 24 or 48 hours).

    • After patch removal, the skin is evaluated for signs of irritation, such as erythema (redness), edema (swelling), and papules, at various time points (e.g., 30 minutes, 24 hours, and 48 hours after removal).

    • A scoring system is used to grade the severity of any reactions.

  • In-Use Testing:

    • During long-term efficacy studies, subjects are monitored for any adverse events.

    • Dermatological assessments are conducted at regular intervals by trained professionals to evaluate for signs of skin irritation at the application site.

    • Subjects are also asked to report any sensations such as itching, burning, or stinging through standardized questionnaires.

    • All reported adverse events are recorded, and their severity and relationship to the study product are assessed.

Visualizations

Mechanism of Action of Aluminum-Based Antiperspirants

Mechanism_of_Action cluster_skin Skin Surface & Sweat Duct Antiperspirant Antiperspirant Aluminum_Salt Aluminum Salt (e.g., ASCH) Antiperspirant->Aluminum_Salt Contains Sweat Sweat Plug_Formation Formation of Gelatinous Plug Sweat->Plug_Formation Reacts with Aluminum_Salt->Plug_Formation Precipitates in Blocked_Duct Blocked Sweat Duct Plug_Formation->Blocked_Duct Results in Sweat_Gland Eccrine Sweat Gland Sweat_Gland->Sweat Produces

Caption: Mechanism of sweat reduction by aluminum salts.

Antiperspirant Clinical Trial Workflow

Clinical_Trial_Workflow Screening Screening Washout Washout Period (17+ days) Screening->Washout Baseline Baseline Sweat Collection (Gravimetric) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Treatment Group (Active Ingredient) Randomization->Treatment_Group Control_Group Control Group (Placebo/Comparator) Randomization->Control_Group Application Daily Product Application Treatment_Group->Application Control_Group->Application Post_Treatment Post-Treatment Sweat Collection (Gravimetric) Application->Post_Treatment Safety_Assessment Safety Assessment (Dermatological & Self-Reported) Application->Safety_Assessment Data_Analysis Data_Analysis Post_Treatment->Data_Analysis Safety_Assessment->Data_Analysis Results Results Data_Analysis->Results

Caption: A typical workflow for an antiperspirant clinical trial.

Logical Comparison of Antiperspirant Actives

Antiperspirant_Comparison cluster_aluminum Aluminum-Based cluster_non_aluminum Non-Aluminum Antiperspirant_Actives Antiperspirant Active Ingredients ASCH This compound Antiperspirant_Actives->ASCH AC Aluminum Chloride Antiperspirant_Actives->AC AZG Aluminum Zirconium Tetrachlorohydrex Gly Antiperspirant_Actives->AZG Glycopyrrolate Topical Glycopyrrolate Antiperspirant_Actives->Glycopyrrolate Botanicals Botanical Extracts Antiperspirant_Actives->Botanicals ASCH->AC Similar Efficacy ASCH better tolerability AC->AZG High Efficacy

Caption: A logical grouping of common antiperspirant active ingredients.

References

Assessing Skin Permeation of Aluminum from Sesquichlorohydrate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin permeation of aluminum from sesquichlorohydrate formulations against other alternatives, supported by experimental data. It details the methodologies for key experiments and presents quantitative data in structured tables for ease of comparison.

Introduction to Aluminum Sesquichlorohydrate in Antiperspirants

This compound is an aluminum salt commonly used as an active ingredient in antiperspirant products.[1][2] Its primary function is to reduce perspiration by forming temporary, gel-like plugs within the sweat ducts, thereby obstructing the flow of sweat to the skin's surface.[2] While effective, the potential for systemic absorption of aluminum through the skin has been a subject of scientific investigation. This guide assesses the available data on the skin permeation of aluminum from these formulations and compares it with other aluminum salts and aluminum-free alternatives.

Comparison of Aluminum-Based Antiperspirant Actives

While all aluminum salts work by obstructing sweat ducts, they differ in their molecular structure, efficacy, and potential for skin irritation.[1] this compound is often preferred in formulations for its balance of high efficacy and better skin tolerance compared to other aluminum salts.[1]

Active IngredientMolecular CharacteristicsEfficacySkin Irritation PotentialDermal Absorption Insights
This compound (ASCH) Larger, more complex molecular structure with a higher aluminum-to-chloride ratio compared to ACH.[1]Superior sweat suppression due to the formation of more robust gel plugs in sweat ducts.[1]Generally considered gentle and suitable for sensitive skin due to its less acidic nature.[1]Proven percutaneous penetration, though extremely low.[3]
Aluminum Chlorohydrate (ACH) A common and widely used aluminum salt.[4][5][6]Effective for average users but may be less effective for individuals with hyperhidrosis.[1]Generally well-tolerated.Studies show very low absorption, around 0.012% of the applied aluminum.[7]
Aluminum Chloride Typically used in higher concentrations in prescription treatments for hyperhidrosis.[1][8][9]Very effective, often considered a more potent option.[1][10]Higher potential for skin irritation and stinging due to its acidic nature.[1][10]Data on comparative permeation is limited, but its use is restricted by skin tolerability.[10]
Aluminum Zirconium Tetrachlorohydrex Gly A complex of aluminum and zirconium.Known for high efficacy.[11]Generally well-tolerated.[8]Forms gel-like plugs in eccrine gland ducts.[11]
Aluminum Lactate (B86563) A novel alternative.Tended to show slightly lower efficacy than aluminum chloride in one study.[10]Significantly greater tolerability than aluminum chloride.[10]Specific permeation data is not extensively available in the provided results.

Comparison with Aluminum-Free Antiperspirant Alternatives

For consumers concerned about aluminum, a variety of aluminum-free alternatives are available.[12][13] These products work through different mechanisms, primarily focusing on odor reduction rather than sweat blockage.[13][14]

Alternative TypeMechanism of ActionEfficacy in Sweat Reduction
Topical Anticholinergics (e.g., Glycopyrrolate) Target cholinergic muscarinic receptors on sweat glands, reducing their activity and sweat production.[8]Can be effective in reducing sweat.[8]
Potassium Alum (Potassium Aluminum Sulfate) Often marketed as "natural" or "aluminum-free," though it is a type of aluminum salt. It is suggested to have lower aluminum absorption.[13]Primarily functions as a deodorant by inhibiting odor-causing bacteria.
Botanical Extracts and Essential Oils Provide fragrance and may have some antimicrobial properties to control odor.[13]Focus on odor control rather than sweat reduction.[13]
Absorbent Powders (e.g., Baking Soda, Arrowroot) Absorb moisture on the skin's surface.Help to keep the skin feeling dry but do not block sweat production.

Quantitative Data on Aluminum Skin Permeation

Numerous studies have consistently shown that the dermal absorption of aluminum from antiperspirants is extremely low.[3][9][15][16] The skin acts as an effective barrier to aluminum penetration.[4][5]

Formulation/ConditionAluminum CompoundPermeation/AbsorptionKey Findings
Antiperspirant Formulations (Aerosol, Roll-on, Stick) on Intact SkinAluminum Chlorohydrate (ACH)≤0.07% of the applied aluminum.[4][5]Insignificant transdermal absorption was observed over a 24-hour period.[4][5]
Antiperspirant Stick on Stripped SkinAluminum Chlorohydrate (ACH)Significantly higher uptake (11.50 μg/cm²) compared to intact skin (1.81 μg/cm²).[4][5]Damaged or stripped skin shows increased permeability to aluminum.[4][5][17]
Representative Antiperspirant Formulation (in vivo)[²⁶Al]-labeled Aluminum Chlorohydrate (ACH)Fraction absorbed estimated at 0.00052%.[18]A highly sensitive microtracer study confirmed very low systemic exposure.[18][19]
Antiperspirant Application (in vivo)[²⁶Al]-labeled Aluminum Chlorohydrate (ACH)0.012% of the applied aluminum was absorbed.[7]A single application does not significantly contribute to the body's aluminum burden.[7]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for assessing the dermal absorption of aluminum from topical formulations.[4][5][20][21]

1. Franz Diffusion Cell Setup:

  • The Franz diffusion cell consists of a donor chamber and a receptor chamber, between which a section of human or animal skin is mounted.[20][21]

  • The receptor chamber is filled with a receptor solution (e.g., phosphate-buffered saline) that is maintained at a physiological temperature (typically 32°C) to mimic in vivo conditions.[5][20]

  • The receptor solution is continuously stirred to ensure a uniform concentration of the permeate.[5]

2. Skin Membrane Preparation:

  • Full-thickness human skin, often obtained from cosmetic surgery, is cleared of subcutaneous fat.[5]

  • The integrity of the skin barrier can be assessed by measuring the transepidermal water loss (TEWL).[5]

  • For studies on damaged skin, the stratum corneum can be removed by tape stripping.[5]

3. Application of Formulation:

  • A precise amount of the antiperspirant formulation is applied evenly to the epidermal surface of the skin in the donor chamber.[5][20]

4. Sampling and Analysis:

  • At predetermined time intervals, aliquots of the receptor solution are collected for analysis.[20]

  • The volume of the collected sample is replaced with fresh receptor solution to maintain sink conditions.[20]

  • At the end of the experiment, the skin surface is washed, and the epidermis and dermis can be separated and analyzed to determine the amount of aluminum retained in the skin layers.[5]

5. Analytical Quantification of Aluminum:

  • Due to the low levels of permeation, highly sensitive analytical techniques are required.

  • Zeeman Electrothermal Atomic Absorption Spectrophotometry (ZEAAS): A common method for quantifying trace amounts of aluminum in biological samples.[4][5][22][23]

  • Accelerator Mass Spectrometry (AMS): Used with a stable isotope tracer like ²⁶Al to distinguish the applied aluminum from background levels, offering extremely high sensitivity.[6][18]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Another sensitive technique for elemental analysis.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cell Prepare Franz Cell & Receptor Fluid apply_formulation Apply Formulation to Skin prep_cell->apply_formulation prep_skin Prepare Skin Membrane prep_skin->apply_formulation run_exp Incubate at 32°C with Stirring apply_formulation->run_exp collect_samples Collect Samples at Time Intervals run_exp->collect_samples analyze_skin Analyze Skin Layers run_exp->analyze_skin analyze_receptor Analyze Receptor Fluid (ZEAAS/AMS/ICP-MS) collect_samples->analyze_receptor calc_permeation Calculate Permeation analyze_receptor->calc_permeation analyze_skin->calc_permeation

Caption: Experimental workflow for an in vitro skin permeation study.

Skin_Permeation_Pathways cluster_surface Skin Surface cluster_stratum_corneum Stratum Corneum cluster_pathways Potential Permeation Routes cluster_deeper Deeper Skin Layers & Systemic Circulation formulation Antiperspirant Formulation (this compound) sc_block Primary Barrier formulation->sc_block intercellular Intercellular (between cells) sc_block->intercellular Very Low Permeation transcellular Transcellular (through cells) sc_block->transcellular Very Low Permeation appendageal Appendageal (hair follicles, sweat ducts) sc_block->appendageal Very Low Permeation viable_epidermis Viable Epidermis & Dermis intercellular->viable_epidermis transcellular->viable_epidermis appendageal->viable_epidermis systemic Systemic Circulation viable_epidermis->systemic

Caption: Conceptual diagram of potential skin permeation pathways for aluminum.

Conclusion

The available scientific evidence from both in vitro and in vivo studies indicates that the skin is a robust barrier to the penetration of aluminum from antiperspirant formulations, including those containing this compound. Dermal absorption is consistently found to be exceptionally low, typically less than 0.1% of the applied dose on intact skin.[4][5][7][18] However, the integrity of the skin barrier is a critical factor, with studies showing significantly higher aluminum uptake through damaged or stripped skin.[4][5] For formulation scientists and researchers, this underscores the importance of considering skin condition in safety and efficacy assessments. While this compound offers a favorable balance of efficacy and skin compatibility, ongoing research into alternative antiperspirant technologies continues to be an area of interest.[13][14]

References

A Comparative Analysis of Novel Antiperspirant Actives Against the Benchmark: Aluminum Sesquichlorohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of emerging antiperspirant actives against the industry benchmark, aluminum sesquichlorohydrate. The following sections present quantitative efficacy data, detailed experimental protocols for performance evaluation, and visual representations of key biological and experimental pathways to support formulation and development decisions.

Quantitative Efficacy and Safety Comparison

The performance of new antiperspirant actives is primarily evaluated based on their sweat reduction capabilities and skin tolerability. Aluminum salts have long been the gold standard for sweat reduction.[1][2] However, newer topical anticholinergics are emerging as viable alternatives, operating through a distinct mechanism of action.

Sweat Reduction Efficacy

The following table summarizes the sweat reduction efficacy of various antiperspirant actives based on clinical trial data. The gravimetric method is the standard for quantifying sweat reduction.[3][4][5]

Active IngredientConcentrationFormulation TypeSweat Reduction (%)Comparison DetailsCitation(s)
This compound 20%LotionNot specified, but efficacy was not significantly different from 20% Aluminum Chloride.In a split-side study, 20% this compound demonstrated comparable efficacy to 20% Aluminum Chloride for treating primary axillary hyperhidrosis.[6]
Aluminum Chloride20%LotionNot specified, but efficacy was not significantly different from 20% this compound.Showed positive results in reducing sweating intensity from baseline. One subject (5%) reported itching with the Aluminum Chloride formulation.[6]
Aluminum Zirconium Trichlorohydrex Gly20%Soft-Solid34% greater reduction than 6.5% Aluminum Chloride.An over-the-counter "clinical strength" formulation was found to be significantly more effective and less irritating than a prescription aluminum chloride product.[3][4][5][7]
Aluminum Chlorohydrate25%Stick30%Demonstrated a 30% sweat reduction in a clinical study.[7]
Topical Oxybutynin (Anticholinergic)3%GelSignificantly better improvement than 15% Aluminum Chloride after 4 weeks.Yielded better improvement in Minor's iodine starch test, Hyperhidrosis Disease Severity Scale (HDSS), and patient quality of life with a lower recurrence rate compared to aluminum chloride.[8]
Topical Glycopyrrolate (Anticholinergic)2.4%ToweletteNot specified in direct percentage vs. This compound.Approved for primary axillary hyperhidrosis and has shown high efficacy in phase III trials (ATMOS-1 and ATMOS-2).[9]
Skin Irritation and Safety Profile

A critical aspect of antiperspirant development is ensuring a low potential for skin irritation. This compound is noted for its improved skin tolerance compared to more acidic aluminum salts like aluminum chloride.[10][11]

Active IngredientReported Side EffectsDetailsCitation(s)
This compound Low irritation potential.Considered gentler on the skin compared to aluminum chloride.[10][11]
Aluminum ChlorideItching, stinging, burning, erythema.The acidic nature can lead to the formation of hydrochloric acid in the presence of sweat, causing irritation.[1][3][12]
Topical OxybutyninMinimal adverse effects reported.Considered to have a good safety profile in topical formulations.[8]
Topical GlycopyrrolateDry mouth, application site pain, mydriasis.Systemic anticholinergic side effects are possible, though less likely than with oral administration.[9]

Experimental Protocols

Standardized methodologies are crucial for the objective evaluation of antiperspirant efficacy and safety.

Gravimetric Sweat Reduction Analysis

This is the gold-standard method for quantifying the efficacy of an antiperspirant in reducing sweat output.[3][4][5]

  • Subject Selection: A panel of volunteers with a history of significant axillary sweating is recruited. Subjects undergo a washout period (typically 17 days) where they refrain from using any antiperspirant or deodorant products.[13]

  • Product Application: The test product is applied to one axilla, and a control (placebo or benchmark active) is applied to the contralateral axilla in a randomized, double-blind manner. Application is typically done daily for a specified period (e.g., four consecutive days).[13]

  • Sweat Induction: After the treatment period, subjects are placed in a controlled environment, often a "hot room," with a set temperature and humidity (e.g., 100°F and 35% humidity) for a defined duration to induce sweating.[3][4][5]

  • Sweat Collection: Pre-weighed absorbent pads are placed in each axilla to collect sweat for a specified time.

  • Measurement and Analysis: The pads are re-weighed after the collection period. The difference in weight represents the amount of sweat produced. The percentage of sweat reduction is calculated by comparing the sweat collected from the treated axilla to the control axilla.

Sensory Perception of Malodor (Sniff Test)

This method evaluates a product's ability to control body odor.

  • Panelist Training: A panel of trained "sniffers" or odor evaluators is established. These individuals are trained to rate odor intensity on a standardized scale.

  • Subject Protocol: Test subjects follow a strict hygiene regimen and refrain from using scented products. The test and control antiperspirants are applied to randomized axillae.

  • Odor Evaluation: At specified time points after application (e.g., 12, 24, 48 hours), the trained panelists assess the intensity of axillary odor from a standardized distance.

  • Data Analysis: The odor intensity scores for the test product are compared to the control to determine the deodorant efficacy.

Skin Irritation Potential (Patch Testing)

This protocol assesses the potential for a product to cause skin irritation or sensitization.

  • Panelist Selection: A panel of volunteers, including individuals with self-assessed sensitive skin, is recruited.

  • Patch Application: A small amount of the test product is applied to a clear patch of skin (e.g., the inner forearm or back) under an occlusive or semi-occlusive patch.

  • Exposure and Observation: The patch is left in place for a specified period (typically 24 to 48 hours). After removal, the skin is visually assessed for signs of irritation, such as erythema (redness), edema (swelling), and papules, by a trained grader.

  • Scoring and Interpretation: The severity of any skin reaction is scored using a standardized scale. This helps to classify the irritation potential of the product.

Visualized Pathways and Workflows

Signaling Pathway of Sweat Secretion

The primary mechanism for stimulating sweat secretion in eccrine glands is through cholinergic signaling.[14][15][16] Anticholinergic antiperspirant actives target this pathway to reduce sweat production.

SweatSecretionPathway cluster_neuron Sympathetic Neuron cluster_gland Eccrine Sweat Gland Cell NerveImpulse Nerve Impulse Acetylcholine Acetylcholine (ACh) NerveImpulse->Acetylcholine MuscarinicReceptor Muscarinic Receptor (M3) Acetylcholine->MuscarinicReceptor binds to GqProtein Gq Protein Activation MuscarinicReceptor->GqProtein PLC Phospholipase C (PLC) GqProtein->PLC IP3 IP3 Production PLC->IP3 CaRelease Ca²⁺ Release from ER IP3->CaRelease IonChannels Ion Channel Activation (Cl⁻, K⁺) CaRelease->IonChannels Sweat Sweat Secretion IonChannels->Sweat

Caption: Cholinergic signaling pathway in eccrine sweat gland secretion.

Experimental Workflow for Antiperspirant Clinical Trials

The following diagram outlines the typical workflow for a clinical trial designed to benchmark a new antiperspirant active.

ClinicalTrialWorkflow cluster_pre Pre-Trial Phase cluster_trial Trial Phase cluster_post Post-Trial Phase A Protocol Design & IRB Approval B Subject Recruitment & Screening A->B C Washout Period (e.g., 17 days) B->C D Baseline Sweat Measurement C->D E Randomized Product Application (Test vs. Benchmark) D->E F Controlled Sweat Induction (Hot Room) E->F Daily Application G Gravimetric & Sensory Data Collection F->G H Data Analysis (% Sweat Reduction, Odor Scores) G->H I Skin Irritation Assessment G->I J Final Report & Efficacy Substantiation H->J I->J

Caption: Standard experimental workflow for antiperspirant clinical efficacy testing.

References

The Crucial Link: How Polymeric Species in Aluminum Sesquichlorohydrate Dictate Antiperspirant Performance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the correlation between the molecular characteristics of aluminum sesquichlorohydrate and its sweat-reducing efficacy, offering a comparative analysis for researchers and formulation scientists in the pharmaceutical and cosmetic industries.

The effectiveness of this compound (ASCH) as an antiperspirant active ingredient is intrinsically linked to the size and distribution of its polymeric aluminum species. Scientific evidence strongly indicates that formulations with a higher proportion of smaller, more reactive aluminum polymers exhibit superior sweat reduction capabilities. This guide provides a comprehensive comparison of ASCH formulations, detailing the analytical methods used to characterize these polymeric species and the clinical protocols for evaluating their efficacy.

The primary mechanism of action for aluminum-based antiperspirants is the formation of a temporary plug within the eccrine sweat gland duct, which physically obstructs the flow of sweat to the skin's surface.[1] This process is initiated when the aluminum salts come into contact with sweat. The aluminum ions interact with proteins and mucopolysaccharides in the sweat, leading to their precipitation and the formation of a gelatinous plug.[1] The efficiency of this plug formation is highly dependent on the nature of the aluminum species present in the antiperspirant formulation.

Comparative Analysis of Polymeric Species and Efficacy

The distribution of polymeric aluminum species in ASCH is typically analyzed using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[2] These techniques separate the polymers based on their size, with the resulting chromatogram showing several peaks or bands, each corresponding to a different size range of polymers. A higher concentration of smaller polymeric species, often referred to as "Peak 4" or "Band III" in technical literature, has been directly correlated with enhanced antiperspirant efficacy.[3] "Activated" this compound (AASCH) is a form of ASCH that has been processed to increase the concentration of these smaller, more effective polymers.[3]

Below is a comparative summary of typical polymeric distributions in standard ASCH versus high-efficacy or "activated" ASCH, alongside reported sweat reduction data from clinical trials.

Formulation TypePredominant Polymeric SpeciesSEC Peak Distribution (Illustrative)Average Sweat Reduction (%)
Standard this compound (ASCH) Larger polymeric complexes and monomersHigh Peak 5/Band I (>50%), Low Peak 4/Band III (<10%)20-30%
Activated this compound (AASCH) Smaller, more reactive polymeric speciesLow Peak 5/Band I (<20%), High Peak 4/Band III (>20%)>30% (with some studies showing up to 61% reduction)[4]
Aluminum Chloride (AC) Monomeric and small oligomeric speciesN/A (not typically analyzed by polymer SEC)High, often considered a benchmark for efficacy[5]

Note: The SEC peak distribution values are illustrative and can vary based on the specific manufacturing process. Sweat reduction percentages are based on data from various clinical studies and can be influenced by the formulation base and study design.

Experimental Protocols

Analysis of Polymeric Species Distribution by Size Exclusion Chromatography (SEC)

This protocol outlines the general procedure for determining the polymeric species distribution of this compound.

Objective: To separate and quantify the different sizes of aluminum polymer species in an ASCH sample.

Methodology:

  • Sample Preparation: A dilute aqueous solution of the ASCH sample is prepared (typically around 1-2% w/v).

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Size Exclusion Chromatography (SEC) column suitable for aqueous mobile phases is used. A refractive index (RI) detector is commonly employed for detection.

  • Chromatographic Conditions:

    • Mobile Phase: Typically a dilute acid solution (e.g., 0.01 M nitric acid) to maintain polymer stability.

    • Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

    • Column Temperature: The column is maintained at a constant temperature to ensure reproducible results.

  • Data Analysis: The resulting chromatogram is analyzed to determine the relative area of each peak, which corresponds to the proportion of the different polymeric species. The peaks are often categorized into bands (e.g., Band I, II, III, IV) or peaks (e.g., Peak 1, 2, 3, 4, 5) based on their elution time, with earlier elution times corresponding to larger polymers.

Evaluation of Antiperspirant Efficacy by the Gravimetric Method

This protocol describes the standard clinical method for measuring sweat reduction.

Objective: To quantify the amount of sweat produced after the application of an antiperspirant product compared to a control.

Methodology:

  • Subject Selection: A panel of subjects with a history of significant axillary sweating is recruited.

  • Acclimatization and Baseline Measurement: Subjects are acclimatized in a controlled environment (hot room) to induce sweating. Pre-weighed absorbent pads are placed in the axillae for a set period to collect sweat. The pads are then re-weighed to determine the baseline sweat production.

  • Product Application: The test antiperspirant and a control product (or no product) are applied to the axillae of each subject in a randomized, blinded manner.

  • Sweat Collection: After a specified treatment period (e.g., 24 hours), the sweat collection process is repeated under the same controlled conditions as the baseline measurement.

  • Data Analysis: The percentage of sweat reduction is calculated for each subject by comparing the amount of sweat collected after treatment to the baseline amount. Statistical analysis is performed to determine the significance of the results.

Visualizing the Pathways and Processes

To better understand the relationship between the chemical properties of this compound and its biological effect, the following diagrams illustrate the mechanism of action and the experimental workflows.

antiperspirant_mechanism cluster_formulation Antiperspirant Formulation cluster_skin Skin Surface & Sweat Duct ASCH This compound (ASCH) (Polymeric Species) Sweat Sweat ASCH->Sweat Contact & Dissolution Duct Sweat Duct ASCH->Duct Reacts with Proteins Sweat->Duct Enters Duct Plug Gelatinous Plug (Precipitated Proteins & ASCH) Duct->Plug Formation Blockage Sweat Flow Blocked Plug->Blockage

Caption: Mechanism of action of this compound.

experimental_workflow cluster_polymer_analysis Polymer Analysis cluster_efficacy_testing Efficacy Testing ASCH_Sample ASCH Sample SEC_HPLC SEC-HPLC Analysis ASCH_Sample->SEC_HPLC Polymer_Distribution Polymer Distribution Data (e.g., % Peak 4) SEC_HPLC->Polymer_Distribution Correlation Correlation Analysis Polymer_Distribution->Correlation Test_Subjects Human Subjects Gravimetric_Method Gravimetric Sweat Collection (Hot Room) Test_Subjects->Gravimetric_Method Sweat_Reduction Sweat Reduction Data (%) Gravimetric_Method->Sweat_Reduction Sweat_Reduction->Correlation

Caption: Experimental workflow for correlation analysis.

References

Safety Operating Guide

Proper Disposal of Aluminum Sesquichlorohydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of daily operations. This document provides a comprehensive guide to the proper disposal procedures for aluminum sesquichlorohydrate, ensuring the safety of personnel and the protection of the environment. While generally not classified as a hazardous substance, adherence to established protocols is essential for responsible laboratory practice.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical splash goggles, chemically resistant gloves (e.g., nitrile or neoprene), and a lab coat. If there is a risk of generating dust or aerosols, a MSHA/NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedures

The proper disposal of this compound depends on its physical state (solid or aqueous solution) and whether it has been mixed with any hazardous materials.

Protocol 1: Disposal of Solid this compound
  • Hazard Assessment: Confirm that the this compound waste is not mixed with any hazardous chemicals. If it is contaminated with a hazardous substance, the mixture must be treated as hazardous waste and disposed of according to the specific protocols for that contaminant.

  • Segregation: Collect uncontaminated, solid this compound waste in a designated, clearly labeled container. Do not mix it with hazardous waste streams.

  • Containerization: The waste container must be in good condition, compatible with the chemical, and have a securely fitting lid. Label the container clearly as "Non-hazardous waste: this compound".

  • Disposal: For final disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1] In many jurisdictions, non-hazardous solid chemicals can be disposed of in a sanitary landfill. However, do not place chemical waste in regular laboratory trash cans that are handled by custodial staff.[2]

Protocol 2: Disposal of Aqueous Solutions of this compound
  • Hazard Assessment: Verify that the aqueous solution does not contain any other hazardous chemicals. If it does, it must be managed as hazardous waste.

  • Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 9.0.

  • Consult Local Regulations: Before proceeding with drain disposal, consult your institution's EHS guidelines and local wastewater regulations. Some municipalities have specific limits on the concentration of aluminum compounds that can be discharged into the sanitary sewer.

  • Drain Disposal: If permitted by local regulations, dilute the neutralized solution with at least 100 parts of water and pour it down the drain.[3] Flush the drain with a copious amount of water to ensure it is thoroughly cleared.

Protocol 3: Disposal of Empty Containers
  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., water).

  • Rinsate Collection: The first rinsate should be collected and disposed of as chemical waste, following the procedure for aqueous solutions. Subsequent rinses of containers that held non-hazardous materials can typically be disposed of down the drain.

  • Container Disposal: Once triple-rinsed and dry, deface or remove the original label from the container. The clean, empty container can then be disposed of in the regular trash or recycled, in accordance with institutional policies.

Quantitative Data Summary

While this compound is generally considered non-hazardous, the following table summarizes key parameters relevant to its disposal.

ParameterValue/GuidelineSource
OSHA Hazard Classification Not considered hazardous[2]
Recommended pH for Drain Disposal 6.0 - 9.0[4]
Recommended Dilution for Drain Disposal At least 100 parts water to 1 part chemical[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A Start: Aluminum Sesquichlorohydrate Waste B Is the waste mixed with hazardous chemicals? A->B C Dispose of as Hazardous Waste (Follow specific protocol for the mixture) B->C Yes D Is the waste a solid or a liquid? B->D No E Solid Waste D->E Solid F Aqueous Solution D->F Liquid G Collect in a labeled, sealed container. E->G I Check pH of the solution. F->I H Contact EHS for disposal (likely landfill). G->H J Is pH between 6.0 and 9.0? I->J K Neutralize the solution. J->K No L Consult local regulations for drain disposal. J->L Yes K->L No M Is drain disposal permitted? L->M N Dilute with copious amounts of water and pour down the drain. M->N Yes O Collect for EHS pickup. M->O No

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling ALUMINUM SESQUICHLOROHYDRATE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Aluminum Sesquichlorohydrate

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is of paramount importance. This guide provides immediate and essential safety protocols, logistical information, and disposal plans for this compound, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentDetails
Eye Protection Chemical splash gogglesShould be worn at all times when handling the substance to protect against splashes.[1]
Hand Protection Chemically resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[1]
Skin Protection Protective clothingA lab coat or other protective clothing should be worn to prevent skin contact.[1]
Respiratory Protection MSHA/NIOSH-approved respiratorRecommended when ventilation is inadequate or when dust, mist, or vapors may be generated.[1][2]
Occupational Exposure Limits

While a specific Occupational Exposure Limit (OEL) for this compound has not been established by all major regulatory bodies, it is recommended to adhere to the limits for related aluminum compounds as a conservative measure.

OrganizationExposure Limit (as Al)Time-Weighted Average (TWA)
ACGIH TLV 1 mg/m³ (for Aluminum chloride hydroxide)8-hour TWA[3]
NIOSH REL 2 mg/m³8-hour TWA[1]
Chemical and Physical Properties
PropertyValue
Appearance Colorless to pale yellow crystalline powder[2]
Odor Odorless[2]
Formula Al₂Cl(OH)₅·2H₂O[2]
Molecular Weight 210.48 g/mol [2]
Stability Stable under recommended storage conditions[2]

Handling and Storage Protocols

Handling:

  • Avoid all contact with skin, eyes, and clothing.[3]

  • Refrain from breathing in any dust, mists, or vapors.[3]

  • Ensure thorough hand washing after handling the substance.[3]

  • Provide appropriate exhaust ventilation where dust is formed.

Storage:

  • Keep containers tightly closed in a dry and well-ventilated place.[2][3]

  • Store at temperatures below 60 °C.[3]

  • Store away from incompatible materials such as alkalis and oxidizing agents.[2] Contact with certain metals like aluminum, zinc, and tin may release hydrogen gas.[3]

Disposal Plan

Waste Disposal:

  • Dispose of waste and unused product in accordance with all federal, state, and local regulations.[3]

  • Do not allow the chemical or its container to contaminate ponds, waterways, or ditches.[3]

Container Disposal:

  • Empty containers should be transported to an approved waste handling site for recycling or disposal.[3]

Emergency Procedures

Spills:

  • Keep personnel away from the spill area.

  • Use personal protective equipment.

  • Prevent further leakage or spillage if it is safe to do so.

  • Mechanically take up the spilled material and place it in appropriate containers for disposal. Avoid creating a powder cloud.

  • Thoroughly clean the contaminated surface.

  • Prevent the product from entering drains.

First Aid:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, consult a specialist.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation appears, consult a physician.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention immediately if symptoms occur.[3]

  • Ingestion: If swallowed, seek medical advice immediately and show the safety data sheet or label. Do not induce vomiting without medical advice.[3]

PPE_Workflow Personal Protective Equipment Workflow for Handling this compound cluster_prep Preparation cluster_ppe Required PPE cluster_conditions Work Conditions Assess_Task Assess Task & Potential for Exposure Eye_Protection Eye Protection (Chemical Splash Goggles) Assess_Task->Eye_Protection Always Required Hand_Protection Hand Protection (Nitrile/Neoprene Gloves) Assess_Task->Hand_Protection Always Required Skin_Protection Skin Protection (Lab Coat) Assess_Task->Skin_Protection Always Required Adequate_Ventilation Adequate Ventilation? Assess_Task->Adequate_Ventilation Respiratory_Protection Respiratory Protection (NIOSH-Approved Respirator) Adequate_Ventilation->Respiratory_Protection No Proceed_with_Caution Proceed with Handling Adequate_Ventilation->Proceed_with_Caution Yes

Caption: PPE decision workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.